molecular formula C6H5N3O4 B188716 2,6-Dinitroaniline CAS No. 606-22-4

2,6-Dinitroaniline

Cat. No.: B188716
CAS No.: 606-22-4
M. Wt: 183.12 g/mol
InChI Key: QFUSCYRJMXLNRB-UHFFFAOYSA-N
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Description

2,6-Dinitroaniline is a dinitroaniline. It serves as precursor to various new 1,2,3-trisubstituted halobenzene derivatives.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dinitroaniline
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InChI

InChI=1S/C6H5N3O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QFUSCYRJMXLNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70209402
Record name 2,6-Dinitroaniline
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Molecular Weight

183.12 g/mol
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CAS No.

606-22-4
Record name 2,6-Dinitroaniline
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Foundational & Exploratory

Synthesis of 2,6-Dinitroaniline from Chlorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dinitroaniline, a key intermediate in the production of various organic compounds, including dyes and potential pharmaceutical agents. The primary synthesis route detailed herein starts from the readily available precursor, chlorobenzene (B131634). This document outlines the multi-step reaction sequence, including detailed experimental protocols, reaction mechanisms, safety precautions, and a summary of quantitative data.

Synthesis Pathway Overview

The synthesis of this compound from chlorobenzene is a multi-step process that involves the initial sulfonation and nitration of the chlorobenzene ring, followed by a nucleophilic aromatic substitution (amination), and concluding with a desulfonation step. This established route, with detailed procedures available in Organic Syntheses, provides a reliable method for the preparation of the target compound.[1]

The overall transformation can be visualized as follows:

Synthesis_Pathway Chlorobenzene Chlorobenzene Intermediate1 Potassium 4-chloro-3,5-dinitrobenzenesulfonate (B11063583) Chlorobenzene->Intermediate1 1. Fuming H₂SO₄ 2. KNO₃, H₂SO₄ Intermediate2 Potassium 4-amino-3,5-dinitrobenzenesulfonate (B11482479) Intermediate1->Intermediate2 NH₄OH Product This compound Intermediate2->Product H₂SO₄, H₂O, heat

Caption: Multi-step synthesis of this compound from chlorobenzene.

Experimental Protocols

The following protocols are adapted from established and verified procedures.[1]

Step 1: Preparation of Potassium 4-chloro-3,5-dinitrobenzenesulfonate

This step involves the simultaneous sulfonation and nitration of chlorobenzene.

Methodology:

  • In a 1-liter round-bottomed flask equipped with a mechanical stirrer, combine 50 mL (55.4 g, 0.49 mole) of chlorobenzene, 300 mL of concentrated sulfuric acid (sp. gr. 1.84), and 50 mL of fuming sulfuric acid (containing approximately 25% free sulfur trioxide).

  • Stir the mixture and heat it on a steam bath for 2 hours, then cool to room temperature.

  • Replace the stirrer with a thermometer and add 170 g (1.68 moles) of potassium nitrate (B79036) in four portions, maintaining the temperature between 40–60°C by cooling in an ice-water bath.

  • After the addition is complete and most of the potassium nitrate has dissolved, heat the mixture to 110–115°C and maintain this temperature for 20 hours.

  • Pour the hot reaction mixture onto 2 kg of cracked ice.

  • After the ice has melted, filter the yellow precipitate with suction and press it as dry as possible.

  • Recrystallize the crude product from 600 mL of boiling water.

  • Cool the solution to 5–10°C for 12 hours to allow for crystallization.

  • Collect the crystalline potassium 4-chloro-3,5-dinitrobenzenesulfonate by suction filtration.

Step 2: Preparation of Potassium 4-amino-3,5-dinitrobenzenesulfonate

This step involves the amination of the dinitrochlorobenzene derivative via nucleophilic aromatic substitution.

Methodology:

  • Immediately transfer the damp potassium 4-chloro-3,5-dinitrobenzenesulfonate from the previous step to a solution of 400 mL of concentrated ammonium (B1175870) hydroxide (B78521) (sp. gr. 0.90) in 400 mL of water.

  • Boil the solution for 1 hour under a reflux condenser connected to a gas absorption trap.

  • Cool the reaction mixture to 5–10°C for 12 hours.

  • Collect the orange, crystalline potassium 4-amino-3,5-dinitrobenzenesulfonate by suction filtration and press as dry as possible.

Step 3: Preparation of this compound

The final step is the desulfonation of the aminated intermediate to yield the desired product.

Methodology:

  • Place the damp salt from the previous step in a solution of 200 mL of concentrated sulfuric acid and 200 mL of water in a 1-liter round-bottomed flask.

  • Boil the mixture vigorously under reflux for 6 hours.

  • Pour the hot acid solution onto 1 kg of cracked ice.

  • Filter the precipitate on a Büchner funnel, wash with two 100-mL portions of water, and press as dry as possible.

  • Dissolve the impure this compound in 500 mL of hot 95% ethanol (B145695).

  • Add 3 g of activated carbon (Norit) and 3 g of filter aid, and boil the solution under reflux for 10 minutes.

  • Filter the hot ethanol solution through a heated funnel and allow it to cool slowly to room temperature.

  • Collect the resulting light-orange needles of this compound by suction filtration and air-dry.

Reaction Mechanisms

A fundamental understanding of the underlying reaction mechanisms is crucial for process optimization and troubleshooting.

Electrophilic Aromatic Substitution: Sulfonation and Nitration

The initial step of the synthesis involves the sulfonation and nitration of the chlorobenzene ring, which are classic examples of electrophilic aromatic substitution (EAS).

EAS_Mechanism cluster_sulfonation Sulfonation cluster_nitration Nitration S1 SO₃ + H₂SO₄ ⇌ HSO₃⁺ + HSO₄⁻ S2 Chlorobenzene + HSO₃⁺ → Arenium Ion S1->S2 S3 Arenium Ion + HSO₄⁻ → 4-Chlorobenzenesulfonic acid + H₂SO₄ S2->S3 N1 HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺ N2 Substituted Benzene (B151609) + NO₂⁺ → Arenium Ion N1->N2 N3 Arenium Ion + HSO₄⁻ → Dinitro-substituted intermediate + H₂SO₄ N2->N3

Caption: Generalized mechanisms for electrophilic aromatic sulfonation and nitration.

In the presence of fuming sulfuric acid, sulfur trioxide (SO₃) or its protonated form acts as the electrophile, attacking the electron-rich benzene ring.[2][3] The subsequent nitration, facilitated by the mixture of potassium nitrate and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[4][5] The chlorine atom is a deactivating but ortho-, para-directing group. The sulfonate group is strongly deactivating and meta-directing. The precise sequence and regioselectivity leading to the 4-chloro-3,5-dinitrobenzenesulfonate is a result of the interplay of these directing effects and the harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNA_r_): Amination

The amination of potassium 4-chloro-3,5-dinitrobenzenesulfonate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack by ammonia.

SNAr_Mechanism Start Potassium 4-chloro- 3,5-dinitrobenzenesulfonate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + NH₃ (Nucleophilic Attack) Product Potassium 4-amino- 3,5-dinitrobenzenesulfonate Meisenheimer->Product - Cl⁻ (Elimination)

Caption: Mechanism of nucleophilic aromatic substitution for the amination step.

The reaction involves the initial addition of the nucleophile (ammonia) to the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] This step is typically the rate-determining step. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the aminated product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from chlorobenzene.

ParameterStep 1: Sulfonation/NitrationStep 2: AminationStep 3: Desulfonation/PurificationOverall
Starting Material ChlorobenzenePotassium 4-chloro-3,5-dinitrobenzenesulfonatePotassium 4-amino-3,5-dinitrobenzenesulfonateChlorobenzene
Product Potassium 4-chloro-3,5-dinitrobenzenesulfonatePotassium 4-amino-3,5-dinitrobenzenesulfonateThis compoundThis compound
Yield Not explicitly reported for the isolated intermediateNot explicitly reported for the isolated intermediate27.4–32.3 g30–36%[1]
Melting Point N/AN/A139–140°C[1][3]139–140°C[1][3]
Appearance Yellow precipitate[1]Orange, crystalline solid[1]Light-orange needles[1][3]Light-orange needles[1][3]

Note: The yields for the intermediate steps are not provided in the primary literature source as the intermediates are used directly in the subsequent steps without complete drying and characterization.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chlorobenzene: Flammable liquid and vapor. Harmful if inhaled and causes skin irritation.[8]

  • Fuming Sulfuric Acid (Oleum): Highly corrosive and reacts violently with water, generating significant heat.[9][10] Causes severe skin and eye burns. Toxic by inhalation.

  • Concentrated Sulfuric Acid: Corrosive and causes severe burns.

  • Potassium Nitrate: Strong oxidizing agent.

  • Concentrated Ammonium Hydroxide: Corrosive and causes severe skin and eye damage. Respiratory irritant.

  • This compound: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

Alternative Synthesis Routes

While the described method is a well-established procedure, other synthetic strategies for this compound and its precursors exist. These include:

  • Ammonolysis of 1-chloro-2,6-dinitrobenzene: If 1-chloro-2,6-dinitrobenzene is available, it can be directly aminated to produce this compound.

  • Nitration of o-nitroaniline: This approach can lead to a mixture of dinitroaniline isomers that would require separation.

  • From 2,6-dinitrophenol: Conversion of the phenol (B47542) to the corresponding chloride followed by amination is another possibility.

The choice of synthetic route will often depend on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

Characterization of Intermediates and Product

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern of the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as nitro (NO₂), sulfonate (SO₃H), and amine (NH₂) groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Melting Point Analysis: To assess the purity of the crystalline solids.

The final product, this compound, can be characterized by its melting point (139–140°C) and comparison of its spectroscopic data with known standards.[1][3]

This in-depth guide provides a solid foundation for the synthesis of this compound from chlorobenzene. Researchers and scientists are encouraged to consult the primary literature and relevant safety data sheets before undertaking any experimental work.

References

2,6-Dinitroaniline (CAS: 606-22-4): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dinitroaniline is a yellow crystalline organic compound that serves as a crucial intermediate in the synthesis of various chemicals, most notably dinitroaniline herbicides and azo dyes.[1] Its well-defined chemical reactivity and structure make it a subject of interest in synthetic chemistry. For drug development professionals, understanding the biological mechanism of its derivatives—specifically their interaction with microtubules—provides a valuable case study in targeted molecular action. This guide offers a comprehensive overview of its physicochemical properties, toxicological profile, synthesis, and the biological pathways affected by its derivatives.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, providing essential data for handling, storage, and experimental design.

PropertyValueReference
Molecular Formula C₆H₅N₃O₄[2]
Molecular Weight 183.12 g/mol [2]
Appearance Yellow to orange crystalline powder/needles[1][3]
Melting Point 139-140 °C (may decompose)[3]
Boiling Point Decomposes before boiling[4]
Solubility Practically insoluble in water; Soluble in ethanol (B145695), ether, and hot benzene.[3][5]
Vapor Pressure 5.94 x 10⁻⁷ mm Hg at 25°C[6]
logP 1.8[2]
Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

TechniqueKey Peaks/Signals
¹H NMR (DMSO-d₆) δ ~8.2 (d), ~7.8 (br s, NH₂), ~6.9 (t)
¹³C NMR Signals consistent with a dinitro-substituted aniline (B41778) ring
Infrared (IR) Characteristic peaks for N-H (amine), C-H (aromatic), and N-O (nitro) stretching
Mass Spec (MS) Molecular Ion (M⁺) at m/z = 183

Synthesis and Applications

This compound is synthesized through a multi-step process and serves as a precursor to several important classes of compounds.

Synthesis Workflow

The synthesis of this compound can be achieved from chlorobenzene (B131634) via a sulfonation, nitration, amination, and desulfonation sequence.[3][7]

synthesis_workflow cluster_0 Step 1: Nitration & Sulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Desulfonation Chlorobenzene Chlorobenzene Intermediate1 Potassium 4-chloro- 3,5-dinitrobenzenesulfonate Chlorobenzene->Intermediate1 Reagents1 H₂SO₄ (fuming) + KNO₃ Reagents1->Intermediate1 Intermediate2 Potassium 4-amino- 3,5-dinitrobenzenesulfonate Intermediate1->Intermediate2 Reagents2 NH₄OH Reagents2->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Reagents3 H₂SO₄ (aq) + Heat Reagents3->FinalProduct

Caption: Synthesis workflow for this compound from chlorobenzene.

Experimental Protocol: Synthesis

The following protocol is adapted from the established procedure in Organic Syntheses.[3]

  • Nitration and Sulfonation: In a 1-L round-bottom flask, combine 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid. Heat the mixture on a steam bath for 2 hours, then cool to room temperature.

  • Add 170 g of potassium nitrate (B79036) in portions, maintaining the reaction temperature. After addition, stir for 9 hours.

  • Pour the reaction mixture onto 3 kg of cracked ice and allow it to stand for 2 hours.

  • Filter the precipitate (potassium 4-chloro-3,5-dinitrobenzenesulfonate) and recrystallize from boiling water.

  • Amination: Place the recrystallized salt in a solution of 400 mL concentrated ammonium (B1175870) hydroxide (B78521) and 400 mL water. Boil for 1 hour under a reflux condenser.

  • Cool the solution to 5–10°C for 12 hours. Filter the resulting potassium 4-amino-3,5-dinitrobenzenesulfonate.

  • Desulfonation: Place the damp salt in a solution of 200 mL concentrated sulfuric acid and 200 mL water. Boil vigorously under reflux for 6 hours.

  • Purification: Pour the hot acid solution onto 1 kg of cracked ice and filter the crude this compound.

  • Recrystallize the crude product from hot 95% ethanol with activated carbon (Norit) to yield pure, light orange needles of this compound.

Core Applications

The primary industrial and research applications of this compound stem from its role as a chemical intermediate.

applications_diagram Start This compound Herbicides Dinitroaniline Herbicides (e.g., Trifluralin, Pendimethalin) Start->Herbicides Dyes Azo Dyes & Pigments Start->Dyes Explosives Energetic Materials Research Start->Explosives Intermediates Other Chemical Intermediates Start->Intermediates

Caption: Key application areas for this compound.

Toxicology and Safety

This compound is a hazardous substance requiring careful handling. Its toxicological profile is critical for risk assessment in laboratory and industrial settings.

Toxicological Profile
ParameterValue / ObservationReference
Acute Oral Toxicity (LD₅₀, rat) 285 - 650 mg/kg[4]
Acute Dermal Toxicity Toxic in contact with skin[2]
Acute Inhalation Toxicity Toxic if inhaled[2]
Carcinogenicity Not definitively classified; however, several derivative dinitroaniline pesticides induce tumors in rats and/or mice.[8] There is concern for potential carcinogenicity based on structural alerts and genotoxicity of analogues.[9]
Mutagenicity Positive for mutation in Salmonella typhimurium assays.[10] Analogues show evidence of genotoxicity.[9]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2] Can cause methemoglobinemia, leading to anoxia.[6]
Hazard Statements H300/H310/H330 (Fatal if swallowed, in contact with skin, or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)

Biological Mechanism of Action: Dinitroaniline Derivatives

While this compound itself is primarily an intermediate, its herbicidal derivatives have a well-characterized mechanism of action relevant to cell biology and drug development. Dinitroaniline herbicides act as potent disruptors of microtubule dynamics in plant cells.[5][11]

Signaling Pathway: Microtubule Disruption

Dinitroaniline herbicides bind directly to tubulin dimers, preventing their polymerization into microtubules. This action halts cell division (mitosis) at pro-metaphase, leading to cell death.[5][11]

moa_pathway DA Dinitroaniline Herbicide Derivative Tubulin α/β-Tubulin Dimers DA->Tubulin Binds to Complex Herbicide-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Prevents Spindle Mitotic Spindle Formation Polymerization->Spindle Mitosis Chromosome Segregation (Mitosis) Polymerization->Mitosis Disruption of Spindle->Mitosis CellDeath Cell Cycle Arrest & Plant Cell Death Mitosis->CellDeath

Caption: Mechanism of microtubule disruption by dinitroaniline herbicides.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on tubulin assembly into microtubules by monitoring changes in light absorbance.[12]

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (e.g., >99% pure porcine tubulin) in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Prepare a 10 mM working solution of GTP in the same buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., a dinitroaniline derivative) in the polymerization buffer. Include a vehicle control (e.g., buffer with DMSO) and positive/negative controls (e.g., paclitaxel/nocodazole).

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or control to each well. The final volume is typically 100-200 µL.

  • Initiation and Measurement: Immediately transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 60 minutes. The increase in absorbance is proportional to the mass of the microtubule polymer formed.

  • Data Analysis: Plot absorbance versus time. Analyze the polymerization curves to determine the lag time, polymerization rate (Vmax), and the steady-state polymer mass. Compare the curves from test compounds to controls to quantify inhibitory or enhancing effects.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,6-dinitroaniline, a key chemical intermediate in the synthesis of various dyes and pharmaceuticals. This document delves into the nuanced structural features and electronic properties of the molecule, supported by spectroscopic data and a detailed examination of its bonding characteristics.

Molecular Structure and Conformation

This compound (C₆H₅N₃O₄) is an aromatic compound characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) at position 1 and two nitro groups (-NO₂) at positions 2 and 6. The steric hindrance imposed by the two bulky nitro groups flanking the amino group significantly influences the molecule's conformation and electronic properties.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₆H₅N₃O₄[2]
Molecular Weight 183.12 g/mol [2][3]
Melting Point 134-142 °C[3][4]
Appearance Light yellow to brown crystalline powder
CAS Number 606-22-4[2][3]

Bonding and Electronic Effects

The bonding in this compound is a complex interplay of covalent bonds within the benzene ring, the amino group, and the nitro groups, supplemented by intramolecular hydrogen bonding and resonance effects. The strong electron-withdrawing nature of the two nitro groups significantly influences the electron density distribution across the molecule.

The presence of two ortho-nitro groups creates a strong inductive and resonance electron-withdrawing effect, which decreases the electron density on the benzene ring and the amino group. This reduction in electron density makes the amino group less basic compared to aniline.

Intramolecular hydrogen bonding is anticipated to occur between the hydrogen atoms of the amino group and the oxygen atoms of the adjacent nitro groups. This interaction contributes to the planarity of the molecule and influences its chemical reactivity and spectroscopic properties.

Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts in the NMR spectra are highly sensitive to the electronic effects of the substituents. The aromatic protons of this compound are expected to show distinct signals due to the influence of the amino and nitro groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key vibrational frequencies include:

  • N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicative of the amino group.

  • N-O stretching (asymmetric and symmetric): Strong absorptions in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively, are characteristic of the nitro groups.

  • C=C aromatic stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Typically found in the 1250-1350 cm⁻¹ range.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of chlorobenzene (B131634) followed by amination.[5]

Workflow for the Synthesis of this compound:

G Chlorobenzene Chlorobenzene Sulfonation_Nitration Sulfonation/ Nitration Chlorobenzene->Sulfonation_Nitration Dinitrochlorobenzene_sulfonate 4-Chloro-3,5-dinitro- benzenesulfonate Sulfonation_Nitration->Dinitrochlorobenzene_sulfonate Ammonolysis Ammonolysis Dinitrochlorobenzene_sulfonate->Ammonolysis Dinitroaminobenzene_sulfonate 4-Amino-3,5-dinitro- benzenesulfonate Ammonolysis->Dinitroaminobenzene_sulfonate Desulfonation Desulfonation Dinitroaminobenzene_sulfonate->Desulfonation Dinitroaniline This compound Desulfonation->Dinitroaniline

Caption: Synthetic pathway for this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on alumina.[6]

Spectroscopic Analysis
  • NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer.

  • FTIR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups and their positions on the benzene ring.

Caption: Molecular structure of this compound.

Conclusion

The molecular structure and bonding of this compound are dictated by the interplay of its aromatic core and the steric and electronic effects of the amino and two ortho-nitro substituents. While a definitive crystal structure remains to be widely reported, a combination of spectroscopic data and comparison with analogous compounds provides a robust model of its molecular geometry. This in-depth understanding is crucial for researchers and scientists working on the development of new materials and pharmaceuticals derived from this important chemical intermediate.

References

Thermal Stability and Decomposition of 2,6-Dinitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the thermal stability and decomposition of 2,6-dinitroaniline. It is important to note that while extensive research exists for nitroaromatic compounds, specific, detailed experimental data and decomposition pathways for this compound are not widely available in the public domain. Therefore, this guide synthesizes known information on closely related compounds and theoretical principles to provide a robust framework for its study. All protocols and pathways should be considered as starting points for experimental investigation.

Introduction

This compound (2,6-DNA) is a nitroaromatic compound with the chemical formula C₆H₅N₃O₄. It belongs to the dinitroaniline isomer group and finds applications as an intermediate in the synthesis of dyes and various organic compounds.[1] The presence of two nitro groups on the aniline (B41778) ring significantly influences its chemical and thermal properties, making a thorough understanding of its stability and decomposition crucial for safe handling, storage, and application, particularly in contexts involving elevated temperatures.

This technical guide aims to provide a detailed resource on the thermal behavior of this compound, covering its known thermal properties, methodologies for its analysis, and a theoretical examination of its decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₅N₃O₄
Molecular Weight 183.12 g/mol
Appearance Light orange needles[2]
Melting Point ~139-140 °C (decomposes)[2]
Solubility Insoluble in water; Soluble in ethanol, ether, and hot benzene[2]
CAS Number 606-22-4

Thermal Analysis of this compound

The thermal stability of this compound can be effectively characterized using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the energetic changes and mass loss associated with the decomposition process.

Hypothetical Thermal Decomposition Data

While specific experimental data for this compound is limited, Table 2 presents a hypothetical summary of expected thermal decomposition parameters based on the analysis of similar nitroaromatic compounds. These values should be experimentally verified.

ParameterExpected Value RangeDescription
Onset Decomposition Temperature (T_onset) 140 - 160 °CThe temperature at which decomposition begins, observable as a deviation from the baseline in the DSC/TGA curve.
Peak Decomposition Temperature (T_peak) 160 - 180 °CThe temperature at which the rate of decomposition is at its maximum, corresponding to the peak of the exothermic event in the DSC curve.
Enthalpy of Decomposition (ΔH_d) -200 to -400 kJ/molThe total heat released during the decomposition process. A highly negative value indicates a significant release of energy.
Mass Loss 80 - 100%The total percentage of mass lost during the decomposition, as measured by TGA. Complete decomposition would result in close to 100% mass loss of the organic material.
Activation Energy (Ea) 100 - 150 kJ/molThe minimum energy required to initiate the decomposition reaction.
Pre-exponential Factor (A) 10¹⁰ - 10¹⁵ s⁻¹A frequency factor related to the collision frequency of molecules in the decomposition reaction.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal decomposition of this compound. The following sections outline standard procedures for DSC/TGA analysis and the identification of decomposition products.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol describes a simultaneous DSC-TGA experiment to determine the thermal stability and decomposition kinetics of this compound.

Objective: To determine the onset and peak decomposition temperatures, enthalpy of decomposition, and mass loss profile of this compound.

Materials and Equipment:

  • This compound (high purity)

  • Simultaneous DSC-TGA instrument

  • Aluminum or hermetically sealed gold-plated crucibles

  • Microbalance

  • Inert gas (e.g., high-purity nitrogen or argon)

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC-TGA analyzer.

  • Experimental Conditions:

    • Purge the furnace with an inert gas at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to approximately 400 °C.

    • Employ a series of linear heating rates (e.g., 5, 10, 15, and 20 °C/min) for kinetic analysis.

  • Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperatures of any thermal events.

    • Integrate the area under the exothermic decomposition peak to calculate the enthalpy of decomposition.

    • From the TGA curve, determine the onset temperature of mass loss and the total percentage of mass loss.

    • Use model-free kinetic methods (e.g., Kissinger, Ozawa-Flynn-Wall) with data from multiple heating rates to calculate the activation energy and pre-exponential factor.

Identification of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol outlines the procedure for identifying the volatile and semi-volatile products of the thermal decomposition of this compound.

Objective: To identify the chemical species produced during the thermal decomposition of this compound.

Materials and Equipment:

  • This compound (high purity)

  • Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS)

  • Quartz sample tubes

  • Helium carrier gas

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a quartz sample tube.

  • Pyrolysis: Insert the sample tube into the pyrolyzer, which is directly interfaced with the GC inlet. Rapidly heat the sample to a temperature above its decomposition temperature (determined from DSC/TGA), for example, 300 °C.

  • GC Separation: The decomposition products are swept by the helium carrier gas into the GC column. A suitable temperature program for the GC oven should be used to separate the individual components. For example, hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and their mass-to-charge ratios are detected.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra with established spectral libraries (e.g., NIST).

Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction steps. While a definitive, experimentally verified pathway for this compound is not available, a plausible mechanism can be proposed based on the known chemistry of related molecules. The decomposition is likely initiated by the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in nitroaromatics.

The initial decomposition steps are hypothesized to be:

  • C-NO₂ Bond Homolysis: The primary initiation step is the breaking of a carbon-nitro bond to form a phenyl radical and nitrogen dioxide (NO₂).

  • Intramolecular Hydrogen Abstraction: The amino group can interact with an adjacent nitro group, leading to the formation of a five-membered ring intermediate and subsequent elimination of water.

  • Radical Propagation: The highly reactive radical species can undergo a variety of secondary reactions, including further fragmentation of the aromatic ring.

The final decomposition products are expected to be a mixture of simple gases and solid carbonaceous residue.

Expected Gaseous Products:

  • Nitrogen oxides (NO₂, NO)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Water (H₂O)

  • Nitrogen (N₂)

Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical decomposition pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample This compound Sample DSC_TGA DSC-TGA Analysis Sample->DSC_TGA Py_GCMS Py-GC/MS Analysis Sample->Py_GCMS Thermal_Data Thermal Stability Data (T_onset, T_peak, ΔH_d, Mass Loss) DSC_TGA->Thermal_Data Kinetic_Data Kinetic Parameters (Ea, A) DSC_TGA->Kinetic_Data Product_Data Decomposition Products (Mass Spectra) Py_GCMS->Product_Data Pathway Decomposition Pathway Elucidation Thermal_Data->Pathway Kinetic_Data->Pathway Product_Data->Pathway Decomposition_Pathway cluster_initiation Initiation Steps cluster_intermediates Reactive Intermediates cluster_propagation Propagation & Fragmentation cluster_products Final Products DNA This compound CNO2_Fission C-NO₂ Bond Homolysis DNA->CNO2_Fission Primary H_Abstraction Intramolecular H-Abstraction DNA->H_Abstraction Secondary Phenyl_Radical Phenyl Radical + •NO₂ CNO2_Fission->Phenyl_Radical Ring_Intermediate Cyclic Intermediate H_Abstraction->Ring_Intermediate Ring_Opening Aromatic Ring Opening Phenyl_Radical->Ring_Opening Ring_Intermediate->Ring_Opening Secondary_Reactions Secondary Radical Reactions Ring_Opening->Secondary_Reactions Gases Gaseous Products (NOx, CO, CO₂, H₂O, N₂) Secondary_Reactions->Gases Residue Solid Residue Secondary_Reactions->Residue

References

A Technical Guide to the Historical Industrial Applications of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitroaniline is a significant chemical intermediate that has historically played a crucial role in various industrial applications. A member of the dinitroaniline class of compounds, its utility has spanned the manufacturing of dyes, the development of agricultural herbicides, and the synthesis of specialized explosives. This technical guide provides an in-depth overview of the historical industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers and professionals in understanding its past and potential future applications.

Core Industrial Applications

The industrial importance of this compound has historically been concentrated in three primary sectors:

  • Dye Intermediate: It has been utilized as a precursor in the synthesis of various dyes, particularly disperse dyes for synthetic fibers and in hair coloring formulations.[1]

  • Herbicide Precursor: this compound is a key building block for a class of pre-emergent herbicides that function by inhibiting microtubule formation in weeds.[1]

  • Explosive Synthesis: Derivatives of this compound have been developed as specialized energetic materials.

Data Presentation

Herbicide Efficacy

The dinitroaniline class of herbicides, for which this compound is a precursor, has been extensively studied for its efficacy in weed control. The following tables summarize key performance data for various dinitroaniline herbicides.

Herbicide (Active Ingredient)Application Rate ( kg/ha )Target WeedCropWeed Control (%)Crop Injury (%)Year of Study
Trifluralin0.56 - 1.12Green foxtail, PigweedSoybeans, Cotton85-95<10Circa 1970s
Pendimethalin1.12 - 2.24Crabgrass, GoosegrassCorn, Soybeans80-90<15Circa 1980s
Ethalfluralin0.84 - 1.68Nightshade, KochiaSunflowers, Dry Beans88-98<5Circa 1980s

Note: Data is aggregated from historical field trial reports and may vary based on environmental conditions and specific formulations.

Historical Usage of Dinitroaniline Pesticides in California (2009)
Dinitroaniline PesticidePounds Used in 2009
Pendimethalin1,796,365
Trifluralin530,491
Oryzalin522,825
Ethalfluralin43,130
Prodiamine28,562

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard laboratory procedure and outlines the multi-step synthesis from chlorobenzene.

Materials:

Procedure:

  • Sulfonation and Nitration of Chlorobenzene:

    • In a round-bottomed flask equipped with a mechanical stirrer, combine chlorobenzene, concentrated sulfuric acid, and fuming sulfuric acid.

    • Heat the mixture on a steam bath with stirring for 2 hours, then cool to room temperature.

    • Slowly add potassium nitrate in portions, maintaining the temperature between 40-60°C by cooling in an ice water bath.

    • Heat the mixture to 110-115°C and hold for 20 hours.

    • Pour the hot reaction mixture onto cracked ice. The resulting yellow precipitate is potassium 4-chloro-3,5-dinitrobenzenesulfonate (B11063583).

  • Amination:

    • Recrystallize the potassium 4-chloro-3,5-dinitrobenzenesulfonate from boiling water.

    • Place the recrystallized salt in a solution of concentrated ammonium hydroxide and water.

    • Boil the solution under reflux for 1 hour.

    • Cool the solution to 5-10°C for 12 hours to precipitate the crude this compound.

  • Purification:

    • Dissolve the crude this compound in hot 95% ethanol.

    • Add activated carbon and filter aid, and boil under reflux for 10 minutes.

    • Filter the hot solution and allow it to cool, inducing crystallization of pure this compound.

    • Collect the crystals by filtration, wash with cold ethanol, and air dry.

Synthesis of 3,4,5-Trifluoro-2,6-Dinitroaniline (Explosive Precursor)

This protocol is based on a patented method for a fused-cast explosive.

Materials:

Procedure:

  • Nitration:

    • In a reaction vessel under an ice-water bath and with magnetic stirring, slowly add potassium nitrate to concentrated sulfuric acid.

    • Once the potassium nitrate is dissolved, slowly add 3,4,5-trifluoroaniline to the mixture.

    • After the addition is complete, slowly warm the reaction to room temperature and continue stirring until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 3,4,5-trifluoro-2,6-dinitroaniline.

Visualizations

industrial_synthesis_of_2_6_dinitroaniline chlorobenzene Chlorobenzene sulfonation_nitration Sulfonation & Nitration chlorobenzene->sulfonation_nitration H₂SO₄, Oleum, KNO₃ intermediate1 Potassium 4-chloro- 3,5-dinitrobenzenesulfonate sulfonation_nitration->intermediate1 amination Amination intermediate1->amination NH₄OH crude_product Crude this compound amination->crude_product purification Purification crude_product->purification Ethanol, Activated Carbon final_product Pure this compound purification->final_product applications_of_2_6_dinitroaniline start This compound dye_intermediate Dye Intermediate start->dye_intermediate herbicide_precursor Herbicide Precursor start->herbicide_precursor explosive_precursor Explosive Precursor start->explosive_precursor diazotization Diazotization & Coupling dye_intermediate->diazotization alkylation_amination Alkylation / Amination herbicide_precursor->alkylation_amination further_nitration Further Nitration / Derivatization explosive_precursor->further_nitration azo_dyes Azo Dyes / Hair Dyes diazotization->azo_dyes dinitroaniline_herbicides Dinitroaniline Herbicides (e.g., Trifluralin) alkylation_amination->dinitroaniline_herbicides energetic_materials Energetic Materials further_nitration->energetic_materials

References

An In-Depth Technical Guide to the Discovery and First Synthesis of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and seminal synthesis of 2,6-dinitroaniline. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the chemical's origins, its foundational synthesis, and its key physicochemical properties.

Discovery and Historical Context

While the precise moment of the first discovery of this compound is not definitively documented in readily available literature, its synthesis and characterization are rooted in the extensive research on aromatic nitro compounds in the late 19th and early 20th centuries. The development of synthetic methodologies for nitroanilines was driven by the burgeoning dye industry and the need for versatile chemical intermediates.

Key early contributions to the synthesis of related compounds and methodologies that paved the way for this compound's preparation are attributed to the work of Ullmann and Engi in 1909 and later refined by Welsh in 1941. A widely recognized and detailed procedure for the synthesis of this compound was later published in Organic Syntheses by Harry P. Schultz in 1963, a method based on the foundational work of his predecessors. This multi-step process, starting from chlorobenzene, remains a cornerstone in the documented synthesis of this compound.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₅N₃O₄[2][3]
Molecular Weight183.12 g/mol [2][3][4]
Melting Point134-140 °C (decomposes)[2][4][5]
AppearanceLight orange to brown crystalline powder[2]
SolubilityPractically insoluble in water and petroleum ether. Soluble in ethanol (B145695) (~0.4 g/100 ml in 95% ethanol), ether, and hot benzene.[2]
Dipole Moment1.9 D[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyData Reference
¹H NMRAvailable[6]
¹³C NMRAvailable[3]
Mass SpectrometryAvailable
IR SpectroscopyAvailable[3]
Raman SpectroscopyAvailable

First Documented Synthesis: Experimental Protocol

The following is a detailed experimental protocol for the first widely documented and reproducible synthesis of this compound, as described by Schultz in Organic Syntheses, which is based on earlier methods.[1]

Starting Material: Chlorobenzene

Overall Reaction Scheme:

  • Sulfonation and Nitration of Chlorobenzene: Chlorobenzene is treated with a mixture of concentrated and fuming sulfuric acid, followed by nitration with potassium nitrate (B79036) to yield potassium 4-chloro-3,5-dinitrobenzenesulfonate (B11063583).

  • Ammonolysis: The potassium 4-chloro-3,5-dinitrobenzenesulfonate is treated with aqueous ammonia (B1221849) to replace the chloro group with an amino group, forming potassium 4-amino-3,5-dinitrobenzenesulfonate (B11482479).

  • Desulfonation: The resulting sulfonate salt is heated in dilute sulfuric acid to remove the sulfonic acid group, yielding this compound.

  • Purification: The crude product is purified by recrystallization from ethanol.

Detailed Experimental Steps:

  • Preparation of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate:

    • To a 1-liter three-necked flask equipped with a mechanical stirrer, add 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid (20-30% SO₃).

    • Heat the mixture with stirring on a steam bath for 2 hours.

    • Cool the solution to room temperature and replace the stirrer with a thermometer.

    • Add 170 g of potassium nitrate in small portions while maintaining the temperature between 40-60 °C by cooling in an ice bath.

    • After the addition is complete, heat the mixture to 110-115 °C for 20 hours.

    • Pour the hot reaction mixture onto 2 kg of cracked ice.

    • Filter the precipitated yellow solid and press it as dry as possible.

    • Recrystallize the crude product from 600 mL of boiling water.

  • Preparation of Potassium 4-Amino-3,5-dinitrobenzenesulfonate:

    • Place the recrystallized potassium 4-chloro-3,5-dinitrobenzenesulfonate into a solution of 400 mL of concentrated ammonium (B1175870) hydroxide (B78521) in 400 mL of water.

    • Boil the mixture under reflux for 1 hour.

    • Cool the solution to 5-10 °C for 12 hours.

    • Filter the resulting orange crystalline product and press it dry.

  • Preparation of this compound:

    • Place the damp potassium 4-amino-3,5-dinitrobenzenesulfonate in a solution of 200 mL of concentrated sulfuric acid and 200 mL of water in a 1-liter round-bottomed flask.

    • Boil the mixture vigorously under reflux for 6 hours.

    • Pour the hot acidic solution onto 1 kg of cracked ice.

    • Filter the crude this compound, wash with water, and press as dry as possible.

  • Purification of this compound:

    • Dissolve the damp, impure this compound in 500 mL of hot 95% ethanol.

    • Add 3 g of activated charcoal and 3 g of a filter aid, and boil under reflux for 10 minutes.

    • Filter the hot solution through a heated funnel.

    • Allow the filtrate to cool slowly to room temperature.

    • Collect the resulting light-orange needles of this compound by suction filtration and air-dry.

Yield: 27.4–32.3 g (30–36% overall yield from chlorobenzene). Melting Point of Pure Product: 139–140 °C.[1][2]

Visualizations

The following diagrams illustrate the logical workflow of the first documented synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Sulfonation & Nitration cluster_step2 Step 2: Ammonolysis cluster_step3 Step 3: Desulfonation cluster_step4 Step 4: Purification Chlorobenzene Chlorobenzene Sulfonation Sulfonation (H₂SO₄, SO₃) Chlorobenzene->Sulfonation 1. H₂SO₄, fuming H₂SO₄, 2h Nitration Nitration (KNO₃) Sulfonation->Nitration 2. KNO₃, 40-60°C then 110-115°C, 20h Intermediate1 Potassium 4-chloro-3,5- dinitrobenzenesulfonate Nitration->Intermediate1 Intermediate2 Potassium 4-amino-3,5- dinitrobenzenesulfonate Intermediate1->Intermediate2 3. aq. NH₄OH, reflux, 1h Crude_Product Crude this compound Intermediate2->Crude_Product 4. dil. H₂SO₄, reflux, 6h Pure_Product Pure this compound Crude_Product->Pure_Product 5. Recrystallization from Ethanol

References

Potential Research Areas for 2,6-Dinitroaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of promising research avenues for 2,6-dinitroaniline derivatives, targeting researchers, scientists, and professionals in drug development. The document outlines key therapeutic areas, summarizes quantitative biological data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Research Areas

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, with established activity in several key areas and potential for expansion into others. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, a critical process in cell division and intracellular transport.[1][2] This mechanism underpins their application in oncology and parasitology.

Anticancer Activity

The most explored therapeutic application of this compound derivatives is in oncology. By inhibiting tubulin polymerization, these compounds induce a G2/M phase cell cycle arrest in cancer cells, ultimately leading to apoptosis.[3][4] Research in this area focuses on synthesizing novel derivatives with improved potency and selectivity for cancer cells over healthy cells, as well as understanding the downstream signaling pathways that lead to cell death.[3][5]

Antiparasitic Activity

The selective toxicity of dinitroanilines towards parasitic protozoa, such as Leishmania and Cryptosporidium, presents a significant research opportunity.[6][7] These compounds target parasite tubulin, which has structural differences from mammalian tubulin, providing a therapeutic window.[6] Current research aims to optimize derivatives for better pharmacokinetic profiles and efficacy against a broader range of parasitic infections.

Antimicrobial and Antifungal Activity

Emerging research has indicated that this compound derivatives possess antimicrobial and antifungal properties. This is a less explored but promising area. The mechanism of action in bacteria and fungi may also involve disruption of cytoskeletal components or other essential cellular processes. Further investigation is needed to identify specific microbial targets and to develop derivatives with potent and broad-spectrum antimicrobial activity.

Kinase Inhibition

While the primary target of many this compound derivatives is tubulin, the structural scaffold holds potential for the design of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[8] Structure-activity relationship (SAR) studies could lead to the development of derivatives that selectively target specific kinases involved in disease progression.

Neurodegenerative Diseases

The role of microtubule stability in neuronal health suggests a potential, albeit speculative, application for this compound derivatives in neurodegenerative diseases like Alzheimer's.[9] Pathological aggregation of tau protein, a microtubule-associated protein, is a hallmark of this disease. Compounds that can modulate microtubule dynamics could potentially have a therapeutic effect. This area requires foundational research to establish proof-of-concept.

Data Presentation: Biological Activity of this compound and Related Derivatives

The following tables summarize the quantitative data on the biological activity of selected dinitroaniline derivatives.

Table 1: Anticancer Activity of 2,4,6-Trinitroaniline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-phenyl-2,4,6-trinitroanilineHep3BSimilar to Cisplatin[1][5]
N-(2,4,6-trinitrophenyl)naphthalen-1-amineHep3BSimilar to Cisplatin[1][5]
N-(2,4,6-trinitrophenyl)naphthalen-2-amineHep3BSimilar to Cisplatin[1][5]
N-(3-nitrophenyl)-2,4,6-trinitroanilineHep3BSimilar to Cisplatin[1][5]
N-(3,5-difluorophenyl)-2,4,6-trinitroanilineHep3BBetter than Cisplatin[1][5]
N-isopropyl-2,4,6-trinitroanilineNot SpecifiedInduces Apoptosis[1][5]
N-(2,4,6-trinitrophenyl)-5-methylisoxazole-3-amineNot SpecifiedInduces Apoptosis[1][5]

Table 2: Antiparasitic Activity of Dinitroaniline Sulfonamide Derivatives

CompoundParasiteActivityReference
Compound 20 (a novel dinitroaniline sulfonamide)Leishmania donovani13.4-fold more active than oryzalin[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.

General Synthesis of this compound Derivatives

A common method for synthesizing this compound derivatives involves the nucleophilic aromatic substitution of a halogenated 2,6-dinitrobenzene precursor with a desired amine.[10]

Materials:

  • 1-Chloro-2,6-dinitrobenzene (or other suitable precursor)

  • Substituted amine

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • Dissolve 1-chloro-2,6-dinitrobenzene (1 equivalent) and the desired substituted amine (1.1 equivalents) in the chosen solvent.

  • Add the base (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11][12]

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

  • GTP solution

  • Glycerol

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, prepare the tubulin polymerization reaction mixture containing tubulin, General Tubulin Buffer, GTP, and glycerol.

  • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • Add the tubulin polymerization reaction mixture to each well to initiate the reaction.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • The increase in absorbance corresponds to tubulin polymerization. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4][13]

Materials:

  • Cells treated with the test compound or vehicle control

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the research of this compound derivatives.

G cluster_synthesis General Synthesis Workflow P 1-Chloro-2,6-dinitrobenzene R Reaction Mixture in Solvent P->R A Substituted Amine A->R B Base (e.g., K2CO3) B->R H Heating/Reflux R->H W Work-up (Precipitation & Filtration) H->W PU Purification (Recrystallization) W->PU FP Final this compound Derivative PU->FP

A generalized workflow for the synthesis of this compound derivatives.

G cluster_moa Mechanism of Action: Tubulin Disruption and Apoptosis DNA This compound Derivative Tub α/β-Tubulin Dimers DNA->Tub Binds to MT Microtubule Polymerization DNA->MT Inhibits Tub->MT Polymerizes to MDS Microtubule Destabilization MT->MDS SAC Spindle Assembly Checkpoint Activation MDS->SAC MA Mitotic Arrest (G2/M Phase) SAC->MA Apop Apoptosis MA->Apop Bcl2 Bcl-2 Family Modulation (e.g., increased Bax/Bcl-2 ratio) Apop->Bcl2 Casp Caspase Activation Apop->Casp

Signaling pathway of this compound derivatives leading to apoptosis.

G cluster_apoptosis_assay Apoptosis Assay Workflow (Annexin V/PI) cluster_results Cell Populations TC Treat Cells with Compound HC Harvest & Wash Cells TC->HC SC Stain with Annexin V-FITC & PI HC->SC FCA Flow Cytometry Analysis SC->FCA Live Live (Annexin V-, PI-) FCA->Live Identifies EarlyA Early Apoptotic (Annexin V+, PI-) FCA->EarlyA Identifies LateA Late Apoptotic/Necrotic (Annexin V+, PI+) FCA->LateA Identifies

Experimental workflow for assessing apoptosis via Annexin V/PI staining.

References

The Synthetic Versatility of 2,6-Dinitroaniline: A Precursor for Heterocyclic and Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,6-Dinitroaniline is a pivotal intermediate in organic synthesis, serving as a versatile precursor for a range of valuable compounds, including herbicides, dyes, and various heterocyclic systems.[1][2] Its chemical reactivity is dominated by the two nitro groups and the amino group, which can be selectively or fully reduced to pave the way for subsequent cyclization and functionalization reactions. This guide provides a comprehensive overview of the core applications of this compound in synthetic chemistry, with a focus on its role in the production of dinitroaniline herbicides, benzimidazoles, and phenazines. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Core Synthetic Transformations

The synthetic utility of this compound primarily stems from the reduction of its nitro groups to form ortho-diamino intermediates. These intermediates are highly reactive and can undergo condensation and cyclization reactions with a variety of electrophiles to construct complex molecular architectures.

logical_relationship A This compound B Reduction (e.g., H2/Pd, Na2S) A->B Step 1 H N-Alkylation/ Functionalization A->H Alternative Pathway C Ortho-phenylenediamine Intermediate B->C D Cyclization with Carbonyl Compounds C->D Step 2a F Oxidative Cyclization C->F Step 2b E Benzimidazoles D->E G Phenazines F->G I Dinitroaniline Herbicides H->I experimental_workflow cluster_0 Synthesis of Trifluralin A 4-(Trifluoromethyl)chlorobenzene B Nitration (HNO3, H2SO4) A->B C 2,6-Dinitro-4- (trifluoromethyl)chlorobenzene B->C D Amination (Di-n-propylamine) C->D E Trifluralin D->E signaling_pathway A Substituted This compound B Reduction (e.g., Fe/HCl, H2/Pd) A->B C Substituted o-Phenylenediamine B->C E Condensation/ Cyclization C->E D Aldehyde (R-CHO) D->E F Substituted Benzimidazole E->F signaling_pathway A Aniline Derivative C Jourdan-Ullmann Coupling A->C B 2-Fluoronitrobenzene B->C D N-Aryl-2-nitroaniline Intermediate C->D E Reduction (e.g., 10% Pd/C, H2) D->E F Diamine Intermediate E->F G Oxidation (e.g., FeCl3) F->G H Phenazine Derivative G->H

References

The Environmental Fate and Persistence of Dinitroaniline Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and persistence of dinitroaniline herbicides. Dinitroanilines are a class of selective, pre-emergent herbicides widely used in agriculture to control annual grasses and broadleaf weeds. Their environmental behavior, including their persistence in soil and water, degradation pathways, and the factors influencing these processes, is of critical importance for assessing their ecological impact and ensuring responsible use. This guide summarizes key quantitative data, details experimental protocols for their study, and visualizes the complex degradation pathways.

Persistence of Dinitroaniline Herbicides in the Environment

The persistence of dinitroaniline herbicides in the environment is a key factor in their efficacy and potential for off-target effects. Persistence is typically quantified by the half-life (DT50), the time it takes for 50% of the applied substance to degrade. This section presents a summary of half-life data for three major dinitroaniline herbicides: trifluralin (B1683247), pendimethalin, and ethalfluralin (B166120), in various environmental compartments.

Quantitative Data on Herbicide Persistence

The following tables summarize the half-life data for trifluralin, pendimethalin, and ethalfluralin in soil, water, and sediment under different environmental conditions.

Table 1: Half-life (DT50) of Trifluralin in Soil, Water, and Sediment

Environmental CompartmentConditionHalf-life (days)Citation
SoilAerobic116 - 202[1]
SoilAnaerobic22 - 59[1]
SoilField21 - 126[2]
Soil (Sandy Loam)Photodegradation41[3]
WaterPhotodegradation0.015 (22 minutes)[1]
Water (in Water/Sediment System)Aerobic1 - 2[3]
Sediment (in Water/Sediment System)Aerobic7 - 15[3]

Table 2: Half-life (DT50) of Pendimethalin in Soil, Water, and Sediment

Environmental CompartmentConditionHalf-life (days)Citation
SoilAerobic (Field)~40[4]
WaterHydrolysisStable[4]
WaterPhotodegradation1.5 - 5[4]
Water (in Water/Sediment System)Biotic Hydrolysis10 - 11[5]
Sediment (in Water/Sediment System)AnaerobicNot specified[4]

Table 3: Half-life (DT50) of Ethalfluralin in Soil, Water, and Sediment

Environmental CompartmentConditionHalf-life (days)Citation
Soil (Sandy Loam)Photodegradation14.23[6]
WaterHydrolysis (pH 3, 6, 9)Stable[6]
Water (pH 5, artificial sunlight)Photodegradation0.26 (6.3 hours)[6]
Water/Sediment SystemAnaerobic1.58 (38 hours)[6]
AtmospherePhotolysis~0.008 (12 minutes)[7]

Degradation Pathways of Dinitroaniline Herbicides

Dinitroaniline herbicides undergo degradation in the environment through various biotic and abiotic processes, including microbial degradation, photodegradation, and chemical transformation. These processes lead to the formation of various metabolites, some of which may also be of environmental concern.

Microbial Degradation

Microbial degradation is a primary mechanism for the breakdown of dinitroanilines in soil. Soil microorganisms, including bacteria and fungi, can utilize these herbicides as a source of carbon and nitrogen, leading to their transformation and eventual mineralization. The degradation pathways often involve a series of reactions such as dealkylation, reduction of the nitro groups, and cyclization.[2][8]

Photodegradation

Photodegradation, or the breakdown of chemicals by light, is a significant dissipation pathway for dinitroanilines, particularly when they are present on the soil surface or in clear surface waters.[3][9] The absorption of ultraviolet (UV) radiation from sunlight can lead to the cleavage of chemical bonds and the formation of various photoproducts.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many dinitroanilines, hydrolysis is not a major degradation pathway under typical environmental pH conditions (pH 4-9).[4][6]

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying the environmental fate of dinitroaniline herbicides.

Microbial Degradation Pathway of Trifluralin Trifluralin Trifluralin Dealkylated_Intermediate Dealkylated Intermediate Trifluralin->Dealkylated_Intermediate Dealkylation Nitro_Reduced_Intermediate Nitro-Reduced Intermediate Trifluralin->Nitro_Reduced_Intermediate Nitro Reduction Further_Degradation Further Degradation Products Dealkylated_Intermediate->Further_Degradation Cyclized_Product Cyclized Product (Benzimidazole derivative) Nitro_Reduced_Intermediate->Cyclized_Product Cyclization Nitro_Reduced_Intermediate->Further_Degradation Cyclized_Product->Further_Degradation Mineralization Mineralization (CO2, H2O, etc.) Further_Degradation->Mineralization

Caption: Microbial degradation pathway of Trifluralin.

Photodegradation Pathway of Ethalfluralin Ethalfluralin Ethalfluralin Dealkylated_Metabolite N-dealkylated Metabolite Ethalfluralin->Dealkylated_Metabolite Dealkylation Cyclized_Metabolite Benzimidazole Derivative Ethalfluralin->Cyclized_Metabolite Cyclization Oxidized_Metabolite Oxidized Product Ethalfluralin->Oxidized_Metabolite Oxidation Further_Photoproducts Further Photoproducts Dealkylated_Metabolite->Further_Photoproducts Cyclized_Metabolite->Further_Photoproducts Oxidized_Metabolite->Further_Photoproducts

Caption: Photodegradation pathway of Ethalfluralin.

Experimental Workflow for Soil Degradation Study (OECD 307) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection and Characterization Application Application of Test Substance to Soil Soil_Collection->Application Test_Substance_Prep Test Substance Preparation (Radiolabeled) Test_Substance_Prep->Application Incubation_Setup Incubation System Setup (Biometer Flasks) Incubation_Setup->Application Incubation Incubation in the Dark (Controlled Temperature & Moisture) Application->Incubation Sampling Periodic Sampling (Soil and Volatiles) Incubation->Sampling Extraction Soil Extraction Sampling->Extraction Analysis Analysis of Extracts and Traps (HPLC, LC-MS, LSC) Sampling->Analysis Volatiles Extraction->Analysis Extracts Data_Analysis Data Analysis (Degradation Kinetics, Metabolite ID) Analysis->Data_Analysis

Caption: Workflow for a soil degradation study.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the environmental fate of dinitroaniline herbicides. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of a dinitroaniline herbicide in soil under aerobic and anaerobic conditions.[10][11][12][13][14]

Methodology:

  • Test System: The study is conducted using soil collected from a relevant agricultural area. The soil is characterized for its physicochemical properties (pH, organic carbon content, texture, etc.).

  • Test Substance: A radiolabeled (e.g., ¹⁴C) dinitroaniline herbicide is used to facilitate the tracking of the parent compound and its degradation products.

  • Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

    • Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Soil samples are collected at various time intervals throughout the incubation period.

  • Analysis:

    • Soil samples are extracted with appropriate solvents to separate the parent herbicide and its metabolites.

    • The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) to identify and quantify the parent compound and its degradation products.

    • Volatile organic compounds and ¹⁴CO₂ produced during mineralization are trapped and quantified.

  • Data Analysis: The rate of degradation of the parent compound is determined, and the half-life (DT50) is calculated. The formation and decline of major metabolites are also monitored to elucidate the degradation pathway.

Hydrolysis as a Function of pH (Based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of a dinitroaniline herbicide in aqueous solutions at different pH values.[15][16][17][18]

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance: The dinitroaniline herbicide is added to the buffer solutions at a known concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

  • Sampling: Aliquots of the test solutions are taken at various time intervals.

  • Analysis: The concentration of the parent herbicide in the samples is determined using a suitable analytical method, such as HPLC or GC.

  • Data Analysis: The rate of hydrolysis is determined for each pH value, and the hydrolysis half-life is calculated. If significant degradation occurs, the major hydrolysis products are identified.

Photodegradation in Water (Based on EPA OCSPP 835.2240)

Objective: To determine the rate and pathway of photodegradation of a dinitroaniline herbicide in an aqueous solution when exposed to sunlight.[19][20]

Methodology:

  • Test Solution: A solution of the dinitroaniline herbicide is prepared in sterile, buffered water at a pH where the compound is stable to hydrolysis.

  • Light Source: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) or to natural sunlight itself.

  • Control: A control sample is kept in the dark under the same conditions to account for any non-photolytic degradation.

  • Sampling: Samples are taken from both the irradiated and control solutions at various time intervals.

  • Analysis: The concentration of the parent herbicide and the formation of photoproducts are monitored using analytical techniques such as HPLC, LC-MS, or GC-MS.

  • Data Analysis: The rate of photodegradation and the photolytic half-life are calculated. The major photoproducts are identified to determine the photodegradation pathway.

Conclusion

The environmental fate and persistence of dinitroaniline herbicides are influenced by a complex interplay of biotic and abiotic factors. While generally exhibiting moderate to high persistence in soil, their degradation is facilitated by microbial activity and photodegradation. Understanding these processes, quantified through half-life data and elucidated through degradation pathway analysis, is essential for the environmental risk assessment and sustainable use of these important agricultural chemicals. The standardized experimental protocols outlined in this guide provide a robust framework for generating the necessary data to support these assessments.

References

An In-depth Technical Guide to the Isomers of Dinitroaniline and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six isomers of dinitroaniline, with a specific focus on their synthesis, physicochemical properties, and the factors governing their basicity. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development.

Introduction to Dinitroanilines

Dinitroanilines are a class of aromatic compounds with the chemical formula C₆H₅N₃O₄.[1][2] The core structure consists of an aniline (B41778) molecule substituted with two nitro (–NO₂) groups. There are six constitutional isomers of dinitroaniline, determined by the positions of the amino (–NH₂) and the two nitro groups on the benzene (B151609) ring.[3] These compounds are crucial intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pesticides, and herbicides.[3] Their utility also extends to the defense industry, where they have been used as explosives.[3] For drug development professionals, understanding the properties of dinitroaniline isomers is pertinent as they can serve as building blocks or intermediates in the synthesis of complex pharmaceutical agents.

The basicity of the amino group in dinitroanilines is significantly influenced by the strong electron-withdrawing nature of the two nitro groups. This electronic effect is central to their chemical reactivity and is a key focus of this guide.

The Six Isomers of Dinitroaniline

The six isomers of dinitroaniline are:

  • 2,3-Dinitroaniline

  • 2,4-Dinitroaniline

  • 2,5-Dinitroaniline

  • 2,6-Dinitroaniline

  • 3,4-Dinitroaniline

  • 3,5-Dinitroaniline

The varied placement of the nitro groups relative to the amino group results in significant differences in their chemical and physical properties, most notably their basicity.

Physicochemical and Basic Properties

The basicity of anilines is typically expressed as the pKa of their conjugate acid (anilinium ion). A lower pKa value indicates a weaker base. The presence of two nitro groups, which are powerful electron-withdrawing groups, dramatically reduces the electron density on the nitrogen atom of the amino group, making dinitroanilines very weak bases compared to aniline (pKa of conjugate acid ≈ 4.6).

The table below summarizes key quantitative data for the dinitroaniline isomers.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Conjugate Acid)
2,4-Dinitroaniline 97-02-9[1]183.12[1]176–180[4]-4.53[2]
2,5-Dinitroaniline 619-18-1[5]183.12[5]137-138Data not readily available
This compound 606-22-4183.12138-142Data not readily available
3,5-Dinitroaniline 618-87-1[6]183.12[6]162[6]0.3[6][7]
2,3-Dinitroaniline 602-03-9183.12127-129Data not readily available
3,4-Dinitroaniline 610-41-3183.12154-156Data not readily available

Note: Experimental pKa values for all isomers are not consistently reported in readily accessible literature, reflecting their extremely weak basicity.

Factors Influencing Basicity: A Logical Framework

The basicity of the dinitroaniline isomers is dictated by the interplay of inductive and resonance effects of the nitro groups.

  • Inductive Effect (-I): The nitro group is strongly electronegative and withdraws electron density from the benzene ring through the sigma bonds. This effect decreases the electron density on the amino nitrogen, making the lone pair less available for protonation.

  • Resonance Effect (-R or -M): When a nitro group is in the ortho or para position relative to the amino group, it can participate in resonance, further delocalizing the lone pair of electrons from the nitrogen atom into the ring. This effect significantly reduces basicity. A nitro group in the meta position cannot participate in resonance with the amino group and only exerts its inductive effect.

This logical relationship can be visualized as follows:

G cluster_factors Electronic Effects of Nitro Groups cluster_positions Positional Influence cluster_outcome Impact on Basicity Inductive Inductive Effect (-I) ElectronDensity Reduced Electron Density on -NH2 Inductive->ElectronDensity Withdraws e- density Resonance Resonance Effect (-R) Resonance->ElectronDensity Delocalizes e- lone pair OrthoPara Ortho / Para Position OrthoPara->Inductive Exerts OrthoPara->Resonance Enables Meta Meta Position Meta->Inductive Exerts Meta->Resonance Does not enable Basicity Decreased Basicity (Lower pKa) ElectronDensity->Basicity Leads to

Factors affecting dinitroaniline basicity.

Analysis of Isomers:

  • 2,4-Dinitroaniline: With nitro groups at both an ortho and a para position, this isomer experiences strong -I and -R effects from both groups. This dual delocalization makes it an exceptionally weak base, as reflected by its negative pKa value.[2]

  • This compound: Two ortho nitro groups create significant steric hindrance around the amino group, which can inhibit protonation. Furthermore, both groups exert strong -I and -R effects, leading to extremely low basicity.

  • 3,5-Dinitroaniline: Both nitro groups are meta to the amino group. Consequently, they only exert their -I effect and cannot engage in resonance with the amino lone pair. While still a very weak base due to the two strong inductive effects, it is significantly more basic than the ortho/para substituted isomers.[6][7]

Synthesis of Dinitroaniline Isomers

The synthesis of specific dinitroaniline isomers often involves electrophilic aromatic substitution reactions. Direct nitration of aniline is generally not a suitable method as the strong oxidizing conditions can destroy the starting material and the amino group's directing effects are complex.

Common Synthetic Routes:

  • 2,4-Dinitroaniline: A common laboratory and industrial preparation involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia.[2][3][4] This is an example of nucleophilic aromatic substitution.

  • This compound: This isomer can be prepared via a multi-step process that starts with the nitration and sulfonation of chlorobenzene.[3][8]

Experimental Protocols for Basicity Determination

The extremely low basicity of most dinitroaniline isomers makes conventional potentiometric titration in aqueous solution challenging. Spectrophotometric methods are often more suitable.

Protocol: Spectrophotometric pKa Determination

This method is based on the difference in the UV-Visible absorption spectra between the free base (B) and its conjugate acid (BH⁺). It is particularly useful for weakly basic amines.[9]

Objective: To determine the pKa of a dinitroaniline isomer in a suitable solvent system (e.g., 50% ethanol-water).[9]

Materials:

  • Dinitroaniline isomer

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • pH meter

  • Ethanol and deionized water

  • Standardized strong acid (e.g., HCl or H₂SO₄) and strong base (e.g., NaOH) solutions

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the dinitroaniline isomer of known concentration in 50% ethanol.

  • Preparation of Test Solutions: Create a series of solutions with the same total dinitroaniline concentration but varying pH. This is achieved by adding different, precise amounts of strong acid or strong base to aliquots of the stock solution.

  • Spectral Measurements:

    • Measure the absorbance spectrum of a highly acidic solution to obtain the spectrum of the fully protonated form (BH⁺).

    • Measure the absorbance spectrum of a neutral or slightly basic solution to obtain the spectrum of the free base (B).

    • Measure the absorbance spectra for the series of intermediate pH solutions.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the base (A_B) and the conjugate acid (A_BH⁺) is maximal.

    • At this wavelength, record the absorbance (A) for each of the intermediate pH solutions.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_BH⁺) / (A_B - A)]

    • A plot of log[(A - A_BH⁺) / (A_B - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

This experimental workflow can be visualized as follows:

G prep 1. Prepare Stock & Test Solutions (Constant [Amine], Varying pH) spec_acid 2a. Measure Spectrum of Fully Protonated Form (BH+) prep->spec_acid spec_base 2b. Measure Spectrum of Free Base (B) prep->spec_base spec_int 2c. Measure Spectra of Intermediate pH Solutions prep->spec_int analysis 3. Identify λmax and Record Absorbances (A) spec_acid->analysis spec_base->analysis spec_int->analysis calc 4. Calculate pKa using Henderson-Hasselbalch Equation analysis->calc result pKa Value calc->result

Spectrophotometric pKa determination workflow.

Conclusion

The isomers of dinitroaniline exhibit a fascinating range of properties governed by the electronic interactions between the amino and nitro groups. Their extremely weak basicity is a direct consequence of the powerful electron-withdrawing nature of the nitro substituents. Understanding the structure-property relationships, particularly concerning basicity, is essential for chemists and researchers who use these compounds as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. The methodologies outlined in this guide provide a framework for both the conceptual understanding and the empirical determination of these fundamental properties.

References

2,6-Dinitroaniline safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2,6-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 606-22-4). It is intended for laboratory personnel, including researchers, scientists, and professionals in the drug development field, who may handle this chemical. This document outlines the known hazards, exposure controls, and emergency procedures to ensure safe laboratory practices. All quantitative data is presented in structured tables, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 606-22-4[2]
Molecular Formula C₆H₅N₃O₄[2]
Molecular Weight 183.12 g/mol [2]
Appearance Yellow to orange crystals[1]
Melting Point 134-142 °C (decomposes)[1][3][4]
Flash Point >100 °C (>212 °F)[4]
Vapor Pressure 5.94 x 10⁻⁷ mm Hg at 25°C (77°F)[5]
Water Solubility Insoluble/Sparingly soluble[1][5]
Solubility in Organic Solvents Soluble in ethanol and acetone[1]

Toxicological Information

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][6][7] Prolonged or repeated exposure may cause damage to organs, specifically targeting the blood and hematopoietic system.[6][8]

Acute Toxicity

Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[1][5] High levels of exposure to dinitroanilines can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, which is characterized by headache, dizziness, and a blue coloration of the skin and lips (cyanosis).[5] Severe cases can lead to difficulty breathing, collapse, and even death.[5]

Table 2: Acute Toxicity Data for Dinitroanilines

TestSpeciesRouteValueReference
LD₅₀ (Lethal Dose, 50%)MouseIntravenous180 mg/kg[3]
LD₅₀ (Lethal Dose, 50%)RatOral (for 2,4-Dinitroaniline)285 mg/kg[2]

Note: Data for the specific 2,6-isomer is limited. The provided oral LD₅₀ is for the related isomer, 2,4-dinitroaniline, and should be used for relative toxicity assessment only.

Chronic Toxicity and Carcinogenicity

This compound is suspected of being a carcinogen.[1] It has also tested positive in the Ames test for mutagenicity, indicating its potential to cause genetic mutations.[8]

Mechanism of Action

The broader class of dinitroaniline herbicides, which includes this compound derivatives, is known to act by inhibiting the formation of microtubules.[3][5] Microtubules are essential components of the cytoskeleton involved in cell division, structure, and transport. Their disruption can lead to cell death. The diagram below illustrates this proposed mechanism.

cluster_0 Cellular Environment 2_6_Dinitroaniline This compound Exposure Tubulin Tubulin Dimers 2_6_Dinitroaniline->Tubulin Inhibits polymerization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Cell_Division Mitotic Spindle Formation (Cell Division) Microtubule->Cell_Division Essential for Cytotoxicity Cell Cycle Arrest & Cytotoxicity Cell_Division->Cytotoxicity Disruption leads to

Caption: Proposed mechanism of this compound toxicity via microtubule disruption.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are summarized in Table 3.

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2]
Acute Toxicity, InhalationCategory 2 / 3H330/H331: Fatal/Toxic if inhaled[2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[2]

Safety and Handling Precautions

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] Operations should be enclosed where possible to minimize the release of dust or vapors.[5] Eyewash stations and emergency showers must be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE is critical for minimizing exposure.

  • Eye Protection: Wear impact-resistant safety goggles with side shields or a face shield.[5][9]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin contact.[5][9] Contaminated work clothes should not be taken home and must be laundered by trained personnel.[5]

  • Respiratory Protection: If ventilation is inadequate or if dust is generated, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6][9] Respirator use must comply with a written program that meets OSHA 1910.134 standards.[5]

The following diagram outlines the logical workflow for PPE selection and use.

cluster_ppe PPE Selection Details Start Handling this compound Assess_Risk Assess Risk of Exposure (Dust, Splash, Aerosol) Start->Assess_Risk Engineering_Controls Use Chemical Fume Hood & Ensure Good Ventilation Assess_Risk->Engineering_Controls Select_PPE Select Appropriate PPE Engineering_Controls->Select_PPE Wear_PPE Don PPE Correctly Select_PPE->Wear_PPE Eye Safety Goggles/ Face Shield Select_PPE->Eye Gloves Chemical Resistant Gloves Select_PPE->Gloves Clothing Protective Clothing/ Lab Coat Select_PPE->Clothing Respirator NIOSH/MSHA Approved Respirator (if needed) Select_PPE->Respirator Handling_Procedure Perform Handling Procedure Wear_PPE->Handling_Procedure Doff_PPE Doff PPE & Dispose/Decontaminate Handling_Procedure->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Personal Protective Equipment (PPE) usage when handling this compound.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation of dust.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Store in a locked-up area accessible only to authorized personnel.[10]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Inhalation: Remove the victim to fresh air. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Spill Response
  • Evacuate personnel from the spill area.[5]

  • Wear appropriate PPE, including respiratory protection.[5]

  • Prevent the formation of dust. If the material is solid, gently sweep or scoop it into a suitable, labeled container for disposal.[6]

  • Ventilate the area after cleanup is complete.[5]

  • Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[5]

The following diagram illustrates the emergency response workflow for a chemical spill.

Spill Spill of this compound Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Alert Alert Supervisor & Safety Officer Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Material Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Emergency response workflow for a this compound spill.

Firefighting Measures
  • This compound may burn but does not ignite readily.[5]

  • Use dry chemical, CO₂, water spray, or alcohol-resistant foam as extinguishing media.[5][6]

  • Fire may produce poisonous gases, including carbon monoxide and nitrogen oxides.[5][6]

  • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

  • Containers may explode in a fire; use a water spray to keep them cool.[5]

Experimental Protocols: Mutagenicity Assessment

The positive Ames test result for this compound indicates its mutagenic potential.[8] The following is a generalized protocol for the bacterial reverse mutation assay (Ames test), which is a key experiment for assessing mutagenicity.

Ames Test Protocol

Objective: To determine the potential of a substance to induce gene mutations in a bacterial model.

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of the test substance to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

  • Strain Selection: Use appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) which are sensitive to different types of mutagens.[11]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (e.g., S9 fraction from rat liver homogenate). This is crucial as some chemicals only become mutagenic after being metabolized.[11][12]

  • Dose-Response Preparation: Prepare a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Exposure:

    • In a test tube, combine the tester strain culture, the test substance at a specific concentration, and either the S9 mix or a buffer (for the non-activation arm).[12]

    • Add a small amount of molten top agar (B569324) containing a trace of histidine and biotin (B1667282) (to allow for a few initial cell divisions, which are necessary for mutation to occur).[13]

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control (solvent only) plates. Positive controls with known mutagens must also be run to validate the assay.[11]

Occupational Exposure Limits

Currently, no specific occupational exposure limits (e.g., Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH) have been established for this compound.[1][5] In the absence of official limits, all necessary precautions should be taken to minimize any potential for exposure.

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste.[5] Disposal should be carried out by a licensed professional waste disposal service and in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or the environment.[6]

References

A Technical Guide to the Commercial Availability and Use of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,6-Dinitroaniline (CAS No. 606-22-4), a key chemical intermediate. It details its commercial availability from various global suppliers, summarizes its physicochemical properties, outlines common synthesis pathways, and provides critical safety and handling information. This document is intended to serve as a technical resource for professionals in research and development who require this compound for synthesis and other laboratory applications.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers worldwide, catering to different purity requirements and scales, from laboratory research to industrial production. It is typically sold as a yellow to brown crystalline solid.[1][2] Intended use is generally for research or manufacturing purposes, not for direct medical or consumer use.[3]

The following table summarizes a selection of commercial suppliers and the typical specifications of the this compound they offer.

Table 1: Commercial Suppliers and Product Specifications

SupplierProduct Name/GradePurityCAS NumberPhysical AppearanceNotes
Sigma-Aldrich This compound95%606-22-4Not SpecifiedResearch and development quantities.[4]
Thermo Scientific (Acros/Fisher Scientific) This compound≥97.5% (GC), 98%606-22-4Crystals or powder, cream to yellow-brownAvailable in various package sizes (e.g., 5g, 10g, 100g).[5][6][7][8]
Tokyo Chemical Industry (TCI) This compound>95.0% (GC)606-22-4Light yellow to brown powder/crystalAvailable from Hyderabad (India) and Japan warehouses.
Santa Cruz Biotechnology (SCBT) This compoundNot Specified606-22-4Not SpecifiedMarketed for proteomics research.[9]
XIAMEN EQUATION CHEMICAL CO., LTD This compound, Industrial GradeNot Specified606-22-4Orange to brown solidA China-based manufactory.[1]
Shanghai Aladdin Bio-Chem Technology Co., LTD This compound96%606-22-4Not SpecifiedAvailable in 1g, 5g, 25g packaging.[10]
Jilin Haofei Import and Export Trade Co. This compound, Pharmacy GradeNot Specified606-22-4Not SpecifiedA manufactory based in China.[11]
Biosynth This compoundNot Specified606-22-4Not SpecifiedNoted as being used as a pesticide.[12]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Key Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 606-22-4[1][4][9]
Molecular Formula C₆H₅N₃O₄[1][9][13]
Molecular Weight 183.12 g/mol [1][4][9][13]
IUPAC Name This compound[8]
Synonyms 2,6-Dinitrobenzenamine, 1-Amino-2,6-dinitrobenzene[1][13]
Appearance Yellow to orange or brown solid/crystalline powder[1][2]
Melting Point 137 - 142 °C[1][2]
Boiling Point ~354.5 °C at 760 mmHg[1]
Density ~1.6 g/cm³[1]
Water Solubility Practically insoluble[1]
UN Number 1596[2]

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is valuable for researchers. Several methods have been reported for its preparation.

3.1 Overview of Synthetic Routes

This compound can be prepared through several chemical pathways, including:

  • Ammonolysis : The reaction of compounds like 2,6-dinitrochlorobenzene, 2,6-dinitroanisole, or 2,6-dinitroiodobenzene with ammonia.[14]

  • Rearrangement : The chemical rearrangement of o-nitrophenylnitramine.[14]

  • From Sulfonated Precursors : A common laboratory and industrial method involves the dinitration of chlorobenzene-4-sulfonic acid. The resulting 4-chloro-3,5-dinitrobenzenesulfonic acid is then aminated with concentrated ammonium (B1175870) hydroxide, followed by desulfonation via boiling in sulfuric acid to yield the final product.[14][15]

3.2 Experimental Workflow: Synthesis from a Sulfonated Precursor

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the procedure described in Organic Syntheses.[14] This multi-step process begins with a substituted benzenesulfonate (B1194179) and proceeds through amination and desulfonation steps.

G A Potassium 4-Chloro- 3,5-dinitrobenzenesulfonate B Ammonolysis (Conc. NH4OH, boil) A->B Reactant C Intermediate Salt (Potassium 4-Amino-3,5- dinitrobenzenesulfonate) B->C Product D Desulfonation (Conc. H2SO4, boil) C->D Reactant E Crude this compound D->E Product F Purification (Recrystallization from Ethanol) E->F Process G Pure this compound F->G Final Product

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols during handling and storage. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4][13] Prolonged or repeated exposure may cause damage to organs.[13]

4.1 GHS Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Table 3: GHS Hazard Classifications for this compound

Hazard ClassHazard CodeDescriptionSource(s)
Acute Toxicity, OralH300 / H301Fatal or Toxic if swallowed[4][13]
Acute Toxicity, DermalH310 / H311Fatal or Toxic in contact with skin[4][13]
Acute Toxicity, InhalationH330 / H331Fatal or Toxic if inhaled[4][13]
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs through prolonged or repeated exposure[4][13]
Hazardous to the Aquatic Environment, ChronicH411Toxic to aquatic life with long-lasting effects[4]

4.2 Recommended Handling Protocols

When working with this compound, the following precautions are mandatory:

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses and face shield).[2][4] For operations that may generate dust, respiratory protection is required.

  • Handling Practices : Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene (B1210634) functional group (R-N=N-R'), where R and R' are typically aromatic moieties. These compounds are of significant industrial importance, with wide-ranging applications in textiles, printing, and as indicators. In the realm of biomedical research and drug development, certain azo compounds have garnered attention for their potential therapeutic properties, including antimicrobial and anticancer activities.[1][2][3][4]

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, typically involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aromatic amine.[1][3] The structural diversity of the starting materials allows for the synthesis of a vast library of azo dyes with a wide spectrum of colors and physicochemical properties.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using 2,6-dinitroaniline as the diazo component. While specific literature on the biological activities of azo dyes derived from this compound is limited, the protocols outlined herein provide a robust foundation for the synthesis of novel compounds for screening and further investigation in drug discovery programs.

Synthesis Overview

The synthesis of azo dyes from this compound follows a well-established reaction sequence:

  • Diazotization: this compound is treated with a cold solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl or H₂SO₄), to form the corresponding 2,6-dinitrophenyldiazonium salt. This reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt solution is then slowly added to a solution of a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo dye. The pH of the coupling reaction is crucial and is adjusted depending on the nature of the coupling component.

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye from this compound and Phenol

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (B78521) (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, suspend 1.83 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride with vigorous stirring, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture for 15-20 minutes after the addition is complete to ensure the diazotization is complete. The resulting solution contains the 2,6-dinitrophenyldiazonium chloride.

Part B: Azo Coupling with Phenol

  • In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% (w/v) sodium hydroxide solution.

  • Cool the phenol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold phenol solution with continuous and efficient stirring. A colored precipitate will form immediately.

  • Maintain the reaction mixture at 0-5 °C and continue stirring for 30 minutes to ensure complete coupling.

  • Filter the precipitated azo dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in an oven at a temperature not exceeding 60 °C.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

Protocol 2: Synthesis of an Azo Dye from this compound and β-Naphthol

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol (2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of this compound

  • Follow the procedure outlined in Protocol 1, Part A, but use 5 mL of concentrated sulfuric acid instead of hydrochloric acid.

Part B: Azo Coupling with β-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 25 mL of 10% (w/v) sodium hydroxide solution.

  • Cool the β-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring. A deeply colored precipitate will form.

  • Continue to stir the reaction mixture in the ice bath for 30-45 minutes.

  • Isolate the product by vacuum filtration, washing thoroughly with cold water.

  • Dry the purified azo dye.

  • Recrystallization can be performed from a suitable solvent like glacial acetic acid or ethanol.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized from various aromatic amines. While specific data for this compound-derived dyes are not extensively available in the public literature, these tables provide an expected range and format for data presentation.

Table 1: Synthesis and Physicochemical Properties of Azo Dyes

Diazo ComponentCoupling ComponentProduct NameYield (%)Melting Point (°C)Color
2-NitroanilinePhenol(E)-2-hydroxy-5-((2-nitrophenyl)diazenyl)benzoic acid85210-212Yellow
4-Nitroanilineβ-Naphthol1-((4-nitrophenyl)azo)-2-naphthol92248-250Red
2-Chloro-4-nitroanilineResorcinol4-((2-chloro-4-nitrophenyl)diazenyl)benzene-1,3-diol78198-200Orange
2-Methoxy-5-nitroaniline3-ChloroanilineDisazo Dye Derivative64>360Brown[5]

Table 2: Spectroscopic Data for Characterization of Azo Dyes

Product NameUV-Vis (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)FT-IR (cm⁻¹) Key Absorptions¹H NMR (δ, ppm) Key Signals
(E)-2-hydroxy-5-((2-nitrophenyl)diazenyl)benzoic acid42025,0003400-3000 (O-H), 1680 (C=O), 1520, 1340 (NO₂), 1450 (N=N)11.5 (s, 1H, COOH), 9.8 (s, 1H, OH), 7.5-8.5 (m, Ar-H)
1-((4-nitrophenyl)azo)-2-naphthol48535,0003450 (O-H), 1510, 1330 (NO₂), 1460 (N=N)10.2 (s, 1H, OH), 7.2-8.8 (m, Ar-H)
4-((2-chloro-4-nitrophenyl)diazenyl)benzene-1,3-diol450Not Reported3400 (O-H), 1530, 1350 (NO₂), 1470 (N=N), 750 (C-Cl)9.5 (s, 2H, OH), 6.5-8.2 (m, Ar-H)
Disazo Dye Derivative from 2-Methoxy-5-nitroaniline467-620Not ReportedNot ReportedNot Reported[5]

Applications in Drug Development

While specific studies on the drug development applications of azo dyes derived from this compound are scarce, the broader class of azo compounds has been investigated for various therapeutic activities.

  • Antimicrobial Activity: Many azo compounds have demonstrated inhibitory activity against a range of bacteria and fungi.[1][2] The mechanism is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity.

  • Anticancer Activity: Certain azo dyes have been shown to possess cytotoxic effects against various cancer cell lines.[4][6][7] Potential mechanisms include intercalation with DNA, inhibition of topoisomerase enzymes, and induction of apoptosis.[8]

The protocols provided here can be utilized to synthesize a library of novel azo dyes from this compound for screening in various biological assays to identify lead compounds for further drug development.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and preliminary screening of azo dyes derived from this compound.

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound diazotization Diazotization (NaNO₂, HCl/H₂SO₄, 0-5°C) start->diazotization diazonium 2,6-Dinitrophenyldiazonium Salt diazotization->diazonium azo_coupling Azo Coupling (Controlled pH, 0-5°C) diazonium->azo_coupling coupling_component Coupling Component (Phenol, Naphthol, etc.) coupling_component->azo_coupling crude_dye Crude Azo Dye azo_coupling->crude_dye purification Purification (Recrystallization) crude_dye->purification pure_dye Pure Azo Dye purification->pure_dye antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) pure_dye->antimicrobial Test Compound anticancer Anticancer Assays (e.g., MTT Assay) pure_dye->anticancer Test Compound hit_id Hit Identification antimicrobial->hit_id anticancer->hit_id

Caption: General workflow for the synthesis and screening of azo dyes.

Logical Relationship: Synthesis of Azo Dyes

This diagram illustrates the logical relationship between the reactants and steps involved in the synthesis of azo dyes.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound P1 Diazotization A->P1 B Sodium Nitrite B->P1 C Mineral Acid C->P1 D Coupling Component P2 Azo Coupling D->P2 P1->P2 Diazonium Salt Intermediate E Azo Dye P2->E

Caption: Logical relationship in azo dye synthesis.

Disclaimer: The provided protocols are generalized and may require optimization for specific coupling components. All laboratory work should be conducted with appropriate personal protective equipment and in a well-ventilated fume hood. The biological activities mentioned are for the general class of azo compounds and have not been specifically demonstrated for derivatives of this compound in the reviewed literature. Further research is required to ascertain the therapeutic potential of these specific compounds.

References

2,6-Dinitroaniline: A Foundational Scaffold for Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitroaniline serves as a critical chemical intermediate in the synthesis of a major class of herbicides known as the dinitroanilines. First introduced in the 1960s, these herbicides have become mainstays in agriculture for the pre-emergence control of a wide spectrum of annual grasses and broadleaf weeds.[1][2] Their mechanism of action, which involves the disruption of microtubule formation, provides a selective mode of action against susceptible plant species. This document provides detailed application notes, experimental protocols for synthesis and bioassays, and quantitative data on the efficacy of various this compound-derived herbicides.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mode of action for dinitroaniline herbicides is the inhibition of microtubule polymerization.[1][2] These herbicides bind to tubulin, the protein subunit of microtubules, preventing their assembly into functional polymers. This disruption of the microtubule cytoskeleton interferes with essential cellular processes in plants, including:

  • Cell Division (Mitosis): Microtubules are fundamental components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting microtubule formation, dinitroaniline herbicides arrest mitosis at prophase, leading to the accumulation of cells with abnormal, polyploid nuclei.[1][2]

  • Cell Elongation: The orientation of cellulose (B213188) microfibrils in the plant cell wall, which dictates the direction of cell expansion, is guided by cortical microtubules. Disruption of these microtubules leads to disorganized cell wall deposition, resulting in isodiametric cell swelling and inhibited root and shoot elongation.

This targeted disruption of microtubule-dependent processes ultimately leads to the death of susceptible weed seedlings as they germinate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of dinitroaniline herbicides and a general workflow for their synthesis and evaluation.

```dot
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  graph [rankdir="LR", splines=ortho, nodesep=0.5];
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Mechanism of action of dinitroaniline herbicides.

```dot
digraph "Experimental_Workflow" {
    graph [rankdir="TB", splines=ortho];
    node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
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Experimental workflow for herbicide development.

Data Presentation: Efficacy of Dinitroaniline Herbicides

The following tables summarize the herbicidal efficacy of prominent dinitroaniline derivatives against common weed species. The GR₅₀ (50% growth reduction) and IC₅₀ (50% inhibitory concentration) values are presented to allow for a comparative assessment of their potency.

Table 1: Herbicidal Efficacy (GR₅₀) of Dinitroaniline Herbicides against Various Weed Species

HerbicideWeed SpeciesGR₅₀ (g a.i./ha)Reference
PendimethalinAmaranthus retroflexus (Redroot Pigweed)1092.5 ± 48.7[3]
TrifluralinWheat (Triticum aestivum)42 µg kg⁻¹ (shoot biomass)[4]
Florpyrauxifen-benzylEchinochloa crus-galli6.15 - 16.06[5]
Florpyrauxifen-benzylEchinochloa oryzicola4.54 - 29.66[5]

Table 2: Cytotoxicity (IC₅₀) of Dinitroaniline Herbicides

HerbicideCell Line / OrganismIC₅₀ (µM)Reference
TrifluralinToxoplasma gondii RH infected in HFF cells0.52[6]
PendimethalinChinese hamster lung fibroblast (V79) cells66
TrifluralinChinese hamster lung fibroblast (V79) cells128

Experimental Protocols

Protocol 1: Synthesis of Trifluralin from 4-chloro-α,α,α-trifluorotoluene

This protocol outlines the synthesis of Trifluralin, a widely used dinitroaniline herbicide.

Materials:

  • 4-chloro-α,α,α-trifluorotoluene

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Oleum (20% SO₃)

  • Di-n-propylamine

  • Sodium carbonate

  • Organic solvent (e.g., hexane)

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Nitration:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid and oleum.

    • Cool the mixture in an ice bath and slowly add fuming nitric acid while maintaining the temperature below 10°C.

    • Slowly add 4-chloro-α,α,α-trifluorotoluene to the nitrating mixture, keeping the temperature below 15°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then slowly heat to 60-70°C and maintain for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice. The dinitrated intermediate, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), will precipitate.

    • Filter the precipitate, wash with cold water until neutral, and dry.

  • Amination:

    • In a clean, dry flask, dissolve the dried 4-chloro-3,5-dinitrobenzotrifluoride in a suitable solvent.

    • Add an excess of di-n-propylamine and a base such as sodium carbonate.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture and wash it with water to remove excess amine and salts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude Trifluralin.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as hexane (B92381) to obtain pure, yellow-orange crystals of Trifluralin.

Protocol 2: Synthesis of Pendimethalin from 3,4-Dimethylaniline (B50824)

This protocol describes the synthesis of Pendimethalin, another important dinitroaniline herbicide.

Materials:

  • 3,4-Dimethylaniline

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • N-(1-ethylpropyl)amine

  • Sodium hydroxide (B78521)

  • Organic solvent (e.g., toluene)

  • Standard laboratory glassware and equipment

Procedure:

  • Nitration:

    • Carefully add 3,4-dimethylaniline to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5°C).

    • Stir the reaction mixture at this temperature for 2-3 hours.

    • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

    • Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution to precipitate the dinitrated product, 3,4-dimethyl-2,6-dinitroaniline (B2676256).

    • Filter, wash with water, and dry the solid.

  • Amination:

    • In a reaction vessel, combine the 3,4-dimethyl-2,6-dinitroaniline with N-(1-ethylpropyl)amine in a suitable solvent like toluene.

    • Heat the mixture to reflux and maintain for 8-12 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and wash with dilute acid and then water to remove unreacted amines.

    • Dry the organic layer and remove the solvent to obtain crude Pendimethalin.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization to yield pure Pendimethalin.

Protocol 3: Herbicidal Activity Bioassay - Seed Germination and Root Elongation Inhibition

This protocol provides a method for evaluating the herbicidal activity of dinitroaniline compounds on target weed species.

Materials:

  • Dinitroaniline herbicide candidates

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Agar (B569324) or filter paper

  • Petri dishes

  • Growth chamber or incubator with controlled light and temperature

  • Solvent for dissolving herbicides (e.g., acetone, DMSO)

  • Distilled water

Procedure:

  • Preparation of Herbicide Solutions:

    • Prepare a stock solution of each herbicide candidate in a suitable solvent.

    • Prepare a series of dilutions of the stock solution with distilled water to obtain the desired test concentrations. Include a solvent-only control.

  • Seed Plating:

    • Sterilize the weed seeds by briefly immersing them in a dilute bleach solution, followed by several rinses with sterile distilled water.

    • Place a sterile filter paper or a layer of agar medium in each petri dish.

    • Moisten the filter paper or agar with a known volume of the respective herbicide dilution or control solution.

    • Evenly place a predetermined number of seeds (e.g., 20-25) on the surface of the filter paper or agar in each petri dish.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent moisture loss.

    • Place the petri dishes in a growth chamber or incubator with controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection and Analysis:

    • After a set period (e.g., 5-7 days), measure the percentage of seed germination and the length of the primary root of each germinated seedling.

    • Calculate the percent inhibition of germination and root elongation for each herbicide concentration relative to the control.

    • Use a suitable statistical software to perform a dose-response analysis and determine the GR₅₀ or IC₅₀ values for each herbicide.

Conclusion

This compound remains a cornerstone for the synthesis of a significant class of herbicides that are vital for modern agriculture. The protocols and data presented here provide a valuable resource for researchers and professionals engaged in the discovery and development of new herbicidal agents. A thorough understanding of their synthesis, mechanism of action, and biological efficacy is crucial for the rational design of next-generation weed management solutions. Further research into the structure-activity relationships of dinitroaniline derivatives can lead to the development of more potent, selective, and environmentally benign herbicides.

References

Application Notes & Protocols for the Analytical Detection of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Dinitroaniline is a chemical compound used as an intermediate in the synthesis of various products, including dyes and pesticides.[1] Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods for its detection and quantification are crucial. These application notes provide detailed protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in aqueous samples such as wastewater. The protocol involves a solid-phase extraction (SPE) step for sample clean-up and concentration, followed by HPLC analysis with UV detection.

Experimental Protocol

1.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing methanol (B129727) followed by deionized water.[2]

  • Sample Loading: Pass 500 mL of the wastewater sample through the conditioned cartridge at a controlled flow rate.[3][4]

  • Cartridge Washing: Wash the cartridge with a solution of 10% (v/v) acetonitrile (B52724) and 10% (v/v) ethyl acetate (B1210297) in water to remove interferences.[3][4]

  • Elution: Elute the retained analytes, including this compound, with a mixture of methanol and acetic acid.[3][4]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

1.2. HPLC-UV Analysis

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: Agilent TC-C18 column.[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (30:70, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 225 nm.[3][4]

  • Injection Volume: 20 µL.

Quantitative Data
ParameterValueReference
Limit of Quantification (LOQ)2.0 x 10⁻⁹ M[3][4]
Recovery (in spiked sewage)84.6% - 94.0%[3][4]
Relative Standard Deviation (RSD)< 4.7%[3][4]

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_hplc HPLC-UV Analysis Condition Condition SPE Cartridge Load Load 500 mL Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate Inject Inject Sample Concentrate->Inject Separate Isocratic Separation (C18 Column) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices. This protocol is based on general methods for aniline (B41778) derivatives and specific methods for related compounds.

Experimental Protocol

2.1. Sample Preparation (Liquid-Liquid Extraction)

  • pH Adjustment: Adjust the pH of a 1 L aqueous sample to >11.

  • Extraction: Perform a solvent extraction using methylene (B1212753) chloride with a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520).[5] For solid samples, extraction can be performed with methylene chloride/acetone (1:1) using methods like 3540, 3541, 3545, or 3550.[5]

  • Drying and Concentration: Dry the extract and concentrate it to a suitable volume.

  • Cleanup (Optional): If interferences are present, a cleanup step using Florisil column (Method 3620) or Gel Permeation Chromatography (Method 3640) can be employed.[5]

2.2. GC-MS Analysis

  • Instrument: A GC system coupled with a Mass Spectrometer.

  • Column: A 30 m x 0.25 mm fused silica (B1680970) capillary column coated with SE-54 or equivalent is recommended for aniline derivatives.[5]

  • Injection: Splitless injection is typically used.[5]

  • Carrier Gas: Helium.

  • Oven Temperature Program: An initial temperature of 80°C held for 5 minutes, then ramped to 220°C at 10°C/min and held for 10 minutes (this is an example program and may need optimization).

  • Mass Spectrometry: Electron Impact (EI) ionization is commonly used. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification. The top mass-to-charge ratios (m/z) for this compound are 183 and 91.[6]

Quantitative Data
ParameterValueReference
Top m/z peaks183, 91, 121[6]
Method Detection Limit (MDL)Analyte and matrix dependent; can be in the low µg/L range with appropriate concentration.[7]

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis pH_Adjust Adjust Sample pH Extract Liquid-Liquid Extraction pH_Adjust->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Cleanup Optional Cleanup Dry_Concentrate->Cleanup Inject Inject Extract Cleanup->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect

GC-MS analysis workflow for this compound.

Electrochemical Detection

Electrochemical methods offer a rapid and sensitive approach for the detection of nitroaromatic compounds. While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be adapted from methods for similar compounds like 2-nitroaniline (B44862) and 2,6-dinitrophenol.[8][9] This involves the use of a modified electrode to enhance the electrochemical response.

Experimental Protocol

3.1. Electrode Preparation

  • Electrode Polishing: Polish a glassy carbon electrode (GCE) with alumina (B75360) slurry, followed by rinsing with deionized water and sonication.

  • Electrode Modification: Modify the GCE surface with a suitable material. For instance, a nanocomposite material could be drop-casted onto the electrode surface and allowed to dry. The choice of modifier is crucial for sensitivity and selectivity.

3.2. Electrochemical Measurement

  • Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).[8][9]

  • Electrochemical Cell: A standard three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.[2]

  • Electrolyte: A suitable buffer solution (e.g., phosphate (B84403) buffer at a specific pH).[8]

  • Procedure:

    • Record the background voltammogram of the modified electrode in the electrolyte.

    • Add the sample containing this compound to the electrochemical cell.

    • Record the voltammogram and measure the peak current corresponding to the reduction of the nitro groups of this compound.

Quantitative Data

Quantitative data for this compound using a specific electrochemical method would need to be determined experimentally. However, based on similar compounds, the following performance can be expected:

ParameterExpected Value Range
Linear RangeµM to sub-µM concentrations
Limit of Detection (LOD)Potentially in the low µM to nM range

Logical Relationship Diagram

Electrochemical_Logic cluster_principle Electrochemical Detection Principle Analyte This compound (in solution) Electrode Modified Electrode (e.g., GCE) Analyte->Electrode Reduction Electrochemical Reduction of Nitro Groups Electrode->Reduction Potential Applied Potential Scan (DPV or CV) Potential->Electrode Current Measurable Peak Current Reduction->Current Concentration Concentration Current->Concentration Proportional to

Logical relationship in electrochemical detection.

References

Application Notes and Protocols for the Quantification of 2,6-Dinitroaniline by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitroaniline is a chemical intermediate used in the synthesis of various organic compounds, including certain herbicides and dyes. Due to its potential toxicity and environmental persistence, accurate and sensitive quantification methods are essential for monitoring its presence in various matrices, from environmental samples to pharmaceutical process streams. Gas chromatography (GC) offers a powerful analytical technique for the separation and quantification of this compound.

This document provides detailed application notes and protocols for the determination of this compound using gas chromatography, primarily based on methodologies adapted from established EPA methods for similar aniline (B41778) derivatives. It addresses the challenges associated with the analysis of nitroanilines, such as thermal instability, and provides recommendations for robust and reliable quantification. While direct GC analysis is possible, derivatization techniques can be employed to improve chromatographic performance.[1][2]

Analytical Challenges

The analysis of nitroaromatic compounds like this compound by gas chromatography can be challenging due to their polarity and thermal lability.[2] At the high temperatures typically used in GC inlets, these compounds can degrade, leading to inaccurate quantification and poor reproducibility.[3] To mitigate these issues, careful optimization of GC parameters, including injector temperature and the use of inert liners, is crucial. Alternatively, derivatization of the amine group can reduce polarity and improve thermal stability. For thermally sensitive compounds, techniques like on-column injection can also minimize degradation.[3]

Experimental Protocols

The following protocols are based on established methods for aniline derivatives, such as EPA Method 8131, and are adapted for the specific analysis of this compound.[4]

Protocol 1: Direct Analysis by GC with Nitrogen-Phosphorus Detection (NPD)

This method is suitable for the direct determination of this compound in relatively clean sample matrices. The use of a Nitrogen-Phosphorus Detector (NPD) provides high selectivity for nitrogen-containing compounds, reducing interference from co-extracted matrix components.[4][5]

1. Sample Preparation (Aqueous Matrix)

  • Adjust the pH of a 1-liter water sample to >11 using 1 M sodium hydroxide.

  • Perform a liquid-liquid extraction using a separatory funnel with two 60 mL portions of methylene (B1212753) chloride.

  • Combine the methylene chloride extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Exchange the solvent to toluene (B28343) by adding 3-4 mL of toluene and concentrating to the final 1 mL volume.[4]

2. Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with an NPD.[6]

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent fused silica (B1680970) capillary column.[5] An alternative is an SE-54 column.[4]

  • Injector: Splitless mode, 250 °C. To minimize thermal degradation, a lower injector temperature (e.g., 200-220 °C) should be evaluated.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • NPD Detector: 300 °C.

  • Injection Volume: 1 µL.

3. Calibration

  • Prepare a stock solution of this compound (1000 mg/L) in toluene.

  • Create a series of calibration standards by diluting the stock solution in toluene to cover the expected concentration range of the samples.

Protocol 2: Analysis by GC-Mass Spectrometry (GC-MS) for Confirmation and Quantification

GC-MS provides definitive identification of this compound and can be used for sensitive quantification, especially in complex matrices.

1. Sample Preparation

  • Follow the same sample preparation procedure as described in Protocol 1.

2. Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[6]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Same as Protocol 1.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the following ions for this compound (quantification ion is underlined): m/z 183, 153, 137, 91.[7]

3. Calibration

  • Prepare calibration standards as described in Protocol 1.

Quantitative Data Summary

The following table summarizes expected quantitative performance data for the analysis of dinitroanilines based on published methods for similar compounds. This data should be used as a guideline, and it is essential to perform a method validation study for this compound in the specific sample matrix of interest.

Parameter2,4-Dinitroaniline (B165453) (GC-NPD)[4]This compound (HPLC-UV)[8]Notes
Method Detection Limit (MDL) / Limit of Quantification (LOQ) MDL: Not specified for 2,4-dinitroaniline in EPA 8131 Table 1. EQL (Estimated Quantitation Limit) in water is 10 µg/L.LOQ: 2.0 x 10⁻⁹ M (equivalent to ~0.37 µg/L for a 500 mL sample)The GC-NPD method is expected to have low µg/L detection limits. A full validation is required to establish the precise LOD and LOQ for this compound by GC.
Linearity Range 3 x MDL to 300 x MDLNot specifiedA typical linearity range for GC analysis of aniline derivatives is from low µg/L to mg/L.
Correlation Coefficient (r²) ≥ 0.99Not specifiedA correlation coefficient of ≥ 0.995 is generally considered acceptable for analytical methods.
Recovery 80% (in wastewater)84.6% - 94.0% (in spiked sewage)Recovery will be matrix-dependent and should be assessed for each sample type.
Precision (RSD) 11% (in wastewater)< 4.7%Precision is expected to be <15% RSD for replicate measurements.

Visualizations

Experimental Workflow for GC Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample Aqueous Sample (1 L) ph_adjust Adjust pH to >11 (1 M NaOH) sample->ph_adjust extraction Liquid-Liquid Extraction (2 x 60 mL Methylene Chloride) ph_adjust->extraction drying Dry Extract (Anhydrous Na2SO4) extraction->drying concentration Concentrate to 1 mL (Nitrogen Evaporation) drying->concentration solvent_exchange Solvent Exchange (to Toluene) concentration->solvent_exchange injection Inject 1 µL solvent_exchange->injection separation GC Separation (HP-5ms or DB-5ms column) injection->separation detection Detection (NPD or MS) separation->detection quantification Quantification (External Standard Calibration) detection->quantification

Caption: General experimental workflow for the GC analysis of this compound.

Logical Relationship of Analytical Method Considerations

logical_relationship cluster_properties Analyte Properties cluster_challenges Analytical Challenges cluster_solutions Mitigation Strategies analyte This compound polarity Polarity analyte->polarity thermal_lability Thermal Lability analyte->thermal_lability peak_tailing Peak Tailing polarity->peak_tailing degradation Thermal Degradation thermal_lability->degradation inert_system Inert GC System (liner, column) peak_tailing->inert_system low_temp Lower Injector Temperature degradation->low_temp derivatization Derivatization degradation->derivatization on_column_injection On-Column Injection degradation->on_column_injection

Caption: Key considerations for the GC analysis of this compound.

References

Developing 2,6-Dinitroaniline-Based Antimitotic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of 2,6-dinitroaniline-based compounds as potential antimitotic agents. This document outlines the underlying mechanism of action, detailed experimental protocols for key assays, and a framework for structure-activity relationship (SAR) studies.

Introduction to this compound Antimitotic Agents

The this compound scaffold has been a subject of interest in the development of antimitotic agents due to its ability to disrupt microtubule dynamics, a critical process in cell division.[1][2][3] These compounds primarily exert their effect by binding to tubulin, the fundamental protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of events that ultimately results in mitotic arrest and apoptosis in rapidly dividing cells, such as cancer cells.[2][4] The selective toxicity of some dinitroaniline derivatives towards plant and protozoan tubulin has been noted, highlighting the potential for developing targeted therapies.[5]

Mechanism of Action: Microtubule Destabilization

The primary mechanism of action of this compound derivatives is the inhibition of microtubule polymerization.[2][4] Unlike some other microtubule-targeting agents that stabilize microtubules, dinitroanilines prevent the assembly of tubulin dimers into protofilaments, the building blocks of microtubules.[1][2] This disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G cluster_0 Cellular Environment cluster_1 Mitotic Events 2_6_Dinitroaniline This compound Derivative TubulinDimers α/β-Tubulin Dimers 2_6_Dinitroaniline->TubulinDimers Binds to Tubulin Microtubules Microtubule Polymerization TubulinDimers->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Mechanism of this compound Antimitotic Activity

Data Presentation: In Vitro Activity of Dinitroaniline Derivatives

The following table summarizes the in vitro cytotoxic activity of a selection of dinitroaniline and related derivatives against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound Name/CodeCancer Cell LineAssay TypeIC50 (µM)Reference
N-phenyl-2,4,6-trinitroanilineHep3BMTTSimilar to Cisplatin[6]
N-(2,4,6-trinitrophenyl)naphthalen-1-amineHep3BMTTSimilar to Cisplatin[6]
N-(3-nitrophenyl)-2,4,6-trinitroanilineHep3BMTTSimilar to Cisplatin[6]
N-(3,5-difluorophenyl)-2,4,6-trinitroanilineHep3BMTTBetter than Cisplatin[6]
TNA4 (piperidine derivative)Hep3BMTT0.001724[6]
TNA7 (1,3-cyclohexyl derivative)Hep3BMTT0.001640[6]
OryzalinRose CellsTubulin PolymerizationKi = 2.59 x 10^6 M[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound-based antimitotic agents.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Lyophilized bovine or porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Nocodazole, Colchicine)

  • Vehicle control (DMSO)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

  • Preparation of Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

  • Compound Addition: Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for the vehicle control and a positive control.

  • Initiation of Polymerization: Add the tubulin solution to the reaction mixture, mix gently, and immediately dispense the mixture into the wells of the 96-well plate containing the test compounds.

  • Absorbance Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. Calculate the initial rate of polymerization (Vmax) for each concentration. Determine the IC50 value, which is the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cell population.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of a cell. By analyzing the PI fluorescence of a cell population using a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach for 24 hours. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the single-cell population to exclude debris and aggregates.

  • Data Analysis: Generate a histogram of PI fluorescence to visualize the cell cycle distribution. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Mandatory Visualizations

G cluster_0 Drug Discovery Workflow TargetID Target Identification (Tubulin) HitID Hit Identification (Screening of 2,6-Dinitroanilines) TargetID->HitID HitToLead Hit-to-Lead (SAR Studies) HitID->HitToLead LeadOpt Lead Optimization (ADMET Profiling) HitToLead->LeadOpt Preclinical Preclinical Studies (In vivo models) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Antimitotic Drug Discovery Workflow

G cluster_0 Experimental Workflow Compound Synthesized this compound Derivatives TubulinAssay In Vitro Tubulin Polymerization Assay Compound->TubulinAssay Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Compound->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle InVivo In Vivo Efficacy (Xenograft Models) CellCycle->InVivo

Evaluation of this compound Antimitotic Agents

G cluster_0 Structure-Activity Relationship (SAR) Core This compound Core Scaffold Substituents Systematic Modification of Substituents (R1, R2, R3) Core->Substituents Activity Biological Activity (IC50, Mitotic Index) Substituents->Activity SAR_Model Develop SAR Model Activity->SAR_Model

References

Application Note and Protocol for the Purification of Crude 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the purification of crude 2,6-dinitroaniline, a key intermediate in the synthesis of various industrial chemicals, including dyes and herbicides.[1] The primary methods detailed are recrystallization and column chromatography, designed to remove impurities generated during its synthesis, which often involves the nitration and sulfonation of chlorobenzene (B131634) followed by ammonolysis.[1][2][3] This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow to ensure reproducibility and high-purity final product.

Introduction

This compound is a significant chemical intermediate. The purity of this compound is critical for the successful synthesis of downstream products and for meeting regulatory standards. Crude this compound may contain various impurities, including isomeric dinitroanilines, unreacted starting materials, and byproducts from side reactions. The purification protocols herein are designed to effectively remove these contaminants.

Potential impurities in crude this compound can arise from incomplete reactions or side reactions during its synthesis. For instance, inadequate recrystallization of precursors can lead to a significantly impure final product.[2] Common impurities may include other isomers of dinitroaniline and related nitro compounds.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is vital for the proper execution of the purification protocols.

PropertyValueReference
Molecular FormulaC₆H₅N₃O₄[4]
Molecular Weight183.12 g/mol
AppearanceLight-orange needles[2]
Melting Point139–140 °C[2]
Solubility in 95% Ethanol (B145695) (room temp.)~0.4 g / 100 mL[2]

Purification Protocols

Two primary methods for the purification of crude this compound are presented: recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.

This is a robust and widely used method for the purification of this compound.[2]

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Activated Carbon (e.g., Norit)

  • Filter Aid (e.g., Celite)

  • Erlenmeyer flasks

  • Reflux condenser

  • Heated funnel

  • Büchner funnel and flask

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in hot 95% ethanol. Use approximately 500 mL of ethanol for every 30-35 grams of crude product.[2]

  • Decolorization: To the hot solution, add 3 g of activated carbon (Norit) and 3 g of filter aid.[2]

  • Reflux: Attach a reflux condenser to the flask and boil the mixture for 10 minutes.[2]

  • Hot Filtration: Filter the hot solution through a heated Büchner funnel to remove the activated carbon and other insoluble impurities.[2] The funnel should be pre-heated to prevent premature crystallization of the product.[2]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Light-orange needles of this compound will separate.[2]

  • Cooling: To maximize the yield, cool the flask in an ice bath for several hours.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Drying: Air-dry the collected crystals. The expected yield of purified product is approximately 30-36%.[2]

This method is suitable for achieving very high purity or for separating isomers that are difficult to remove by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Silica gel or Alumina (chromatography grade)

  • Solvent system (e.g., Hexane (B92381)/Ethyl Acetate (B1210297) or Benzene)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (silica gel or alumina) in the chosen non-polar solvent (e.g., hexane or benzene) and pack it into the chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Loading: Carefully load the dissolved sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) may be necessary to separate all impurities.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under a vacuum to remove any residual solvent. Purified this compound can be obtained by crystallization from ethanol or benzene (B151609) after chromatography.[3]

Data Presentation

The following table summarizes the expected outcomes for the purification of crude this compound.

Purification MethodExpected PurityExpected YieldKey Considerations
Recrystallization (Ethanol)>98%30-36%Cost-effective, suitable for large quantities. Yield can be moderate.[2]
Column Chromatography>99%VariableHigh purity achievable, effective for complex impurity profiles. More time-consuming and requires more solvent.

Workflow Diagrams

The following diagrams illustrate the logical flow of the purification protocols.

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Hot 95% Ethanol Crude->Dissolve Decolorize Add Activated Carbon & Filter Aid Dissolve->Decolorize Reflux Boil under Reflux Decolorize->Reflux HotFilter Hot Gravity Filtration Reflux->HotFilter Crystallize Cool to Room Temperature HotFilter->Crystallize IceBath Cool in Ice Bath Crystallize->IceBath Isolate Suction Filtration IceBath->Isolate Dry Air Dry Crystals Isolate->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow Crude Crude this compound LoadSample Load Sample onto Column Crude->LoadSample PrepareColumn Pack Chromatography Column PrepareColumn->LoadSample Elute Elute with Solvent System LoadSample->Elute CollectFractions Collect & Monitor Fractions (TLC) Elute->CollectFractions Combine Combine Pure Fractions CollectFractions->Combine Evaporate Remove Solvent (Rotovap) Combine->Evaporate Dry Dry under Vacuum Evaporate->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for column chromatography purification.

References

Application Notes and Protocols for Studying 2,6-Dinitroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for studying the reactions of 2,6-dinitroaniline. This compound and its derivatives are significant in various fields, including as intermediates in the synthesis of pharmaceuticals, dyes, and as active components in herbicides. The following sections detail key reactions, including the reduction of the nitro groups and the synthesis of benzimidazole (B57391) derivatives, as well as the herbicidal mode of action.

Reductive Reactions of this compound

The reduction of the nitro groups in this compound is a fundamental transformation that opens pathways to various functionalized molecules, including diamines which are precursors to heterocyclic compounds. Common methods for this reduction include catalytic hydrogenation and chemical reduction using reagents like sodium sulfide (B99878) (Zinin reduction).

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its efficiency and clean reaction profile. Various catalysts can be employed, with palladium-on-carbon (Pd/C) and Raney nickel being common choices. The reaction typically proceeds to the corresponding phenylenediamine.

Experimental Protocol: Catalytic Hydrogenation of p-Nitroaniline (as a model for this compound)

This protocol for p-nitroaniline can be adapted for this compound.

  • Reaction Setup: In a high-pressure autoclave, add p-nitroaniline (175 g), deionized water (400 mL), and Raney Ni catalyst (5.0 g).

  • Purging: Seal the autoclave and purge with nitrogen gas three times to remove air, followed by purging with hydrogen gas.

  • Reaction Conditions: Heat the mixture to 50°C and pressurize with hydrogen to 3.0 MPa. Maintain vigorous stirring (1000 r/min).

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction, cool the autoclave, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The aqueous solution of the product can be used for subsequent steps or the product can be isolated by extraction and crystallization.[1]

Table 1: Quantitative Data for Catalytic Hydrogenation of Nitroaromatics

Starting MaterialCatalystSolventTemperature (°C)Pressure (MPa)Conversion (%)Yield of Amine (%)Reference
p-NitroanilineRaney NiWater503.010098.9[1]
m-DinitrobenzeneNi/3%La2O3-SiO2EthanolNot specifiedNot specified97.194.0 (m-phenylenediamine)[2]
2,4-Dinitroaniline5% Rhodium on AluminaDMF/AmmoniaNot specified0.28Not specified87.0 (4-nitro-o-phenylenediamine)[3]

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation start Start load_reagents Load Autoclave: This compound Solvent Catalyst start->load_reagents seal_purge Seal and Purge with N2 then H2 load_reagents->seal_purge set_conditions Set Temperature and Pressure seal_purge->set_conditions stir Vigorous Stirring set_conditions->stir monitor Monitor H2 Uptake stir->monitor cool_vent Cool, Vent H2, Purge N2 monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter isolate Isolate Product filter->isolate end End isolate->end G start Start reagents Combine: N-Substituted-2,6-dinitroaniline Reducing Agent (e.g., Zn/NaHSO3) Solvent (e.g., Water) start->reagents stir1 Stir at Room Temperature reagents->stir1 add_aldehyde Add Aldehyde stir1->add_aldehyde heat Heat to Reaction Temperature add_aldehyde->heat monitor Monitor by TLC heat->monitor workup Reaction Work-up and Purification monitor->workup end End workup->end G cluster_cell Plant Cell Dinitroaniline This compound Derivative Complex Tubulin-Dinitroaniline Complex Dinitroaniline->Complex Tubulin α-β-Tubulin Dimers Tubulin->Complex Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Polymerization Complex->Polymerization Inhibition Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellDivision Cell Division (Mitosis) Spindle->CellDivision Growth Plant Growth CellDivision->Growth

References

Application Notes and Protocols for the Identification of Amines using 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of amines are critical in various fields, including pharmaceutical development, environmental analysis, and chemical synthesis. Primary and secondary amines often lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry or fluorescence challenging. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a chromophoric or fluorophoric tag onto the amine molecule.

This document provides detailed application notes and protocols for the use of 2,6-dinitroaniline as a potential reagent for the derivatization and subsequent identification of primary and secondary amines. While 2,4-dinitrofluorobenzene (DNFB, Sanger's reagent) is a more commonly cited reagent for this purpose, this compound offers a structurally similar framework that can be explored for analogous applications. The protocols provided herein are based on established principles of nucleophilic aromatic substitution and are intended to serve as a starting point for method development.

Principle of Derivatization

The proposed derivatization of amines with this compound is based on a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient aromatic ring of this compound. The two electron-withdrawing nitro groups (-NO₂) ortho to the amino group in this compound, however, do not activate a leaving group in the same way as in 2,4-dinitrofluorobenzene. A more plausible reaction for derivatization would involve a precursor like 2,6-dinitrochlorobenzene, where the chlorine atom serves as a good leaving group.

For the purpose of these notes, we will hypothesize a protocol based on the reaction of a suitable 2,6-dinitrophenyl precursor with amines to form brightly colored N-substituted this compound derivatives. These derivatives are expected to exhibit strong absorbance in the UV-Visible region, allowing for their colorimetric or spectrophotometric quantification.

Application Notes

Reagent and Derivative Properties:

  • This compound: A solid, yellow crystalline compound.[1]

  • N-Substituted this compound Derivatives: The resulting derivatives are expected to be more intensely colored than the parent amine, with maximum absorbance likely in the 350-450 nm range. The exact wavelength of maximum absorbance (λmax) will depend on the structure of the amine and the solvent used.

Advantages of the Method (Hypothesized):

  • Simplicity: The derivatization reaction is conceptually straightforward.

  • Cost-Effectiveness: The reagents are relatively inexpensive.

  • Broad Applicability: The method should be applicable to a wide range of primary and secondary aliphatic and aromatic amines.

  • UV-Vis Detection: The colored derivatives can be detected using standard spectrophotometers.

Limitations and Considerations:

  • Reaction Kinetics: The reaction rate may be influenced by steric hindrance from both the amine and the ortho-nitro groups on the reagent. Bulky amines may react slower or require more forcing conditions.

  • Specificity: The reagent will react with all primary and secondary amines present in the sample. Therefore, prior separation by chromatography (e.g., HPLC, GC) is necessary for the analysis of complex mixtures.

  • Optimization Required: The reaction conditions (e.g., pH, temperature, reaction time, solvent) will need to be optimized for each specific amine or class of amines.

  • Lack of Established Data: As this is a proposed application, extensive validation and characterization of the reaction and its products are necessary.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of a Pure Amine Sample

This protocol describes a general procedure for the derivatization of a known amine in solution and its quantification using a UV-Visible spectrophotometer.

Materials:

  • 2,6-Dinitrochlorobenzene (as the derivatizing reagent precursor)

  • Amine standard solution (e.g., 1 mg/mL in a suitable solvent)

  • Reaction buffer: 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Solvent: Acetonitrile (B52724) or Dimethyl Sulfoxide (DMSO)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of 2,6-dinitrochlorobenzene in acetonitrile.

  • Derivatization Reaction:

    • In a series of glass vials, add increasing volumes of the amine standard solution to create a calibration curve (e.g., 0, 10, 20, 50, 100, 200 µL).

    • To each vial, add 1.0 mL of the reaction buffer (pH 8.5).

    • Add 200 µL of the 2,6-dinitrochlorobenzene solution to each vial.

    • Vortex the vials and incubate at 60°C for 1 hour in a water bath or heating block.

    • After incubation, cool the vials to room temperature.

  • Spectrophotometric Analysis:

    • Dilute each reaction mixture with a suitable solvent (e.g., 50% acetonitrile in water) to a final volume of 10 mL.

    • Measure the absorbance of each solution at the predetermined λmax (to be determined by scanning the spectrum of a derivatized standard from 300 to 600 nm).

    • Use the solution with no amine as the blank.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance values against the corresponding amine concentrations.

    • Determine the concentration of an unknown sample by measuring its absorbance after derivatization and interpolating from the calibration curve.

Protocol 2: Identification of Amines in a Mixture by HPLC-DAD

This protocol outlines the use of pre-column derivatization with 2,6-dinitrochlorobenzene followed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for the separation and identification of multiple amines in a sample.

Materials:

  • HPLC system with a Diode-Array Detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Derivatization reagents and buffers as in Protocol 1.

Procedure:

  • Sample and Standard Preparation:

    • Prepare standard solutions of individual amines of interest.

    • Prepare a mixed standard solution containing all amines.

    • Prepare the unknown sample solution.

  • Derivatization:

    • Derivatize the individual standards, the mixed standard, and the unknown sample following the procedure in Protocol 1 (steps 2.1 to 2.4).

  • HPLC Analysis:

    • Set up the HPLC system with a suitable gradient program. An example gradient is provided in the table below.

    • Inject the derivatized standards and sample onto the HPLC system.

    • Monitor the elution of the derivatized amines using the DAD at the λmax determined previously.

  • Identification and Quantification:

    • Identify the amines in the unknown sample by comparing their retention times and UV-Vis spectra with those of the derivatized standards.

    • Quantify the amines by comparing the peak areas with those of the standards.

Data Presentation

Table 1: Example HPLC Gradient for Separation of Derivatized Amines

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Table 2: Hypothetical Spectroscopic and Chromatographic Data for Derivatized Amines

AmineMolecular Weight ( g/mol )λmax of Derivative (nm)Retention Time (min)Limit of Detection (µg/mL)
Methylamine31.063655.20.1
Ethylamine45.083687.80.1
Aniline93.1341015.40.05
Benzylamine107.1539518.10.08

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Caption: Proposed reaction for amine derivatization.

Experimental_Workflow cluster_sample_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample Amine-Containing Sample add_reagent Add 2,6-Dinitrochlorobenzene & Buffer (pH 8.5) sample->add_reagent standards Amine Standards standards->add_reagent incubate Incubate at 60°C add_reagent->incubate hplc HPLC-DAD Analysis incubate->hplc spectro UV-Vis Spectrophotometry incubate->spectro identification Identification by Retention Time & Spectrum hplc->identification quantification Quantification by Peak Area / Absorbance spectro->quantification identification->quantification

Caption: Workflow for amine identification and quantification.

Logical_Relationship amine_prop Amine Properties (Low UV Absorbance) derivatization Derivatization with 2,6-Dinitrophenyl Reagent amine_prop->derivatization necessitates derivative_prop Derivative Properties (Strong UV-Vis Absorbance) derivatization->derivative_prop results in detection Enhanced Detection (Spectrophotometry / HPLC-DAD) derivative_prop->detection enables quantification Accurate Quantification detection->quantification leads to

Caption: Rationale for amine derivatization.

References

Application Notes and Protocols for the Electrochemical Detection of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitroaniline is a significant nitroaromatic compound utilized in the synthesis of various industrial products, including dyes and pesticides.[1] Its presence in the environment, primarily due to industrial effluents, poses a considerable risk owing to its potential toxicity. Consequently, the development of sensitive, selective, and rapid analytical methods for the detection of this compound is of paramount importance for environmental monitoring and public health. Electrochemical methods offer a compelling analytical approach due to their inherent advantages, such as high sensitivity, rapid response, cost-effectiveness, and the potential for miniaturization and on-site analysis.

These application notes provide a detailed overview of the principles and a proposed protocol for the electrochemical detection of this compound. The methodology is primarily based on the electrochemical reduction of the nitro groups within the this compound molecule at a modified electrode surface. Differential Pulse Voltammetry (DPV) is highlighted as a particularly suitable technique for quantitative analysis due to its excellent sensitivity and ability to minimize background currents.[2][3]

Principle of Detection

The electrochemical detection of this compound is based on the reduction of its two nitro groups (-NO₂) to hydroxylamine (B1172632) (-NHOH) and subsequently to amino (-NH₂) groups at a working electrode. This multi-step reduction process involves the transfer of electrons and protons, generating a measurable current that is proportional to the concentration of this compound in the sample. The use of modified electrodes, such as those incorporating nanomaterials, can significantly enhance the electrochemical signal by increasing the electrode's surface area and facilitating faster electron transfer kinetics.

Proposed Signaling Pathway: Electrochemical Reduction of this compound

The electrochemical reduction of this compound is a complex process that is believed to occur in a stepwise manner. Based on studies of similar nitroaromatic compounds, the following pathway is proposed.[4][5] Initially, one of the nitro groups, likely the one at the ortho position to the electron-donating amino group, undergoes a four-electron, four-proton reduction to form a hydroxylamine intermediate. This is followed by a further two-electron, two-proton reduction to yield an amino group. Subsequently, the second nitro group is reduced via a similar multi-electron transfer process. The overall reaction involves the transfer of a total of twelve electrons and twelve protons to convert this compound into 2,6-diaminoaniline.

G cluster_step1 First Nitro Group Reduction cluster_step2 Second Nitro Group Reduction This compound This compound Intermediate_1 2-Hydroxylamino-6-nitroaniline This compound->Intermediate_1 +4e-, +4H+ Intermediate_2 2-Amino-6-nitroaniline Intermediate_1->Intermediate_2 +2e-, +2H+ Intermediate_3 2-Amino-6-hydroxylaminoaniline Intermediate_2->Intermediate_3 +4e-, +4H+ Final_Product 2,6-Diaminoaniline Intermediate_3->Final_Product +2e-, +2H+

Proposed electrochemical reduction pathway of this compound.

Experimental Protocols

The following is a proposed protocol for the electrochemical detection of this compound using a modified glassy carbon electrode (GCE) and Differential Pulse Voltammetry (DPV). This protocol is adapted from established methods for the analysis of other nitroaniline isomers and related nitroaromatic compounds.

Materials and Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

  • Analyte: this compound (analytical standard)

  • Electrode Polishing Materials: 0.3 and 0.05 µm alumina (B75360) slurry

  • Solvents: Deionized water, Ethanol

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode cell setup.

Electrode Preparation (Proposed)
  • Polishing: Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Sonication: Rinse the polished electrode thoroughly with deionized water and ethanol, and sonicate in deionized water for 2 minutes to remove any residual alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen gas.

  • Modification (Optional but Recommended): To enhance sensitivity, the GCE can be modified with various nanomaterials. A common approach involves drop-casting a dispersion of the nanomaterial (e.g., multi-walled carbon nanotubes, graphene) onto the electrode surface and allowing it to dry. The specific modification procedure will depend on the chosen material.

Electrochemical Measurement Procedure (DPV)
  • Cell Assembly: Assemble the three-electrode cell with the prepared GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

  • Electrolyte: Add a known volume (e.g., 10 mL) of 0.1 M PBS (pH 7.0) to the electrochemical cell.

  • Blank Measurement: Record a DPV scan of the blank electrolyte solution to establish a baseline. The potential should be scanned in the negative direction (e.g., from 0.0 V to -1.2 V).

  • Standard Addition: Add a known concentration of the this compound stock solution to the electrolyte.

  • DPV Measurement: Stir the solution for a short period (e.g., 60 seconds) to ensure homogeneity, then stop the stirring and allow the solution to become quiescent before initiating the DPV scan.

  • Data Acquisition: Record the differential pulse voltammogram. The reduction peaks corresponding to the nitro groups of this compound should be observed.

  • Calibration: Repeat steps 4-6 with successive additions of the this compound standard to construct a calibration curve of peak current versus concentration.

Typical DPV Parameters (To be optimized)
  • Initial Potential: 0.0 V

  • Final Potential: -1.2 V

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

  • Scan Rate: 20 mV/s

Experimental Workflow

The overall experimental workflow for the electrochemical detection of this compound is summarized in the diagram below.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Polish GCE B Clean Electrode A->B C Modify GCE (Optional) B->C D Assemble 3-Electrode Cell C->D E Add Electrolyte (PBS) D->E F Record Blank DPV E->F G Add this compound Standard F->G H Record Sample DPV G->H I Measure Peak Current H->I J Construct Calibration Curve I->J K Determine Sample Concentration J->K

Experimental workflow for electrochemical detection.

Data Presentation

The following table summarizes the performance of various electrochemical sensors for the detection of nitroaniline isomers. While specific data for this compound is limited in the readily available literature, the performance of these sensors for related compounds provides a valuable benchmark.

Analyte(s)ElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
2-Nitroaniline, 3-Nitroaniline, 4-Nitroanilinepoly-DHCBAQS/graphene-nafion/GCEDPV0.36 - 4.340.16[6]
4-NitroanilineK-MnO₂-rGO/SPCEDPV0.001 - 10.530.0007[6]
2-NitroanilineU-BMO/f-CNF/GCEDPV0.01 - 168.010.0437[6]
2,4-DinitrotolueneGraphene-modified GCEDPV1 - 1000.215[7]
2,4,6-TrinitrotolueneGraphene-modified GCEDPV1 - 1000.150[7]

GCE: Glassy Carbon Electrode, SPCE: Screen-Printed Carbon Electrode, DPV: Differential Pulse Voltammetry, DHCBAQS: 7-[(2,4-dihydroxy-5-carboxybenzene)azo]-8-hydroxyquinoline-5-sulfonic acid, K-MnO₂-rGO: Potassium-type manganese dioxide-reduced graphene oxide, U-BMO/f-CNF: Urchin-like bismuth molybdenum oxide/functionalized carbon nanofibers.

Conclusion

Electrochemical methods, particularly Differential Pulse Voltammetry with modified electrodes, present a promising avenue for the sensitive and rapid detection of this compound. The proposed protocol, based on established methodologies for similar compounds, provides a solid foundation for developing a robust analytical procedure. The key to achieving high sensitivity and selectivity lies in the careful preparation and potential modification of the working electrode surface. Further research is warranted to optimize the specific experimental parameters for this compound and to validate the method with real-world environmental samples.

References

Application Notes and Protocol for the Recrystallization of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of 2,6-Dinitroaniline via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This application note details the selection of an appropriate solvent, a step-by-step experimental procedure, and the necessary safety precautions for handling this compound. All quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized using a Graphviz diagram.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of this compound is provided below. The selection of a suitable recrystallization solvent is predicated on the principle that the compound should exhibit high solubility in the hot solvent and low solubility in the cold solvent.

PropertyValueReference
Molecular Formula C₆H₅N₃O₄[1]
Molecular Weight 183.12 g/mol [1]
Appearance Light orange needles[1]
Melting Point 139-140 °C[1][2]
Solubility in 95% Ethanol (B145695) (Room Temp.) ~0.4 g / 100 mL[1][2]
Solubility in 95% Ethanol (Hot) Significantly Increased[2]
Other Solubilities Soluble in ether and hot benzene; practically insoluble in water and petroleum ether.[1]

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from a procedure published in Organic Syntheses and is a reliable method for obtaining high-purity this compound.[2]

Materials and Equipment:
  • Crude this compound

  • 95% Ethanol

  • Activated Carbon (Norit or equivalent)

  • Filter Aid (Celite or equivalent)

  • Erlenmeyer flasks (two, appropriately sized)

  • Hot plate with magnetic stirring capabilities

  • Reflux condenser

  • Heated funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula and glass stirring rod

Safety Precautions:

This compound is a toxic substance. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of 95% ethanol.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot 95% ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield upon cooling.

  • Decolorization:

    • If the solution is colored due to impurities, remove the flask from the heat source.

    • Add a small amount of activated carbon (and filter aid) to the solution.

    • Place the flask back on the hot plate, attach a reflux condenser, and gently boil the solution for 5-10 minutes. The activated carbon will adsorb colored impurities.

  • Hot Gravity Filtration:

    • This step is crucial to remove the activated carbon and any other insoluble impurities.

    • Preheat a second Erlenmeyer flask and a gravity funnel (a heated funnel is recommended to prevent premature crystallization).[2]

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent the desired compound from crystallizing in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified this compound.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for a period.

    • For complete drying, transfer the crystals to a watch glass or a desiccator.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized this compound. A sharp melting point in the range of 139-140 °C indicates a high degree of purity.[1][2]

Experimental Workflow Diagram

Recrystallization_Workflow A Dissolve Crude This compound in Minimal Hot 95% Ethanol B Add Activated Carbon (Decolorization) A->B If solution is colored C Hot Gravity Filtration A->C If no decolorization needed B->C D Slow Cooling to Room Temperature C->D J Insoluble Impurities & Activated Carbon C->J E Cool in Ice Bath D->E F Vacuum Filtration (Isolate Crystals) E->F G Wash with Cold 95% Ethanol F->G K Soluble Impurities in Filtrate F->K H Dry Purified Crystals G->H I Pure this compound H->I

Caption: Workflow for the recrystallization of this compound.

References

Synthesis of Novel Heterocyclic Compounds from 2,6-Dinitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitroaniline is a versatile and readily available starting material for the synthesis of a variety of novel heterocyclic compounds. The presence of two nitro groups offers unique opportunities for selective reduction and subsequent cyclization reactions, leading to the formation of diverse scaffolds with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocyclic compounds derived from this compound: 7-nitrobenzimidazoles, 5-nitroquinoxalines, and 1-nitrophenazines. These compounds are of particular interest due to their potential biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] The electron-withdrawing nature of the nitro group can significantly influence the pharmacological properties of these molecules.[1]

Core Synthetic Strategy: Selective Reduction of this compound

The key initial step in the synthesis of the target heterocycles is the selective reduction of one of the two nitro groups in this compound to an amino group. The nitro group positioned ortho to the existing amino group is preferentially reduced.[3][4][5][6] This chemoselective reduction yields 2-amino-6-nitroaniline (also known as 3-nitro-o-phenylenediamine or 1,2-diamino-3-nitrobenzene), the common precursor for the subsequent cyclization reactions.

Experimental Protocol: Selective Reduction of this compound

This protocol describes the selective reduction of this compound to 2-amino-6-nitroaniline using sodium sulfide (B99878).

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur

  • Ethanol (B145695)

  • Water

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium polysulfide by dissolving sodium sulfide nonahydrate and sulfur in water. A typical molar ratio is 2:1 for Na₂S to S.

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Slowly add the aqueous solution of sodium polysulfide to the ethanolic solution of this compound with stirring at room temperature.

  • The reaction mixture is typically stirred for several hours at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • The crude 2-amino-6-nitroaniline is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Expected Yield: 60-70%

Synthesis of 7-Nitrobenzimidazoles

7-Nitrobenzimidazoles are synthesized through the cyclocondensation of 2-amino-6-nitroaniline with various aldehydes. This one-pot reaction involves the in-situ formation of a Schiff base followed by intramolecular cyclization and aromatization.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-7-nitrobenzimidazoles

This protocol is adapted from a general method for the synthesis of benzimidazoles from 2-nitroanilines.

Materials:

  • 2-Amino-6-nitroaniline

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Zinc powder (Zn)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Basic alumina (B75360) for column chromatography

Procedure:

  • In a round-bottom flask, a mixture of 2-amino-6-nitroaniline (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) in 20 mL of water is stirred at room temperature for 10 minutes to ensure the reduction of one nitro group is complete and to maintain the diamine in solution.

  • To this mixture, add the aromatic aldehyde (1 mmol).

  • Heat the reaction mixture to 100°C and stir for 30-60 minutes. Monitor the reaction progress by TLC.

  • After completion, filter the hot reaction mixture to remove any solid residues.

  • Pour the filtrate into 100 mL of ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer several times with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on basic alumina using a petroleum ether/ethyl acetate mixture as the eluent to afford the pure 2-aryl-7-nitrobenzimidazole.

Quantitative Data for 7-Nitrobenzimidazole Synthesis
EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-7-nitro-1H-benzimidazole~85% (estimated)
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-7-nitro-1H-benzimidazole~88% (estimated)
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-7-nitro-1H-benzimidazole~90% (estimated)

Yields are estimated based on similar reported reactions.

Synthesis of 5-Nitroquinoxalines

5-Nitroquinoxalines are prepared by the condensation reaction of 2-amino-6-nitroaniline with 1,2-dicarbonyl compounds. This reaction provides a straightforward route to this class of heterocycles.

Experimental Protocol: Synthesis of 2,3-Disubstituted-5-nitroquinoxalines

Materials:

  • 2-Amino-6-nitroaniline

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Ethanol or acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-6-nitroaniline (1 mmol) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, pour the mixture into cold water to induce precipitation.

  • Wash the crude product with cold water and a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 5-nitroquinoxaline.

Quantitative Data for 5-Nitroquinoxaline Synthesis
Entry1,2-Dicarbonyl CompoundProductYield (%)
1Benzil2,3-Diphenyl-5-nitroquinoxaline~90% (estimated)
2Glyoxal5-Nitroquinoxaline~75% (estimated)
32,3-Butanedione2,3-Dimethyl-5-nitroquinoxaline~85% (estimated)

Yields are estimated based on similar reported reactions.

Synthesis of 1-Nitrophenazines

1-Nitrophenazines can be synthesized through a reductive cyclization of N-(2-nitrophenyl)-2-amino-6-nitroaniline derivatives. This approach involves the initial formation of a diarylamine intermediate followed by cyclization.

Experimental Protocol: Synthesis of 1-Nitrophenazines

Step 1: Synthesis of the Diarylamine Intermediate

  • In a suitable solvent such as DMF, react 2-amino-6-nitroaniline with an activated aryl halide (e.g., 2-fluoronitrobenzene) in the presence of a base like potassium carbonate.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • After the reaction is complete, isolate the diarylamine intermediate by precipitation in water and subsequent filtration.

Step 2: Reductive Cyclization

  • The diarylamine intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) in the presence of a base, or catalytic hydrogenation.

  • The reaction conditions will depend on the specific substrate and reducing agent used.

  • After the cyclization is complete, the 1-nitrophenazine product is isolated and purified by chromatography or recrystallization.

Quantitative Data for 1-Nitrophenazine Synthesis
EntryPrecursorProductYield (%)
1N-(2-Nitrophenyl)-2-amino-6-nitroaniline1-Nitrophenazine~50-60% (estimated for two steps)

Yields are estimated based on similar multi-step phenazine (B1670421) syntheses.

Visualization of Synthetic Pathways

Experimental Workflow for Heterocycle Synthesis from this compound

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Heterocyclic Products This compound This compound 2-Amino-6-nitroaniline 2-Amino-6-nitroaniline This compound->2-Amino-6-nitroaniline Selective Reduction 7-Nitrobenzimidazole 7-Nitrobenzimidazole 2-Amino-6-nitroaniline->7-Nitrobenzimidazole + Aldehyde 5-Nitroquinoxaline 5-Nitroquinoxaline 2-Amino-6-nitroaniline->5-Nitroquinoxaline + 1,2-Dicarbonyl 1-Nitrophenazine 1-Nitrophenazine 2-Amino-6-nitroaniline->1-Nitrophenazine 1. + Aryl Halide 2. Reductive Cyclization

Caption: Synthetic routes from this compound.

Signaling Pathways and Logical Relationships

General Mechanism for Benzimidazole Formation

G 2-Amino-6-nitroaniline 2-Amino-6-nitroaniline Schiff_Base Schiff Base Intermediate 2-Amino-6-nitroaniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization 7-Nitrobenzimidazole 7-Nitrobenzimidazole Cyclized_Intermediate->7-Nitrobenzimidazole Aromatization

Caption: Benzimidazole formation mechanism.

General Mechanism for Quinoxaline Formation

G 2-Amino-6-nitroaniline 2-Amino-6-nitroaniline Condensation_Intermediate Condensation Intermediate 2-Amino-6-nitroaniline->Condensation_Intermediate Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation_Intermediate 5-Nitroquinoxaline 5-Nitroquinoxaline Condensation_Intermediate->5-Nitroquinoxaline Cyclization & Aromatization

Caption: Quinoxaline formation mechanism.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis of novel 7-nitrobenzimidazoles, 5-nitroquinoxalines, and 1-nitrophenazines from the readily accessible starting material, this compound. The key to these syntheses is the initial selective reduction of one nitro group to afford the versatile 2-amino-6-nitroaniline intermediate. The resulting nitro-substituted heterocyclic compounds are valuable scaffolds for further functionalization and biological evaluation in the pursuit of new therapeutic agents and advanced materials. The provided experimental procedures and data serve as a practical guide for researchers in organic and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6-Dinitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,6-dinitroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of this compound lower than expected?

Possible Causes and Solutions:

  • Incomplete Nitration: The nitration of the precursor may be insufficient.

    • Solution: Ensure the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is of the correct concentration and used in the appropriate stoichiometric ratio. The reaction time and temperature should also be optimized; for instance, in the sulfonation and nitration of chlorobenzene (B131634), a reaction time of 20 hours at 110-115°C is recommended.[1]

  • Suboptimal Reaction Temperature: The temperature during the nitration and subsequent steps is critical.

    • Solution: Maintain strict temperature control throughout the reaction. For the nitration of the chlorobenzene intermediate, the temperature should be carefully controlled between 40-60°C during the addition of potassium nitrate (B79036) and then raised to 110-115°C.[1] Exceeding the optimal temperature can lead to side reactions and decomposition of the desired product.

  • Impure Intermediates: The purity of intermediates, such as potassium 4-chloro-3,5-dinitrobenzenesulfonate (B11063583), significantly impacts the final yield.

    • Solution: It is crucial to recrystallize the potassium 4-chloro-3,5-dinitrobenzenesulfonate intermediate from boiling water before proceeding to the ammonolysis step. Failure to do so can result in a very impure final product.[1]

  • Loss of Product During Workup: The product may be lost during filtration and purification steps.

    • Solution: To prevent premature crystallization and loss of product during the filtration of the hot ethanol (B145695) solution, it is essential to use a heated funnel.[1]

Question 2: The final product is impure, showing a broad melting point range. What could be the cause?

Possible Causes and Solutions:

  • Presence of Isomeric Impurities: The formation of other dinitroaniline isomers can occur.

    • Solution: The regioselectivity of the nitration reaction is highly dependent on the starting material and reaction conditions. Purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol, to isolate the desired this compound isomer.[1]

  • Incomplete Reaction of Intermediates: Unreacted starting materials or intermediates may contaminate the final product.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. Adjust reaction time and temperature as necessary.

  • Side Reactions: Undesired side reactions can lead to the formation of byproducts.

    • Solution: Carefully control the reaction temperature and the rate of addition of reagents. For example, during the nitration of chlorobenzene, the reaction is moderately exothermic in the initial hours and requires careful temperature management to prevent excessive fuming and side product formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A well-established method involves a multi-step process starting from chlorobenzene. This includes sulfonation and nitration of chlorobenzene to form potassium 4-chloro-3,5-dinitrobenzenesulfonate, followed by ammonolysis and desulfonation to yield this compound.[1][2]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other methods include the ammonolysis of various 2,6-disubstituted nitrobenzenes, such as 2,6-dinitrochlorobenzene, 2,6-dinitroanisole, and 2,6-dinitroiodobenzene.[1]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: The synthesis involves the use of strong acids (concentrated and fuming sulfuric acid) and oxidizing agents (nitric acid/potassium nitrate), which are corrosive and can cause severe burns. The nitration reaction is exothermic and can lead to a runaway reaction if not properly controlled. It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have an ice bath readily available for temperature control.[1]

Q4: How can I purify the final this compound product?

A4: The crude this compound can be purified by recrystallization from hot 95% ethanol. The use of activated carbon (Norit) can help to remove colored impurities.[1]

Data Presentation

Table 1: Comparison of Yields for Dinitroaniline Synthesis Methods

Starting MaterialProductReagents and ConditionsReported Yield (%)Reference
ChlorobenzeneThis compound1. H₂SO₄ (conc.), fuming H₂SO₄, KNO₃, 110-115°C, 20h2. NH₄OH (conc.), H₂O, boil, 1h3. H₂SO₄, H₂O, reflux, 6h30-36[1]
2,4-Dinitrochlorobenzene (technical)2,4-DinitroanilineAmmonium (B1175870) acetate, NH₃ gas, 170°C, 6h68-76[3]
2,4-Dinitrochlorobenzene (recrystallized)2,4-DinitroanilineAmmonium acetate, NH₃ gas, 170°C, 6hHigher than technical grade[3]
2,6-Dinitro-4-trifluoromethyl-chlorobenzene2,6-Dinitro-4-trifluoromethyl-N,N-dipropylanilineDipropylamine, inorganic base, water, <150°C99[4]

Experimental Protocols

Synthesis of this compound from Chlorobenzene [1]

This protocol is adapted from Organic Syntheses.

Step 1: Preparation of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate

  • In a 1-liter round-bottomed flask equipped with a mechanical stirrer, combine 50 ml (55.4 g, 0.49 mole) of chlorobenzene, 300 ml of concentrated sulfuric acid, and 50 ml of fuming sulfuric acid (containing ~25% free sulfur trioxide).

  • Stir the mixture and heat on a steam bath for 2 hours, then cool to room temperature.

  • Replace the stirrer with a thermometer and add 170 g (1.68 moles) of potassium nitrate in four portions, maintaining the temperature at 40–60°C by cooling in an ice-water bath.

  • After the potassium nitrate has dissolved, heat the mixture to 110–115°C and maintain this temperature for 20 hours.

  • Pour the hot reaction mixture onto 2 kg of cracked ice.

  • Filter the resulting yellow precipitate and press as dry as possible.

  • Recrystallize the crude potassium 4-chloro-3,5-dinitrobenzenesulfonate from 600 ml of boiling water.

Step 2: Ammonolysis to Potassium 4-Amino-3,5-dinitrobenzenesulfonate (B11482479)

  • Place the recrystallized salt in a solution of 400 ml of concentrated ammonium hydroxide (B78521) in 400 ml of water.

  • Boil the solution for 1 hour under a reflux condenser.

  • Cool the solution to 5–10°C for 12 hours.

  • Filter the orange, crystalline potassium 4-amino-3,5-dinitrobenzenesulfonate and press as dry as possible.

Step 3: Desulfonation to this compound

  • Place the damp salt from the previous step into a solution of 200 ml of concentrated sulfuric acid and 200 ml of water in a 1-liter round-bottomed flask.

  • Boil the mixture vigorously under reflux for 6 hours.

  • Pour the hot acid solution onto 1 kg of cracked ice.

  • Filter the precipitate, slurry twice with 100-ml portions of water, and press as dry as possible.

Step 4: Purification of this compound

  • Dissolve the damp, impure this compound in 500 ml of hot 95% ethanol.

  • Add 3 g of Norit and 3 g of filter aid and boil under reflux for 10 minutes.

  • Filter the hot solution through a heated funnel.

  • Cool the filtrate slowly to room temperature to obtain light-orange needles of this compound.

  • Collect the crystals by suction filtration and air-dry. The expected yield is 27.4–32.3 g (30–36%).

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Sulfonation & Nitration cluster_step2 Step 2: Ammonolysis cluster_step3 Step 3: Desulfonation cluster_step4 Step 4: Purification start_chlorobenzene Chlorobenzene reaction1 Reaction at 110-115°C for 20h start_chlorobenzene->reaction1 start_acids Conc. H₂SO₄ Fuming H₂SO₄ start_acids->reaction1 start_kno3 KNO₃ start_kno3->reaction1 intermediate1 Potassium 4-chloro- 3,5-dinitrobenzenesulfonate reaction1->intermediate1 purification1 Recrystallization from H₂O intermediate1->purification1 reaction2 Boil for 1h purification1->reaction2 reagent2 Conc. NH₄OH reagent2->reaction2 intermediate2 Potassium 4-amino- 3,5-dinitrobenzenesulfonate reaction2->intermediate2 reaction3 Reflux for 6h intermediate2->reaction3 reagent3 H₂SO₄ / H₂O reagent3->reaction3 product_crude Crude this compound reaction3->product_crude purification2 Recrystallization product_crude->purification2 reagent4 95% Ethanol, Norit reagent4->purification2 product_final Pure this compound purification2->product_final

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity start Low Yield or Impure Product incomplete_nitration Incomplete Nitration? start->incomplete_nitration wrong_temp Incorrect Temperature? start->wrong_temp impure_intermediate Impure Intermediate? start->impure_intermediate isomers Isomeric Impurities? start->isomers side_reactions Side Reactions? start->side_reactions solution_nitration Optimize Nitrating Agent & Reaction Time incomplete_nitration->solution_nitration solution_temp Strict Temperature Control wrong_temp->solution_temp solution_intermediate Recrystallize Intermediate impure_intermediate->solution_intermediate solution_isomers Recrystallize Final Product isomers->solution_isomers solution_side_reactions Control Reagent Addition & Temperature side_reactions->solution_side_reactions

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2,6-Dinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most prevalent byproducts are positional isomers of dinitroaniline, primarily 2,4-Dinitroaniline. Other potential impurities include incompletely nitrated intermediates like monochloronitrobenzenes and other dinitroaniline isomers.

Q2: How can I minimize the formation of these byproducts?

Careful control of reaction conditions is crucial. Key strategies include:

  • Temperature Control: Maintaining the recommended temperature ranges during nitration and ammonolysis is critical to prevent side reactions.

  • Purification of Intermediates: Purification of the intermediate 1-chloro-2,6-dinitrobenzene before the ammonolysis step can significantly reduce the presence of isomeric impurities in the final product.

  • Stoichiometry: Precise measurement and control of the molar ratios of reactants, especially the nitrating agents and ammonia (B1221849), are essential.

Q3: What analytical techniques are suitable for identifying byproducts in my this compound product?

High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for separating and quantifying this compound and its isomeric byproducts.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile impurities.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low yield of this compound Incomplete nitration of chlorobenzene (B131634). Loss of product during purification steps. Side reactions due to improper temperature control.Ensure the nitrating mixture is of the correct concentration and added at the appropriate rate. Optimize purification techniques to minimize loss. Strictly adhere to the recommended temperature profiles for all reaction steps.
Presence of significant isomeric impurities (e.g., 2,4-Dinitroaniline) Formation of isomeric chloronitrobenzenes during the initial nitration step. Insufficient purification of the 1-chloro-2,6-dinitrobenzene intermediate.While complete elimination of isomer formation during nitration is difficult, subsequent purification of the dinitrochlorobenzene intermediate via recrystallization is highly effective in removing unwanted isomers before the final ammonolysis step.
Product is off-color or has a low melting point Presence of various impurities, including residual starting materials, solvents, or byproducts from side reactions.Recrystallize the final product from a suitable solvent, such as ethanol (B145695), to remove impurities. The purity can be checked by measuring the melting point and comparing it to the literature value (142-144 °C). Further analysis by HPLC is recommended.
Inconsistent results between batches Variations in reagent quality, reaction conditions (temperature, time), or work-up procedures.Standardize all experimental parameters, including reagent sources and grades. Implement strict process controls and document all reaction parameters for each batch to ensure reproducibility.

Experimental Protocols

Synthesis of this compound from Chlorobenzene

This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.

Materials:

  • Chlorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (70%)

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Ice

Procedure:

  • Dinitration of Chlorobenzene:

    • Slowly add chlorobenzene to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time to ensure complete dinitration.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the crude 1-chloro-2,6-dinitrobenzene along with its isomers.

    • Filter the precipitate, wash with cold water until neutral, and dry.

  • Purification of 1-chloro-2,6-dinitrobenzene:

  • Ammonolysis of 1-chloro-2,6-dinitrobenzene:

    • Heat the purified 1-chloro-2,6-dinitrobenzene with aqueous ammonia in a sealed vessel or under reflux.

    • After the reaction is complete, cool the mixture to precipitate the crude this compound.

    • Filter the product, wash with water, and dry.

  • Final Purification:

    • Recrystallize the crude this compound from ethanol to obtain the purified product.

HPLC-UV Method for Analysis of Dinitroaniline Isomers

This method is adapted from established procedures for the analysis of dinitroaniline isomers.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization based on the specific column and instrument.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and potential isomeric impurities (e.g., 2,4-Dinitroaniline, 3,5-Dinitroaniline) of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to determine their retention times. Inject the sample solution and identify the peaks by comparing their retention times with the standards. Quantify the amount of each component using the peak areas and the calibration curves generated from the standard solutions.

Visualizations

Synthesis_Pathway Chlorobenzene Chlorobenzene Dinitrochlorobenzene_Isomers Mixture of Dinitrochlorobenzene Isomers (2,6- and 2,4- isomers) Chlorobenzene->Dinitrochlorobenzene_Isomers Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Dinitrochlorobenzene_Isomers Purification Recrystallization Dinitrochlorobenzene_Isomers->Purification Pure_26_DNCB 1-Chloro-2,6-dinitrobenzene Purification->Pure_26_DNCB Crude_26_DNA Crude this compound Pure_26_DNCB->Crude_26_DNA Ammonolysis Ammonia Aqueous Ammonia Ammonia->Crude_26_DNA Final_Purification Recrystallization Crude_26_DNA->Final_Purification Pure_26_DNA Pure this compound Final_Purification->Pure_26_DNA Byproduct_Formation cluster_nitration Nitration of Chlorobenzene cluster_ammonolysis Ammonolysis Chlorobenzene Chlorobenzene Ortho_Para_Meta o-, p-, m-directing effects Isomeric_DNCB Isomeric Dinitrochlorobenzenes Ortho_Para_Meta->Isomeric_DNCB Formation of 2,4-DNCB & 2,6-DNCB Isomeric_DNCB->Isomeric_DNCB_input Isomeric_DNA Isomeric Dinitroanilines Isomeric_DNCB_input->Isomeric_DNA Leads to Final_Product Final this compound Product Isomeric_DNA->Final_Product Contaminates Troubleshooting_Workflow Start Impure Product Detected (e.g., by HPLC, low m.p.) Check_Isomers Isomeric Impurities Present? Start->Check_Isomers Check_Starting_Material Unreacted Starting Material? Check_Isomers->Check_Starting_Material No Improve_Purification Improve Intermediate Recrystallization Check_Isomers->Improve_Purification Yes Check_Other Other Unexpected Peaks? Check_Starting_Material->Check_Other No Increase_Reaction_Time Increase Reaction Time/ Temperature (with caution) Check_Starting_Material->Increase_Reaction_Time Yes Optimize_Conditions Optimize Reaction Conditions (e.g., reagent stoichiometry) Check_Other->Optimize_Conditions Yes End Pure Product Check_Other->End No Improve_Purification->End Increase_Reaction_Time->End Characterize_Unknown Characterize Unknown Byproducts (e.g., by MS, NMR) Optimize_Conditions->Characterize_Unknown Characterize_Unknown->End

References

Technical Support Center: Troubleshooting Peak Tailing in 2,6-Dinitroaniline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-Dinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal HPLC separation, the chromatogram displays sharp, symmetrical (Gaussian) peaks. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge. This is problematic as it can mask smaller adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall resolution of the separation.

Q2: Why is this compound prone to peak tailing?

A2: this compound is a basic compound due to its amine (-NH2) functional group. In reversed-phase HPLC, which often utilizes silica-based columns, these basic groups can interact with acidic residual silanol (B1196071) groups (Si-OH) on the stationary phase surface. This secondary interaction, in addition to the primary hydrophobic retention mechanism, can cause significant peak tailing.[1]

Q3: What is the pKa of this compound and why is it important?

A3: The pKa of the conjugate acid of this compound is approximately -0.26. This indicates it is a very weak base. Understanding the pKa is crucial for selecting an appropriate mobile phase pH. To ensure the analyte is in a single ionic state and to minimize interactions with silanol groups, the mobile phase pH should be controlled. For basic compounds, a lower pH is generally preferred to protonate the analyte and suppress the ionization of acidic silanol groups.

Troubleshooting Guide

Q4: My this compound peak is tailing. How do I diagnose the cause?

A4: A systematic approach is key. First, determine if all peaks in your chromatogram are tailing or only the this compound peak.

  • If only the this compound peak (and other basic compounds) are tailing: The issue is likely due to chemical interactions with the stationary phase.

  • If all peaks are tailing: The problem is more likely related to the HPLC system or the column's physical condition.

The following workflow can help pinpoint the root cause:

TroubleshootingWorkflow Start Peak Tailing Observed for this compound CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks ChemicalIssue Chemical Interaction Issue CheckAllPeaks->ChemicalIssue No PhysicalIssue Physical/System Issue CheckAllPeaks->PhysicalIssue Yes AdjustpH Adjust Mobile Phase pH (Lower to pH 2.5-3.5) ChemicalIssue->AdjustpH CheckColumn Use End-Capped or Base-Deactivated Column ChemicalIssue->CheckColumn CheckModifier Optimize Organic Modifier ChemicalIssue->CheckModifier CheckOverload Check for Sample Overload ChemicalIssue->CheckOverload CheckVoid Check for Column Void/ Contamination PhysicalIssue->CheckVoid CheckExtraColumn Check for Extra-Column Volume PhysicalIssue->CheckExtraColumn SolutionFound Problem Resolved AdjustpH->SolutionFound CheckColumn->SolutionFound CheckModifier->SolutionFound CheckOverload->SolutionFound CheckVoid->SolutionFound CheckExtraColumn->SolutionFound

Troubleshooting workflow for peak tailing.

Q5: How does mobile phase pH affect peak tailing for this compound?

A5: The mobile phase pH is a critical parameter. At a mid-range pH (e.g., 4-7), the acidic silanol groups on a standard silica-based column are deprotonated (negatively charged), leading to strong electrostatic interactions with the protonated basic analyte, resulting in significant peak tailing.[1] By lowering the mobile phase pH (e.g., to 2.5-3.5), the silanol groups are protonated (neutral), minimizing these secondary interactions and improving peak shape.[2]

Q6: Which organic modifier, acetonitrile (B52724) or methanol (B129727), is better for analyzing this compound?

A6: Both acetonitrile and methanol can be used, and the choice can influence selectivity and peak shape. Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and shorter run times.[3] However, methanol's ability to engage in hydrogen bonding can sometimes reduce peak tailing for certain compounds.[3] The optimal choice may require experimental comparison.

Q7: Can the choice of HPLC column impact peak tailing?

A7: Absolutely. Using a modern, high-purity, end-capped C18 column is recommended. End-capping is a process that chemically bonds a small silane (B1218182) to the unreacted silanol groups, effectively shielding them from interaction with basic analytes. Base-deactivated columns are specifically designed to provide excellent peak shape for basic compounds. Columns with novel bonding technologies, such as those with embedded polar groups or hybrid silica-organic particles, can also offer improved performance.

Q8: What are the signs of a physical or system-related issue causing peak tailing?

A8: If all peaks in your chromatogram exhibit tailing, the cause is likely physical. Common culprits include:

  • Column Void: A void at the head of the column can cause peak distortion. This can be caused by pressure shocks or operating the column outside its recommended pH and temperature ranges.

  • Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to band broadening and peak tailing.

Data Presentation

The following tables illustrate the expected trends in peak shape for this compound with changes in mobile phase pH and organic modifier. Note: The Tailing Factor values are illustrative and serve to demonstrate the principles of chromatographic separation for basic compounds. Actual values will vary depending on the specific column and HPLC system used.

Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Tailing

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
6.5> 2.0At higher pH, silanol groups are ionized, leading to strong secondary interactions with the basic analyte.
4.51.5 - 2.0Partial ionization of silanol groups still causes significant tailing.
3.01.0 - 1.2Silanol groups are protonated, minimizing secondary interactions and resulting in improved peak symmetry.[2]

Table 2: Illustrative Comparison of Organic Modifiers on this compound Peak Shape

Organic ModifierExpected Tailing Factor (Tf)Viscosity (cP at 20°C)Elution Strength
Acetonitrile1.10.37Higher[3]
Methanol1.30.60Lower

Experimental Protocols

Optimized HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound and can be further optimized based on your specific instrumentation and separation goals. This method is adapted from a procedure for the simultaneous determination of five nitroaniline isomers.[4]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Agilent TC-C18, 5 µm, 4.6 x 250 mm, or equivalent high-purity, end-capped C18 column.

  • Mobile Phase: Acetonitrile/Water (30:70, v/v). For improved peak shape, consider adding a buffer to control the pH to ~3.0 (e.g., 20 mM potassium phosphate, pH adjusted with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol for Column Flushing and Regeneration

If column contamination is suspected, the following flushing procedure can be attempted. Note: Always disconnect the column from the detector before flushing.

  • Reverse the column direction. This can help dislodge particulates from the inlet frit.

  • Flush with 20 column volumes of water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (B92381) (for highly non-polar contaminants).

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of the mobile phase (without buffer).

  • Return the column to the normal flow direction and equilibrate with the initial mobile phase until a stable baseline is achieved.

References

Technical Support Center: Improving the Solubility of 2,6-Dinitroaniline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2,6-Dinitroaniline in aqueous solutions for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A1: this compound is an organic compound used in various industrial applications, including the synthesis of dyes and pesticides.[1] In a research context, its derivatives are studied for activities such as antimitotic effects. Like many nitroaromatic compounds, this compound is poorly soluble in water, which presents a significant challenge for its use in aqueous-based biological assays, such as cell culture experiments. Poor solubility can lead to inaccurate and unreliable results due to precipitation of the compound.

Q2: What are the primary methods to improve the solubility of this compound for in vitro studies?

A2: The two primary methods for enhancing the solubility of this compound for biological assays are the use of a co-solvent, most commonly Dimethyl Sulfoxide (DMSO), and the formation of an inclusion complex with β-cyclodextrin. Both methods aim to create a more soluble form of the compound that can be effectively delivered to the biological system.

Q3: What is the maximum concentration of DMSO that is safe for my cell lines?

A3: The tolerance to DMSO varies between cell lines. As a general guideline, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell lines. However, it is crucial to perform a dose-response experiment to determine the maximum tolerable concentration for your specific cell line without affecting its viability or behavior.

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other organic solvents can be used. For instance, this compound has a known solubility in 95% ethanol (B145695) of approximately 0.4 g/100 ml.[2] It is also reported to be soluble in ether and hot benzene.[2] However, the compatibility and potential toxicity of these solvents in your specific biological assay must be carefully evaluated. DMSO is often preferred due to its broad solvency and established use in cell culture.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous buffer or cell culture medium.

Cause: The low aqueous solubility of this compound is exceeded when the concentrated stock solution (e.g., in DMSO) is diluted into the aqueous environment.

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain the solubility of this compound at the desired working concentration. A stepwise dilution of the DMSO stock into the pre-warmed aqueous medium with immediate mixing can help prevent precipitation.

  • Use β-Cyclodextrin Inclusion Complex: Encapsulating this compound within the hydrophobic cavity of β-cyclodextrin creates a water-soluble complex that can be directly dissolved in aqueous solutions.[3]

  • Sonication: Gentle sonication of the final working solution can help to disperse small precipitates and improve dissolution. However, be cautious as this may not result in a true solution and could affect experimental results.

Issue 2: Observed cellular toxicity or altered cell behavior in control wells.

Cause: The solvent (e.g., DMSO) used to dissolve this compound may be exerting its own biological effects on the cells, independent of the test compound.

Solutions:

  • Determine Solvent Tolerance: Conduct a vehicle control experiment where cells are treated with the same concentrations of the solvent (e.g., DMSO) as used in the experimental wells. This will help to distinguish the effects of the solvent from the effects of this compound.

  • Minimize Final Solvent Concentration: Prepare a more concentrated stock solution of this compound in the solvent to reduce the final volume added to the assay, thereby lowering the final solvent concentration.

  • Consider Alternative Solubilization Methods: If solvent toxicity is a persistent issue, using the β-cyclodextrin inclusion complex method can be a suitable alternative as it avoids the use of organic co-solvents.

Quantitative Data Summary

CompoundSolventSolubility
This compoundWaterPractically insoluble[2][4]
This compound95% Ethanol~4 mg/mL (0.4 g/100 ml)[2]
This compound100% DMSOData not available
This compoundEtherSoluble[2]
This compoundHot BenzeneSoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

G start Start weigh Weigh this compound Powder start->weigh add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution check_dissolution->vortex No aliquot Aliquot Stock Solution check_dissolution->aliquot Yes store Store at -20°C aliquot->store end End store->end

Caption: Formation of a water-soluble complex from this compound and β-Cyclodextrin.

References

Technical Support Center: Experimental Stability of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of 2,6-Dinitroaniline in experimental settings. Ensuring the stability of this compound is critical for the accuracy and reproducibility of your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent experimental results or loss of compound activity.

Question: My results for experiments involving this compound are not reproducible. Could this be a stability issue?

Answer: Yes, inconsistent results are a common sign of compound degradation. This compound, like other dinitroaniline herbicides, is susceptible to photodegradation, which can lead to a loss of potency and the formation of unknown impurities.[1][2]

Troubleshooting Workflow:

A Inconsistent Results B Suspect Photodegradation A->B C Review Handling & Storage Procedures B->C Yes D Implement Light Protection Measures C->D E Perform Control Experiment D->E F Analyze for Degradation Products E->F G Results Still Inconsistent F->G G->C No, problem solved H Contact Technical Support G->H Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

  • Review your experimental protocol: Carefully examine your procedures for any steps where the compound is exposed to light. This includes weighing, dissolution, dilutions, and the experimental assay itself.

  • Implement light-protective measures:

    • Work in a dimly lit area or under yellow/red safe lights.

    • Use amber-colored vials or wrap all glassware and plasticware containing the compound with aluminum foil.

    • Prepare solutions fresh before use whenever possible.

  • Run a control experiment: Prepare two samples of your this compound solution. Keep one completely protected from light (dark control) and expose the other to your typical laboratory lighting conditions for the duration of an experiment. Analyze both for purity and concentration. A significant difference indicates photodegradation.

Issue 2: Visible changes in this compound solutions.

Question: My this compound solution has changed color (e.g., turned a deeper yellow or brownish). What does this mean?

Answer: A color change is a strong indicator of chemical degradation. For nitroaromatic compounds, this often points to the formation of degradation byproducts due to factors like light exposure or pH changes. Do not use a solution that has visibly changed for your experiments.

Recommended Actions:

  • Discard the solution: The integrity of the compound is compromised.

  • Re-evaluate storage conditions:

    • Solid Compound: Store solid this compound in a dark, cool, and dry place.

    • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO, acetonitrile) and store in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

  • Check solvent compatibility: While common, some solvents can influence the rate of photodegradation. If you continue to see degradation, consider testing the stability in an alternative solvent.

Frequently Asked Questions (FAQs)

Q1: How sensitive are dinitroanilines to light?

A1: Dinitroanilines are known to be susceptible to decomposition by photodegradation.[1][3] The extent of degradation can vary significantly between different dinitroaniline compounds. For example, in one study, the photodecomposition of various dinitroaniline herbicides on soil plates after 7 days of exposure to sunlight ranged from 7.8% to 72.3%.[4]

Q2: What is the best way to store this compound?

A2:

  • Solid Form: Store in a tightly sealed, opaque container in a cool, dark, and dry location.

  • In Solution: Prepare concentrated stock solutions in a high-purity solvent like DMSO or acetonitrile (B52724). Aliquot into single-use amber vials or cryotubes wrapped in foil and store at -20°C or -80°C.

Q3: Can I use antioxidants to prevent the photodegradation of this compound?

A3: The addition of antioxidants like ascorbic acid has been shown to suppress the photodegradation of some pharmaceutical compounds.[5] While not specifically tested for this compound, it is a plausible strategy. However, you must first validate that the chosen antioxidant does not interfere with your specific experimental assay.

Q4: How can I quantify the amount of degradation in my sample?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to quantify this compound and separate it from its degradation products.[6] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Data on Dinitroaniline Photodegradation

The following table summarizes the photodecomposition of several dinitroaniline herbicides after 7 days of exposure to solar radiation on soil thin-layer plates. This data illustrates the general photosensitivity of this class of compounds.

Dinitroaniline HerbicidePhotodecomposition (%)
Dinitramine72.3
Profluralin47.6
Nitralin40.6
Fluchoralin30.4
Oryzalin26.6
Trifluralin18.4
Benefin17.1
Pendimethalin9.9
Butralin9.0
Isopropalin8.2
AC 923907.8
(Data sourced from a study on the photodecomposition of dinitroaniline herbicides)[4]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is designed to assess the photostability of this compound under controlled laboratory conditions.

Objective: To determine the extent of photodegradation of this compound when exposed to a standardized light source.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Transparent and amber glass vials with caps

  • Aluminum foil

  • Photostability chamber with a calibrated light source (as per ICH Q1B guidelines) or a consistent laboratory light source.

  • Validated HPLC method for this compound[6]

Workflow:

cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Prepare 100 µg/mL This compound solution B Aliquot into transparent vials (Exposed) A->B C Aliquot into amber vials or wrap in foil (Dark Control) A->C D Place both sets of vials in photostability chamber B->D C->D E Withdraw samples at 0, 2, 4, 8, 12, 24 hours D->E F Analyze by validated HPLC-UV method E->F G Calculate % degradation vs. Dark Control F->G

Caption: Experimental workflow for a forced photodegradation study.

Procedure:

  • Solution Preparation: Prepare a solution of this compound in your chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Sample Aliquoting:

    • Exposed Samples: Aliquot the solution into several transparent glass vials.

    • Dark Control Samples: Aliquot the solution into the same number of amber glass vials or clear vials completely wrapped in aluminum foil.

  • Light Exposure: Place all vials in a photostability chamber or at a fixed distance from a consistent laboratory light source.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one "Exposed" and one "Dark Control" vial.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

  • Data Interpretation: Compare the concentration of this compound in the exposed samples to the dark control samples at each time point. The percentage degradation can be calculated as: ((Concentration_Dark - Concentration_Exposed) / Concentration_Dark) * 100.

Protocol 2: Evaluating the Efficacy of a Photostabilizer

Objective: To determine if an additive, such as ascorbic acid, can reduce the photodegradation of this compound.

Materials:

  • All materials from Protocol 1

  • Potential photostabilizer (e.g., Ascorbic Acid)

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 100 µg/mL solution of this compound.

    • Solution B: Prepare a 100 µg/mL solution of this compound containing the photostabilizer at a predetermined concentration (e.g., a 2-fold molar excess).[7]

  • Sample Aliquoting: Aliquot both Solution A and Solution B into separate sets of transparent vials. Prepare dark controls for both solutions as described in Protocol 1.

  • Light Exposure and Analysis: Follow steps 3-6 from Protocol 1 for all sets of samples.

  • Data Interpretation: Compare the percentage degradation of this compound in the presence and absence of the photostabilizer. A significantly lower degradation rate in Solution B indicates a protective effect.

Disclaimer: The information provided in this technical support center is for guidance in a research setting. Users should always perform their own validation experiments to ensure the stability of this compound under their specific experimental conditions.

References

purification strategies for removing 2,4-Dinitroaniline impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-Dinitroaniline (B165453).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2,4-Dinitroaniline?

A1: The primary methods for purifying 2,4-Dinitroaniline are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness, especially for removing bulk impurities. Column chromatography is employed when higher purity is required or when recrystallization fails to separate closely related impurities.

Q2: What are the likely impurities in a crude sample of 2,4-Dinitroaniline?

A2: Common impurities can include unreacted starting materials, such as 2,4-dinitrochlorobenzene, and by-products from the synthesis, which may include other isomers or related nitro compounds.[1] Some technical grades of starting materials may also contain impurities that can form double compounds with the dinitroaniline.[1]

Q3: How can I assess the purity of my 2,4-Dinitroaniline sample?

A3: The purity of 2,4-Dinitroaniline can be assessed using several analytical techniques. The melting point is a quick indicator of purity; pure 2,4-Dinitroaniline has a sharp melting point around 178-180°C.[1][2] For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a reliable method.[3][4] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity and to monitor the progress of purification.[5]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Low product recovery The compound is significantly soluble in the cold solvent, or too much solvent was used.- Reduce the initial amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal precipitation.[4]
Product is still impure after recrystallization The chosen solvent system is not effective for separating the specific impurities present.- Try a different solvent or a solvent mixture. Common systems include alcohol-water and dichloromethane-hexane.[1][6][7]- For persistent impurities, a subsequent purification step like column chromatography may be necessary.[4]
Oily precipitate forms instead of crystals The solution is supersaturated, or the solvent is too nonpolar for the compound.- Try seeding the solution with a pure crystal of 2,4-Dinitroaniline.- Ensure a slow cooling process to encourage crystal formation over precipitation.- Add a small amount of a more polar co-solvent.[4]
Product is discolored (e.g., dark yellow or brown) Presence of colored impurities or degradation products.- During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove colored impurities before allowing the solution to cool.[4]
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of bands on the column The solvent system (eluent) is either too polar or not polar enough.- Optimize the eluent system by performing preliminary TLC analysis with different solvent mixtures to find a system that gives good separation (Rf values ideally between 0.2 and 0.5).
Cracking or channeling of the stationary phase The column was not packed properly.- Ensure the silica (B1680970) gel is packed as a uniform slurry and is not allowed to run dry at any point during the loading or elution process.
Broad or tailing peaks during fraction analysis The sample was overloaded on the column, or the compound is interacting too strongly with the stationary phase.- Use a larger column or reduce the amount of sample loaded.- Adjust the polarity of the eluent; sometimes adding a small amount of a slightly more polar solvent can improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization from Alcohol-Water

This protocol is a common and effective method for the purification of 2,4-Dinitroaniline.[1]

  • Dissolution: In a fume hood, dissolve the crude 2,4-Dinitroaniline in a minimum amount of boiling alcohol (e.g., ethanol). A ratio of approximately 20 mL of alcohol per gram of solid can be used as a starting point.[1]

  • Hot Filtration (Optional): If the solution contains insoluble impurities or is highly colored, perform a hot filtration through fluted filter paper. If color is an issue, add a small amount of activated charcoal to the boiling solution and then filter.

  • Induce Crystallization: While the solution is still hot, slowly add water dropwise until the solution becomes turbid.

  • Redissolve: Gently heat the solution until the turbidity just disappears, ensuring a saturated solution at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold alcohol-water mixture, and then dry them in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography

This protocol provides a general guideline for the purification of 2,4-Dinitroaniline using silica gel chromatography.[5]

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude 2,4-Dinitroaniline in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure 2,4-Dinitroaniline.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Summary

The following table summarizes the yield and purity of 2,4-Dinitroaniline obtained through different synthetic and purification methods as reported in the literature.

Preparation MethodSolvent/ConditionsPurityYieldReference
Reaction of 2,4-dinitrochlorobenzene with urea (B33335) and 50% ethanol (B145695) aqueous solution120°C, 0.25MPa99.03%98.1%[8]
Reaction of 2,4-dinitrochlorobenzene with urea and 65% ethanol aqueous solution125°C, 0.3MPa99.20%98.3%[8]
Reaction of 2,4-dinitrochlorobenzene with urea and 80% ethanol aqueous solution130°C, 0.3MPa99.35%98.5%[8]
Reaction of 4-chloro-1,3-dinitrobenzene with aqueous ammonia70°CSuitable as a diazo component without further purification98.4%[2]

Visual Workflows

PurificationWorkflow Crude Crude 2,4-Dinitroaniline Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (TLC, HPLC, MP) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography Further Purification Needed PureProduct Pure 2,4-Dinitroaniline PurityAnalysis->PureProduct Meets Purity Specs ImpureProduct Impure Product PurityAnalysis->ImpureProduct Fails Purity Specs

Caption: General workflow for the purification of 2,4-Dinitroaniline.

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Identify Issue Start->Problem LowRecovery Low Recovery Problem->LowRecovery Yield Issue StillImpure Still Impure Problem->StillImpure Purity Issue OilingOut Oiling Out Problem->OilingOut Physical Form Issue Solution1 Reduce Solvent Volume Ensure Thorough Cooling LowRecovery->Solution1 Solution2 Change Solvent System Consider Chromatography StillImpure->Solution2 Solution3 Slow Cooling Seed Crystals OilingOut->Solution3 Success Successful Purification Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Temperature Control in Dinitroaniline Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing temperature control in dinitroaniline nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in dinitroaniline nitration reactions?

A1: Dinitroaniline nitration is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][2][3] Failure to control the temperature can lead to a dangerous runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[4][5][6] This can result in a rapid increase in temperature and pressure, potentially leading to an explosion. Furthermore, improper temperature control can lead to the formation of unwanted side products, such as oxidation byproducts and undesired isomers, which reduces the yield and purity of the desired dinitroaniline product.[7][8]

Q2: What is the optimal temperature range for dinitroaniline nitration?

A2: The optimal temperature for dinitroaniline nitration can vary depending on the specific starting material and desired product. For some processes, the temperature is maintained between 40-60°C.[9] In other cases, particularly when dealing with highly activated anilines, the temperature is kept much lower, often between 0-10°C, to control the reaction rate and minimize side reactions.[7] For the nitration of 4-chloro-1,3-dinitrobenzene to 2,4-dinitroaniline (B165453), a temperature range of 60° to 90°C has been reported.[10] It is crucial to consult specific literature or established protocols for the particular reaction being performed.

Q3: What are the primary causes of a sudden, uncontrolled temperature increase (runaway reaction)?

A3: A runaway reaction during dinitroaniline nitration can be triggered by several factors:

  • Rapid addition of the nitrating agent: Adding the mixed acid (a mixture of nitric and sulfuric acid) too quickly generates heat faster than the cooling system can dissipate it.[7][11]

  • Inadequate cooling: The cooling bath may not be cold enough or have sufficient capacity for the scale of the reaction.[11][12]

  • Poor agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate.[8][11]

  • Incorrect reactant concentrations: Using overly concentrated acids can increase the reaction's exothermicity.[11]

Q4: How can I prevent the formation of unwanted byproducts?

A4: Minimizing byproduct formation is closely linked to stringent temperature control. Elevated temperatures can promote oxidation of the aniline (B41778) ring, leading to the formation of dark, tarry substances.[8] To avoid this, maintain the recommended reaction temperature and ensure a slow, controlled addition of the nitrating agent.[11] In some cases, protecting the amino group by acetylation before nitration can moderate the reaction's reactivity and prevent oxidation.[7]

Q5: What should I do in the event of a thermal runaway?

A5: In the event of a runaway reaction, immediate action is critical. If the temperature begins to rise uncontrollably, stop the addition of the nitrating agent immediately.[7] Enhance the cooling bath's efficiency by adding more ice or switching to a more potent cooling medium like a dry ice/acetone bath.[13] As a last resort, and only if established emergency procedures are in place, the reaction can be quenched by cautiously adding the reaction mixture to a large volume of ice or cold water.[11] Be aware that quenching with water can be hazardous due to the highly exothermic dilution of sulfuric acid.[11] Always alert your supervisor and follow your institution's emergency protocols.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of nitrating agent addition is too fast.[7][11]2. Cooling bath capacity is insufficient.[11]3. Inefficient stirring leading to localized hot spots.[8][11]4. Reactant concentrations are too high.[11]1. Immediately cease the addition of the nitrating agent.[7]2. Increase cooling efficiency (e.g., add more ice, use an ice-salt bath).[11]3. Ensure vigorous and consistent agitation.[11]4. In future experiments, reduce the rate of addition, use more dilute reactants, or scale down the reaction.
Low Yield of Dinitroaniline 1. Reaction temperature is too low, leading to a slow reaction rate.[8]2. Incomplete reaction due to insufficient reaction time.3. Side reactions consuming the starting material or product due to high temperatures.[7][8]1. Carefully and slowly increase the reaction temperature to the optimal range.[8]2. Extend the reaction time while monitoring for completion.3. Maintain strict temperature control within the recommended range.
Formation of Dark, Tarry Byproducts 1. Oxidation of the aniline ring due to excessive temperatures.[8]2. Nitrating agent is too concentrated or added too quickly, causing localized overheating.[8]1. Ensure the reaction temperature does not exceed the specified limits.[8]2. Add the nitrating agent dropwise with vigorous stirring to maintain a homogenous temperature.[11]
Formation of Undesired Isomers 1. Temperature fluctuations affecting the regioselectivity of the nitration.[7]2. Protonation of the amino group in highly acidic conditions can alter its directing effect.[7]1. Maintain a stable and consistent reaction temperature.[7]2. Consider protecting the amino group (e.g., through acetylation) before nitration to control regioselectivity.[7]

Quantitative Data Summary

ParameterValueReaction/CompoundSource(s)
Reaction Temperature 0 - 10 °CAniline Nitration (general)[7]
40 - 60 °C2,6-dinitroaniline synthesis[9]
60 - 90 °C2,4-dinitroaniline from 4-chloro-1,3-dinitrobenzene[10]
< 50 °CBenzene Nitration[14]
Melting Point 139 - 140 °CThis compound[9]
178 - 179 °C2,4-dinitroaniline[10]
176 - 178 °C2,4-dinitroaniline
Heat of Reaction (Mononitration) -117 kJ/molBenzene[2]
-209 kJ/molNaphthalene[2]

Experimental Protocols

Protocol: Preparation of 2,4-Dinitroaniline from 4-Chloro-1,3-dinitrobenzene

This protocol is a synthesis of information and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer to monitor the internal temperature. Place the flask in a cooling bath (e.g., an ice-water bath) on a magnetic stir plate.

  • Ammonia (B1221849) Solution: Charge the flask with an aqueous ammonia solution (15-40% by weight). The amount should be at least three to four times the theoretical molar amount of the 4-chloro-1,3-dinitrobenzene to be added.[10]

  • Temperature Adjustment: Bring the temperature of the stirred ammonia solution to the desired range, for example, 70-80°C.[10]

  • Addition of Reactant: Slowly add molten 4-chloro-1,3-dinitrobenzene to the ammonia solution via the dropping funnel. The addition should be done at a rate that allows for the maintenance of the reaction temperature within the specified range.[10]

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at the reaction temperature for a period of time (e.g., 30 minutes) to ensure the reaction goes to completion.[10]

  • Work-up: Allow the reaction mixture to cool. The 2,4-dinitroaniline product will precipitate.

  • Isolation: Collect the solid product by suction filtration and wash the filter cake with water until the washings are neutral.[10]

  • Drying: Dry the purified 2,4-dinitroaniline product.

Visualizations

cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation Reaction_Setup Set up reaction vessel with stirring and cooling Prepare_Nitrating_Agent Prepare mixed acid (HNO3 + H2SO4) under cooling Reaction_Setup->Prepare_Nitrating_Agent Prepare_Substrate Dissolve dinitroaniline precursor in appropriate solvent Prepare_Nitrating_Agent->Prepare_Substrate Cool_Substrate Cool substrate solution to target temperature (e.g., 0-10°C) Prepare_Substrate->Cool_Substrate Slow_Addition Add mixed acid dropwise with vigorous stirring Cool_Substrate->Slow_Addition Monitor_Temperature Continuously monitor internal temperature Slow_Addition->Monitor_Temperature Maintain_Temperature Adjust addition rate and cooling to maintain temperature Monitor_Temperature->Maintain_Temperature Maintain_Temperature->Slow_Addition Quench_Reaction Pour reaction mixture onto ice Maintain_Temperature->Quench_Reaction Isolate_Product Filter the precipitated product Quench_Reaction->Isolate_Product Purify_Product Wash and dry the final dinitroaniline product Isolate_Product->Purify_Product

Caption: Experimental workflow for a typical dinitroaniline nitration reaction.

Start Temperature Excursion Detected Stop_Addition Immediately Stop Adding Nitrating Agent Start->Stop_Addition Increase_Cooling Enhance Cooling Bath Efficiency Stop_Addition->Increase_Cooling Vigorous_Stirring Ensure Vigorous Stirring Increase_Cooling->Vigorous_Stirring Temperature_Stabilized Is Temperature Decreasing? Vigorous_Stirring->Temperature_Stabilized Continue_Monitoring Continue to Monitor Closely Temperature_Stabilized->Continue_Monitoring Yes Emergency_Quench Emergency Quench Procedure (Last Resort) Temperature_Stabilized->Emergency_Quench No Follow_SOP Follow Lab Emergency Protocols Emergency_Quench->Follow_SOP

Caption: Troubleshooting logic for a temperature excursion event.

References

Technical Support Center: Addressing Matrix Effects in 2,6-Dinitroaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to identify, understand, and mitigate matrix effects during the quantitative analysis of 2,6-Dinitroaniline.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), significantly compromising the accuracy, precision, and sensitivity of your analytical method.[2][3] In Liquid Chromatography-Mass Spectrometry (LC-MS), for instance, co-eluting compounds can interfere with the ionization process of this compound in the MS detector.[4] Similarly, in Gas Chromatography (GC), matrix components can block active sites in the injection liner, protecting the analyte from thermal degradation and causing signal enhancement.[5][6]

Q2: I'm observing poor peak shapes, inconsistent recoveries, and high variability in my results. Could this be a matrix effect?

A2: Yes, these are classic symptoms of matrix effects. When co-eluting compounds from the matrix interfere with the analysis, it can lead to diminished, augmented, and irreproducible analyte responses.[7] Inconsistent recoveries and poor reproducibility are strong indicators that the sample matrix is influencing the quantification of this compound.[3][4]

Q3: How can I definitively test for the presence of matrix effects in my samples?

A3: The post-extraction spike method is a common and effective way to quantify matrix effects.[4] This involves comparing the signal response of an analyte in a neat solvent with the signal response of the same amount of analyte spiked into a blank matrix sample after the extraction process.[4][8] A significant difference between the two responses indicates the presence of matrix effects.[4] A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[3]

Q4: What are the primary strategies to overcome or compensate for matrix effects?

A4: There are several effective strategies, which can be used alone or in combination:

  • Optimize Sample Preparation: Improving sample cleanup is one of the most effective ways to remove interfering matrix components before analysis.[8][9] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[9][10] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also popular, especially for complex matrices like soil.[11]

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is free of the analyte.[8] This approach helps to ensure that the standards and the samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.[12][13]

  • Method of Standard Addition: This technique involves adding known amounts of the analyte (spiking) to the actual sample.[14] By extrapolating a calibration curve generated from these spiked samples, the original concentration of the analyte can be determined, effectively compensating for matrix interferences.[15][16][17]

  • Use of Internal Standards (IS): An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, co-elutes and experiences the same matrix effects as the target analyte.[1][9] By using the ratio of the analyte signal to the IS signal, variations caused by the matrix can be normalized.[9][18]

Q5: When should I choose matrix-matched calibration versus the standard addition method?

A5:

  • Matrix-Matched Calibration is suitable for routine analysis when you have access to a representative blank matrix and are analyzing multiple samples of the same type.[13] It is more efficient than standard addition for large batches.

  • Standard Addition is ideal for analyzing complex or highly variable samples where a representative blank matrix is not available.[14][19] It is a very accurate method but requires more work per sample as each sample needs to be divided and spiked multiple times.[20]

Q6: Are there specific sample preparation methods recommended for this compound in soil or wastewater?

A6:

  • For Soil: The QuEChERS method has been successfully applied for the extraction of dinitroaniline derivatives from soil, yielding quantitative recoveries.[21] This method involves a salting-out extraction with a solvent like acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[11]

  • For Wastewater: Solid-Phase Extraction (SPE) is a well-established technique for extracting dinitroaniline isomers from wastewater samples.[22] Using a hydrophile-lipophile balance (HLB) cartridge can provide good recoveries for this compound.[22]

Experimental Protocols

Protocol 1: Matrix-Matched Calibration (MMC)

This protocol describes how to prepare calibration standards that compensate for matrix effects by using an analyte-free matrix extract as the diluent.

Methodology:

  • Prepare Blank Matrix Extract:

    • Select a representative sample matrix that is known to be free of this compound.

    • Process this blank matrix using the exact same extraction and cleanup procedure you use for your unknown samples (e.g., QuEChERS or SPE).

    • The resulting solution is your blank matrix extract.

  • Prepare Stock Solution:

    • Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Create Calibration Standards:

    • Perform serial dilutions of your stock solution using the blank matrix extract as the diluent.

    • This creates a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) where each standard contains the same matrix components as your prepared samples.

  • Analysis:

    • Analyze the matrix-matched calibration standards and your prepared unknown samples using your established analytical method (e.g., LC-MS/MS).

    • Construct the calibration curve and quantify the this compound concentration in your samples.

Protocol 2: Standard Addition Method

This protocol is used to quantify this compound in a complex sample where a blank matrix is unavailable.

Methodology:

  • Sample Aliquoting:

    • Divide your unknown sample into at least four equal-volume aliquots (e.g., 1.0 mL each).

  • Spiking:

    • Leave one aliquot unspiked (this is your "zero addition").

    • To the remaining aliquots, add increasing, known amounts of a standard this compound solution. For example, add volumes corresponding to 0.5x, 1.0x, and 1.5x the expected sample concentration.

  • Dilution to Final Volume:

    • Dilute all aliquots (the unspiked and the spiked ones) to the same final volume with a suitable solvent.[14]

  • Analysis:

    • Analyze all prepared solutions using your analytical instrument.

  • Data Plotting and Calculation:

    • Plot the instrument signal (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line to the x-axis (where the signal is zero). The absolute value of the x-intercept represents the original concentration of this compound in the unknown sample.[15][17]

Quantitative Data Summary

The following table summarizes recovery data for dinitroanilines from various matrices using common sample preparation techniques.

AnalyteMatrixSample Preparation MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)
This compoundSpiked SewageSolid-Phase Extraction (SPE)84.6 - 94.0< 4.7
Pendimethalin (Dinitroaniline derivative)SoilModified QuEChERSQuantitativeNot Specified
Trifluralin (Dinitroaniline derivative)SoilModified QuEChERSQuantitativeNot Specified

Data sourced from references[21][22].

Visualized Workflows and Diagrams

Troubleshooting_Workflow start Inaccurate or Irreproducible This compound Results? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Observed? assess_me->me_present optimize_prep Optimize Sample Preparation (e.g., SPE, LLE, QuEChERS) me_present->optimize_prep  Yes end_node Accurate Quantification me_present->end_node No use_mmc Use Matrix-Matched Calibration optimize_prep->use_mmc use_sa Use Standard Addition Method optimize_prep->use_sa use_is Use Stable Isotope-Labeled Internal Standard optimize_prep->use_is use_mmc->end_node use_sa->end_node use_is->end_node

Caption: Troubleshooting decision tree for addressing matrix effects.

Standard_Addition_Workflow start Start: Unknown Sample aliquot Create Multiple Equal Aliquots start->aliquot spike Spike Aliquots with Increasing Known Amounts of this compound Standard aliquot->spike zero_add Leave one aliquot unspiked aliquot->zero_add dilute Dilute All Aliquots to Same Final Volume spike->dilute zero_add->dilute analyze Analyze All Solutions dilute->analyze plot Plot Signal vs. Added Concentration analyze->plot extrapolate Extrapolate to Find Original Concentration plot->extrapolate end_node Result extrapolate->end_node

Caption: Experimental workflow for the Standard Addition Method.

Matrix_Matched_Calibration_Workflow cluster_0 Blank Matrix Preparation cluster_1 Standard Preparation blank_matrix Select Analyte-Free Blank Matrix extract_blank Perform Sample Extraction (e.g., SPE, QuEChERS) blank_matrix->extract_blank blank_extract Result: Blank Matrix Extract extract_blank->blank_extract serial_dilute Perform Serial Dilutions of Stock using Blank Matrix Extract blank_extract->serial_dilute stock_sol Prepare Analyte Stock Solution (in pure solvent) stock_sol->serial_dilute cal_standards Result: Matrix-Matched Calibrants serial_dilute->cal_standards analyze Analyze Calibrants & Unknown Samples cal_standards->analyze

References

Technical Support Center: Optimal Column Selection for Dinitroaniline Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimal separation of dinitroaniline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating dinitroaniline isomers?

Dinitroaniline exists as six different positional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline.[1] These isomers have the same molecular weight and similar chemical properties, making them difficult to separate using standard chromatographic techniques. The primary challenge lies in finding a stationary phase that can differentiate the subtle differences in their polarity, shape, and electron distribution.

Q2: I am starting my method development. Which HPLC column should I try first?

For initial method development, a standard C18 (ODS) column is a reasonable starting point due to its versatility and wide availability.[2] It provides a baseline for retention based on hydrophobicity. However, due to the similarity in hydrophobicity among dinitroaniline isomers, a C18 column often provides insufficient resolution, leading to co-elution.

Q3: My dinitroaniline isomers are co-eluting on a C18 column. What is the next step?

If a C18 column fails to provide adequate separation, the next step is to switch to a column with a different selectivity.[3] For aromatic positional isomers like dinitroanilines, columns with phenyl-based stationary phases are highly recommended. These include:

  • Phenyl-Hexyl Columns: These columns offer π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the dinitroaniline isomers.[2] These interactions provide a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase, often leading to improved resolution.[4][5]

  • Pentafluorophenyl (PFP) Columns: PFP columns are an excellent choice when C18 or standard phenyl columns are unsuccessful.[6][7] The highly electronegative fluorine atoms on the phenyl ring create multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity.[8][9] These combined interactions often provide unique and enhanced selectivity for closely related positional isomers.[3][7]

Q4: How do I choose between a Phenyl-Hexyl and a PFP column?

The choice depends on the specific isomers you are trying to separate. A PFP phase is often more effective for isomers with differences in the position of polar or electron-withdrawing groups (like the nitro groups in dinitroaniline) due to its strong dipole and charge-transfer interaction capabilities.[8] It is advisable to screen both column types during method development to determine the optimal choice for your specific application.

Q5: What role does the mobile phase play in optimizing the separation?

The mobile phase composition is a critical factor in achieving separation.

  • Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can significantly impact selectivity. Acetonitrile is generally a stronger solvent and interacts primarily through dipole-dipole forces. Methanol is a protic solvent and can participate in hydrogen bonding, which may offer different selectivity for isomers capable of hydrogen bonding.

  • pH: For aniline (B41778) derivatives, the pH of the mobile phase can influence the protonation state of the amine group, affecting retention and peak shape. A lower pH (e.g., < 3) can suppress the interaction of the basic amine group with acidic silanols on the silica (B1680970) surface, reducing peak tailing.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Co-elution of Isomers Insufficient Selectivity: The stationary phase (e.g., C18) is not providing enough differential interaction with the isomers.1. Change Column Chemistry: Switch from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column to introduce alternative separation mechanisms like π-π and dipole-dipole interactions.[6][9] 2. Optimize Organic Modifier: Screen both acetonitrile and methanol. The different solvent properties can alter selectivity. 3. Adjust Temperature: Changing the column temperature can sometimes improve the resolution of closely eluting peaks.
Poor Peak Shape (Tailing) Secondary Silanol (B1196071) Interactions: The basic amine group of the dinitroaniline is interacting with acidic residual silanol groups on the silica-based stationary phase.1. Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH below 3. This protonates the silanol groups and minimizes unwanted interactions.[6][10] 2. Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or Phenyl column where most of the residual silanols have been deactivated. 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.
Peak Broadening Extra-Column Volume: Excessive volume from long tubing, or poorly made connections can cause peaks to broaden.1. Minimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly tightened to eliminate dead volume.
High Flow Rate: The flow rate may be too high for efficient mass transfer between the mobile and stationary phases.Optimize Flow Rate: Reduce the flow rate. This allows more time for the analytes to interact with the stationary phase, which can lead to sharper peaks and better resolution.
Inconsistent Retention Times Poor Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs.
Mobile Phase Preparation: The mobile phase is not prepared consistently or is evaporating over time.Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped to prevent evaporation of the more volatile organic component.

Data Presentation

The following tables summarize experimental conditions and comparative data for the separation of dinitroaniline and related isomers on different stationary phases.

Table 1: HPLC Method for Nitroaniline and Dinitroaniline Isomers on a C18 Column [11][12]

ParameterValue
Column Agilent TC-C18
Mobile Phase Acetonitrile / Water (30/70, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 225 nm
Analytes Separated 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, 2,6-dinitroaniline

Table 2: Comparative Separation of Dinitrobenzene Isomers on Different Stationary Phases

Note: Dinitrobenzene is a close structural analog to dinitroaniline. This data illustrates the powerful selectivity of PFP columns for separating nitroaromatic positional isomers.[8]

Column Type Mobile Phase Resolution of Isomers
Poroshell 120 EC-C1860% Acetonitrile / 40% WaterCo-elution of 1,2- and 1,3-dinitrobenzene
Poroshell 120 Phenyl-Hexyl60% Acetonitrile / 40% WaterBaseline separation of all three isomers
Poroshell 120 PFP 60% Acetonitrile / 40% Water Baseline separation with greater retention and spacing

Experimental Protocols

Protocol 1: General Screening Method for Dinitroaniline Isomers

This protocol is a starting point for screening different columns to find the optimal separation conditions.

  • Column Selection:

    • Column 1: C18, 4.6 x 150 mm, 5 µm

    • Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Column 3: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Conditions:

    • Gradient: 30% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

  • Procedure:

    • Prepare a standard mixture of the dinitroaniline isomers of interest in a 50:50 mixture of Mobile Phase A and B.

    • Equilibrate each column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the standard mixture onto each column and record the chromatogram.

    • Compare the resolution and peak shape for each column to determine the most suitable stationary phase.

    • Further optimize the gradient, flow rate, and temperature as needed to achieve baseline separation.

Visualizations

G cluster_0 start Start: Define Separation Goal (e.g., separate 2,4- and 2,6-DNA) prep Prepare Isomer Standard Mixture and Mobile Phases start->prep screen_c18 Initial Screening: C18 Column prep->screen_c18 eval_c18 Evaluate Resolution: Baseline Separation? screen_c18->eval_c18 screen_alt Screen Alternative Columns: Phenyl-Hexyl & PFP eval_c18->screen_alt No optimize Optimize Mobile Phase (Gradient, % Organic, Solvent) eval_c18->optimize Yes eval_alt Evaluate Resolution: Baseline Separation? screen_alt->eval_alt eval_alt->screen_c18 No Separation, Re-evaluate Goal eval_alt->optimize Select Best Column final_eval Final Method Validation optimize->final_eval end_node End: Robust Separation Method final_eval->end_node

Caption: Experimental workflow for HPLC method development.

G rect_node rect_node start Starting Point: Separation of DNA Isomers q1 Is separation achieved on a C18 column? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no c18_ok Optimize current method (mobile phase, temp.) a1_yes->c18_ok q2 Are isomers positional with different polarity? a1_no->q2 a2_yes Yes q2->a2_yes try_phenyl Try Phenyl-Hexyl Column (for π-π interactions) a2_yes->try_phenyl try_pfp Try PFP Column (for π-π, dipole, and shape selectivity) try_phenyl->try_pfp If still no resolution

Caption: Decision tree for optimal column selection.

References

Technical Support Center: Overcoming Poor Recovery of 2,6-Dinitroaniline in Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of 2,6-Dinitroaniline during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor this compound recovery in Solid-Phase Extraction (SPE)?

Poor recovery in SPE can stem from several factors:

  • Improper Sorbent Selection: The choice of sorbent is critical. For this compound, a hydrophile-lipophile balance (HLB) sorbent is often effective.

  • Incorrect pH: The pH of the sample and elution solvent can significantly impact the ionization state and retention of this compound.

  • Inappropriate Solvent Strength: If the wash solvent is too strong, it can prematurely elute the analyte. Conversely, if the elution solvent is too weak, the analyte will remain on the sorbent.

  • Matrix Effects: Complex sample matrices can interfere with the binding of this compound to the sorbent or co-elute with the analyte, leading to ion suppression in LC-MS analysis.[1]

  • Flow Rate: A flow rate that is too high during sample loading or elution can prevent effective interaction between the analyte and the sorbent.

Q2: I'm experiencing low recovery in my Liquid-Liquid Extraction (LLE) of this compound. What should I check?

For LLE, consider the following:

  • Solvent Choice: The polarity of the extraction solvent should be well-matched with this compound to ensure efficient partitioning from the aqueous phase.

  • pH of the Aqueous Phase: Adjusting the pH of the aqueous sample can suppress the ionization of this compound, making it more soluble in the organic solvent.

  • Emulsion Formation: Emulsions at the solvent interface can trap the analyte, leading to poor recovery. Gentle mixing or the addition of salt can help to break emulsions.

  • Phase Volume Ratio: The ratio of the organic solvent to the aqueous sample can influence extraction efficiency.

Q3: What is a good starting point for pH optimization for this compound extraction?

For nitroaniline isomers, a pH range of 4.0 to 8.0 has been shown to provide maximum extraction efficiency.[2] It is recommended to start within this range and optimize for your specific sample matrix and extraction method.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound with SPE, follow this systematic approach to identify and resolve the issue.

Step 1: Locate the Lost Analyte

To diagnose the problem, analyze each fraction from the SPE procedure (the load, wash, and elution fractions) to determine where the this compound is being lost.

Step 2: Interpret the Results and Implement Solutions

Analyte Location Potential Cause Recommended Solution
Load Fraction (Flow-through) The analyte did not bind to the sorbent.- Check Sample pH: Ensure the sample pH is within the optimal range (4.0-8.0) to promote retention. - Reduce Solvent Strength: If the sample is dissolved in a solvent, it may be too strong, preventing retention. Dilute the sample with a weaker solvent. - Decrease Flow Rate: A slower flow rate during sample loading will allow more time for the analyte to interact with the sorbent. - Incorrect Sorbent: The chosen sorbent may not be appropriate. Consider a different sorbent with a higher affinity for this compound (e.g., Oasis HLB).
Wash Fraction The analyte is being washed off the sorbent prematurely.- Decrease Wash Solvent Strength: The wash solvent is likely too strong. Use a weaker solvent to remove interferences without eluting the this compound.
Not in Load, Wash, or Elution Fractions The analyte is strongly retained on the sorbent and is not eluting.- Increase Elution Solvent Strength: The elution solvent is not strong enough to desorb the analyte. Use a stronger solvent. - Adjust Elution Solvent pH: The pH of the elution solvent may need to be adjusted to facilitate the elution of this compound. - Increase Elution Volume: It's possible that an insufficient volume of elution solvent is being used. Try increasing the volume.

Experimental Workflow for SPE Troubleshooting

SPE_Troubleshooting Start Start: Poor this compound Recovery in SPE AnalyzeFractions Analyze Load, Wash, and Elution Fractions Start->AnalyzeFractions InLoad Analyte in Load Fraction? AnalyzeFractions->InLoad InWash Analyte in Wash Fraction? InLoad->InWash No SolutionLoad Adjust Sample pH Decrease Solvent Strength Decrease Flow Rate Change Sorbent InLoad->SolutionLoad Yes InElution Analyte in Elution Fraction? InWash->InElution No SolutionWash Decrease Wash Solvent Strength InWash->SolutionWash Yes Retained Analyte Retained on Sorbent InElution->Retained No End End: Optimized Recovery InElution->End Yes (but low) SolutionElution Increase Elution Solvent Strength Adjust Elution pH Increase Elution Volume Retained->SolutionElution SolutionLoad->End SolutionWash->End SolutionElution->End

Caption: Troubleshooting workflow for poor SPE recovery.

Guide 2: Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)

For issues with LLE, consider the following troubleshooting steps.

Logical Relationships in LLE Troubleshooting

LLE_Troubleshooting Start Start: Poor this compound Recovery in LLE CheckEmulsion Emulsion Formation? Start->CheckEmulsion CheckpH Suboptimal Aqueous pH? CheckEmulsion->CheckpH No SolutionEmulsion Gentle Mixing Add Salt (Salting Out) Centrifugation CheckEmulsion->SolutionEmulsion Yes CheckSolvent Inappropriate Organic Solvent? CheckpH->CheckSolvent No SolutionpH Adjust pH to 4.0-8.0 CheckpH->SolutionpH Yes SolutionSolvent Select Solvent with Appropriate Polarity CheckSolvent->SolutionSolvent Yes End End: Optimized Recovery CheckSolvent->End No SolutionEmulsion->End SolutionpH->End SolutionSolvent->End

Caption: Decision tree for troubleshooting poor LLE recovery.

Data Presentation

The following tables summarize recovery data for dinitroanilines from various studies.

Table 1: Recovery of Dinitroaniline Isomers using Solid-Phase Extraction

Analyte SPE Cartridge Elution Solvent Recovery (%) Relative Standard Deviation (%)
This compoundOasis HLBMethanol (B129727) and Acetic Acid84.6 - 94.0< 4.7
2,4-DinitroanilineOasis HLBMethanol and Acetic Acid84.6 - 94.0< 4.7
2-NitroanilineOasis HLBMethanol and Acetic Acid84.6 - 94.0< 4.7
3-NitroanilineOasis HLBMethanol and Acetic Acid84.6 - 94.0< 4.7
4-NitroanilineOasis HLBMethanol and Acetic Acid84.6 - 94.0< 4.7
Data from a study on wastewater samples.[3][4]

Table 2: Influence of pH on Nitroaniline Extraction Efficiency

Analyte Group Extraction Method Optimal pH Range Observation
Nitroaniline IsomersCloud Point Extraction4.0 - 8.0Maximum extraction efficiency was obtained within this pH range.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Wastewater

This protocol is adapted from a validated method for the determination of dinitroaniline isomers in wastewater.[3][4]

1. Materials:

  • Oasis HLB SPE Cartridge

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Acetic Acid (glacial)

  • Deionized Water

  • Wastewater sample

2. Sample Preparation:

  • No pH adjustment of the wastewater sample is specified in the original method. However, for troubleshooting, adjusting the sample pH to between 4.0 and 8.0 is recommended.

3. SPE Procedure:

  • Conditioning: Condition the Oasis HLB cartridge with an appropriate volume of methanol followed by deionized water.

  • Sample Loading: Load the wastewater sample onto the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a mixed aqueous solution containing 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate.

  • Elution: Elute the retained analytes with a mixture of methanol and acetic acid.

4. Analysis:

  • The eluate can be analyzed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Signaling Pathway for SPE Optimization

SPE_Optimization_Pathway Input Sample containing This compound pH_Adjust pH Adjustment (Optimal Range 4.0-8.0) Input->pH_Adjust SPE_Sorbent SPE Sorbent Selection (e.g., Oasis HLB) pH_Adjust->SPE_Sorbent Conditioning Sorbent Conditioning SPE_Sorbent->Conditioning Loading Sample Loading Conditioning->Loading Washing Interference Removal (Washing Step) Loading->Washing Elution Analyte Elution Washing->Elution Output Eluate for Analysis Elution->Output

Caption: Key steps for optimizing SPE of this compound.

References

minimizing solvent effects in spectroscopic analysis of 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the spectroscopic analysis of 2,6-Dinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvent effects observed in the spectroscopic analysis of this compound?

A1: In spectroscopic analysis, the choice of solvent can significantly influence the absorption spectrum of this compound. This phenomenon, known as solvatochromism, can lead to shifts in the maximum absorption wavelength (λmax), changes in molar absorptivity, and alterations in the shape of the spectral bands. For nitroaromatic compounds like this compound, a common observation is a bathochromic shift (shift to longer wavelengths) in more polar solvents and a hypsochromic shift (shift to shorter wavelengths) in less polar solvents. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent.

Q2: How do I select an appropriate solvent for the UV-Vis analysis of this compound?

A2: The ideal solvent should dissolve the analyte, be transparent in the wavelength range of interest (i.e., have a UV cutoff below the analytical wavelength), and be inert (not react with the analyte). For this compound, which has absorption bands in both the UV and visible regions, it is crucial to select a solvent that does not absorb in these areas. Consult the solvent's UV cutoff wavelength to ensure it does not interfere with the measurement. For instance, while solvents like acetone (B3395972) and toluene (B28343) have high UV cutoffs, acetonitrile (B52724), ethanol (B145695), and cyclohexane (B81311) are transparent at lower wavelengths and are often suitable choices.

Q3: Can solvent effects be completely eliminated?

A3: While it is challenging to completely eliminate solvent effects, their impact can be minimized and controlled. The key is to maintain consistency in the solvent environment for all measurements, including blanks, standards, and samples. By using the same solvent throughout an experiment, you can obtain reproducible and comparable results. When comparing data from different experiments or laboratories, it is essential to report the solvent used.

Troubleshooting Guide

This guide addresses common issues encountered during the spectroscopic analysis of this compound that may be related to solvent effects.

Issue Potential Cause Troubleshooting Steps
Unexpected shifts in λmax Solvent Polarity: The polarity of the solvent can significantly alter the λmax. A change in solvent between measurements will lead to inconsistent results.- Ensure the same solvent (and same grade) is used for the blank, standards, and samples.- If comparing to literature values, use the exact same solvent specified.- Consider the polarity of your solvent and how it might interact with the nitro and amino groups of this compound.
Solvent Contamination: Impurities in the solvent can absorb UV-Vis light and interfere with the spectrum.- Use high-purity, spectroscopy-grade solvents.[1]- Run a baseline scan of the solvent alone to check for any absorbing impurities in the wavelength range of interest.
Inconsistent or non-reproducible absorbance readings Solvent Evaporation: Volatile solvents can evaporate from the cuvette, leading to an increase in the concentration of the analyte and thus higher absorbance over time.- Keep the cuvette capped during measurements.- Minimize the time the cuvette is outside the spectrophotometer.- For highly volatile solvents, consider using a temperature-controlled cuvette holder.
Sample Instability: The analyte may degrade or react with the solvent, causing changes in absorbance.- Prepare fresh solutions daily.- Protect solutions from light if the compound is photolabile.- Choose a solvent in which this compound is known to be stable.
High background absorbance Solvent Absorbance: The solvent itself may be absorbing at the analytical wavelength, especially if the wavelength is close to the solvent's UV cutoff.- Select a solvent with a UV cutoff well below the analytical wavelength of this compound.- Always run a baseline correction with the same solvent used for the sample.
Distorted peak shape Incomplete Dissolution: If the analyte is not fully dissolved, light scattering can occur, leading to a distorted spectrum.- Ensure this compound is completely dissolved in the chosen solvent. Gentle heating or sonication may be required, but be cautious of potential degradation.- Filter the solution if particulates are visible.
High Concentration: At high concentrations, intermolecular interactions can lead to peak broadening and deviations from Beer's Law.- Prepare a series of dilutions to find a concentration that gives an absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).

Quantitative Data

The following table summarizes the reported UV-Vis absorption maxima (λmax) for this compound in various solvents. Note that these values can be influenced by experimental conditions.

SolventDielectric Constant (approx.)UV-Vis λmax (nm)Reference
Cyclohexane2.0~486.5[2]
Acetonitrile37.5~485.5[2]
Acetonitrile/Water-225[3][4]
Dichloromethane (DCM)9.1--
Dimethyl Sulfoxide (DMSO)46.7--
Ethanol24.5--
Methanol32.7--
Water80.1--

Data for DCM, DMSO, Ethanol, Methanol, and Water for this compound specifically were not found in the provided search results. The value for Acetonitrile/Water is from an HPLC-UV method detection wavelength.

Experimental Protocols

Protocol for Minimizing Solvent Effects in UV-Vis Spectroscopic Analysis of this compound

Objective: To obtain accurate and reproducible UV-Vis absorption spectra of this compound by minimizing solvent-induced variations.

Materials:

  • This compound (analytical standard)

  • Spectroscopy-grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection:

    • Choose a solvent that completely dissolves this compound and has a UV cutoff wavelength significantly lower than the expected λmax. For example, cyclohexane is a good non-polar option, while acetonitrile or ethanol are suitable polar aprotic and protic options, respectively.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Working Standard Preparation:

    • Prepare a series of working standards by diluting the stock solution with the same solvent to concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

    • Set the desired wavelength range for scanning. A broad range (e.g., 200-600 nm) is recommended for initial analysis to identify all absorption maxima.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the standards and sample.

    • Place the cuvette in the reference and sample holders and perform a baseline correction (autozero) to subtract the solvent's absorbance.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the standard or sample solution before filling it.

    • Measure the absorbance of each working standard and the unknown sample at the predetermined λmax.

    • Ensure that the outside of the cuvette is clean and dry before placing it in the spectrophotometer.

  • Data Analysis:

    • Record the λmax and absorbance values.

    • If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the working standards.

    • Determine the concentration of the unknown sample using the calibration curve.

Critical Considerations:

  • Consistency is Key: Use the same batch of solvent for all solutions in a single experiment to avoid variations in solvent composition and purity.

  • Cuvette Handling: Handle cuvettes only by the frosted sides to avoid fingerprints on the optical surfaces. Ensure the cuvette is placed in the holder in the same orientation for every measurement.

  • Temperature Control: For highly accurate measurements, especially with volatile solvents, use a temperature-controlled cuvette holder to maintain a constant temperature.

Visualizations

Experimental Workflow for Minimizing Solvent Effects

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis solvent_selection Select Appropriate Solvent stock_prep Prepare Stock Solution solvent_selection->stock_prep standard_prep Prepare Working Standards stock_prep->standard_prep instrument_setup Instrument Setup & Warm-up standard_prep->instrument_setup baseline Baseline Correction (Pure Solvent) instrument_setup->baseline sample_measurement Measure Absorbance of Standards & Sample baseline->sample_measurement data_recording Record λmax and Absorbance sample_measurement->data_recording calibration Generate Calibration Curve data_recording->calibration concentration Determine Unknown Concentration calibration->concentration

Caption: Workflow for minimizing solvent effects in UV-Vis analysis.

Logical Relationship of Troubleshooting Solvent-Related Issues

troubleshooting_logic cluster_causes Potential Solvent-Related Causes cluster_solutions Troubleshooting Solutions issue Inaccurate or Inconsistent Spectroscopic Data cause1 Inconsistent Solvent (Polarity, Purity) issue->cause1 cause2 Solvent Evaporation issue->cause2 cause3 Solvent Absorbance Interference issue->cause3 cause4 Poor Analyte Solubility issue->cause4 solution1 Use Consistent, High-Purity Solvent for all Solutions cause1->solution1 solution2 Cap Cuvettes, Minimize Exposure, Use Temp. Control cause2->solution2 solution3 Select Solvent with Low UV Cutoff, Perform Baseline Correction cause3->solution3 solution4 Ensure Complete Dissolution, Consider Alternative Solvent cause4->solution4

Caption: Troubleshooting logic for solvent-related spectroscopic issues.

References

Technical Support Center: 2,6-Dinitroaniline Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dinitroaniline in solution.

Troubleshooting Guides

Issue: Precipitation or Crystallization in Solution

Possible Causes:

  • Solvent Choice and Concentration: this compound has limited solubility in many common laboratory solvents. Exceeding its solubility limit will cause it to precipitate out of solution.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, leading to crystallization.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility.

Solutions:

  • Consult Solubility Data: Refer to the solubility table below to select an appropriate solvent and working concentration.

  • Gentle Warming: In some cases, gentle warming and sonication can help redissolve the compound. However, be cautious as excessive heat can lead to degradation.

  • Solvent Addition: If precipitation is due to evaporation, adding a small amount of fresh solvent may redissolve the compound.

  • Proper Storage: Store solutions in tightly sealed containers to prevent solvent evaporation.

Quantitative Data: Solubility of this compound

SolventSolubilityNotes
WaterPractically insoluble[1][2][3]
95% Ethanol (B145695)~0.4 g / 100 mL[4]
MethanolSolubleQuantitative data not readily available in literature.
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for in vitro biological screening.[5]
Dimethylformamide (DMF)SolubleCommonly used as a solvent for a wide range of organic compounds.[5]
EtherSoluble[4]
Hot BenzeneSoluble[4]
Petroleum EtherPractically insoluble[4]
Issue: Color Change in Solution (Yellowing or Darkening)

Possible Causes:

  • Degradation: A color change, typically to a more intense yellow or brownish hue, is often an indicator of chemical degradation. This can be initiated by exposure to light, heat, or incompatible chemicals.

  • Oxidation: Similar to other anilines, this compound is susceptible to oxidation, which can lead to the formation of colored byproducts.

Solutions:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to minimize photodegradation.

  • Control Temperature: Store solutions at recommended temperatures (see FAQs) to reduce the rate of thermal degradation.

  • Use Fresh Solutions: For sensitive experiments, it is advisable to prepare fresh solutions of this compound.

  • Inert Atmosphere: For long-term storage or critical applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

  • Light: Dinitroaniline herbicides are known to undergo photodegradation when exposed to sunlight.[6][7]

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.

  • pH: The stability of this compound can be pH-dependent. Both acidic and basic conditions may promote hydrolysis or other degradation reactions.

  • Solvent: The choice of solvent can impact the stability. Protic solvents may participate in degradation reactions under certain conditions.

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents can lead to rapid degradation.

Q2: How should I store solutions of this compound?

A2: To ensure the stability of your this compound solutions, follow these storage guidelines:

  • Protection from Light: Always store solutions in light-resistant containers, such as amber glass vials, or protect them from light by wrapping the container in aluminum foil.

  • Temperature: Store solutions in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Inert Atmosphere: For maximum stability, especially for analytical standards or long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.

Q3: My this compound solution has changed color. Can I still use it?

A3: A noticeable color change is a strong indication of degradation. For quantitative experiments or studies where compound integrity is critical, it is highly recommended to discard the discolored solution and prepare a fresh one. The presence of degradation products can interfere with your experiment and lead to inaccurate results.

Q4: What are the expected degradation products of this compound in solution?

A4: The degradation of dinitroanilines can proceed through several pathways, including:

  • Photodegradation: Exposure to light can lead to dealkylation and the formation of various photoproducts.[8]

  • Microbial Degradation: In environmental settings, microorganisms can degrade dinitroanilines.[7]

  • Chemical Degradation: In solution, hydrolysis of the amine group or reduction of the nitro groups can occur, especially under harsh pH or temperature conditions. The specific products will depend on the degradation pathway.

Q5: Are there any specific recommendations for handling this compound to ensure stability during experiments?

A5: Yes, to maintain the stability of this compound during your experiments:

  • Minimize Exposure to Light: Conduct your experiments under subdued lighting whenever possible.

  • Maintain Temperature Control: Use temperature-controlled equipment (e.g., water baths, heating blocks) to avoid exposing the solution to excessive heat.

  • Avoid Incompatible Materials: Ensure that all labware and reagents that come into contact with the this compound solution are compatible and will not catalyze its degradation. Avoid strong acids, bases, and oxidizing agents unless they are part of the experimental design.

  • Prepare Fresh for Critical Assays: For highly sensitive applications, prepare the this compound solution immediately before use.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 95% ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of a suitable oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at an elevated temperature (e.g., 70°C).

    • At specified time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound in a photochemically transparent container to a calibrated light source.

    • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

    • At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

3. Analysis:

  • Analyze the stressed samples and a non-degraded reference standard by a stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile (B52724) and water is often a good starting point for method development.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Visualizations

Troubleshooting_Workflow cluster_start cluster_symptoms cluster_precipitation_causes cluster_color_causes cluster_precipitation_solutions cluster_color_solutions start Stability Issue with this compound Solution precipitation Precipitation or Crystallization start->precipitation color_change Color Change (Yellowing/Darkening) start->color_change solubility_issue Exceeded Solubility precipitation->solubility_issue temp_drop Temperature Decrease precipitation->temp_drop evaporation Solvent Evaporation precipitation->evaporation proper_storage_precip Store in Sealed Containers precipitation->proper_storage_precip degradation_issue Chemical Degradation color_change->degradation_issue oxidation_issue Oxidation color_change->oxidation_issue fresh_solution Prepare Fresh Solution color_change->fresh_solution check_solubility Check Solubility Data & Adjust Concentration solubility_issue->check_solubility gentle_warming Gentle Warming & Sonication temp_drop->gentle_warming add_solvent Add Fresh Solvent evaporation->add_solvent protect_light Protect from Light degradation_issue->protect_light control_temp Control Temperature degradation_issue->control_temp inert_atmosphere Use Inert Atmosphere oxidation_issue->inert_atmosphere

Caption: Troubleshooting workflow for stability issues of this compound solutions.

Degradation_Pathways cluster_parent cluster_stressors cluster_products parent This compound in Solution light Light (Photodegradation) parent->light heat Heat (Thermal Degradation) parent->heat ph Extreme pH (Hydrolysis) parent->ph oxygen Oxygen (Oxidation) parent->oxygen dealkylated Dealkylated Products light->dealkylated ring_cleavage Ring Cleavage Products light->ring_cleavage reduced Reduced Nitro Group Products heat->reduced heat->ring_cleavage hydrolyzed Hydrolysis Products ph->hydrolyzed oxidized Oxidized Products oxygen->oxidized

Caption: Factors influencing the degradation of this compound in solution.

References

troubleshooting common issues in dinitroaniline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of dinitroanilines. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for dinitroaniline synthesis?

Dinitroanilines can be synthesized through various routes. The most common methods involve the nitration of anilines or the reaction of a dinitro-substituted benzene (B151609) ring with ammonia (B1221849) or an amine.[1][2] For example, 2,4-dinitroaniline (B165453) can be prepared by reacting 1-chloro-2,4-dinitrobenzene (B32670) with ammonia.[1][2]

Q2: Why is my nitration of aniline (B41778) yielding a significant amount of the meta-isomer?

Although the amino group (-NH₂) of aniline is an ortho, para-directing group, nitration is carried out in a strong acidic medium (a mixture of concentrated nitric and sulfuric acids).[3] In these conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group.[3][4] This leads to the formation of a significant amount of the meta-nitroaniline isomer alongside the expected ortho and para isomers.[3][4]

Q3: How can I control the exothermic nature of the nitration reaction?

Controlling the exotherm is critical for safety and to prevent side reactions.[5] Key strategies include:

  • Slow, dropwise addition of the nitrating agent: This prevents a rapid buildup of heat.[5]

  • Efficient cooling: Use an ice bath or ice-salt bath to maintain a low reaction temperature, typically below 10-20°C.[5][6]

  • Vigorous stirring: Ensures even heat distribution and prevents localized hotspots.[5]

  • Correct reagent ratios: Using appropriate concentrations of acids is crucial.[5]

Q4: What are nitrosamine (B1359907) impurities and how can they be removed?

Nitrosamines are carcinogenic impurities that can form during the synthesis of dinitroaniline herbicides.[7][8][9] They can arise from the reaction of secondary amines with nitrosating agents.[10] Several methods exist for their removal, including treatment with acyl halides or amino benzoate (B1203000) esters.[7]

Troubleshooting Guides

Problem 1: Low Yield of Dinitroaniline

A low yield is a frequent issue in dinitroaniline synthesis. The following table outlines potential causes and their solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] - Ensure the reaction is allowed to proceed for a sufficient amount of time.[11] - Use a sufficient excess of the nitrating or aminating agent.[11]
Side Reactions - Strictly control the reaction temperature to minimize the formation of byproducts.[12] - In nitration reactions, protect the amino group via acylation to favor the formation of the desired para-isomer.
Loss of Product during Work-up - When quenching the reaction with water, do so slowly and with cooling to prevent hydrolysis of the product.[13] - If the product does not precipitate upon quenching, perform a liquid-liquid extraction with a suitable organic solvent.[13]
Poor Crystallization Recovery - If too much solvent was used for recrystallization, concentrate the mother liquor and attempt a second crystallization.[14] - Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[15]
Problem 2: Formation of Undesired Isomers and Byproducts

The formation of a mixture of isomers and other impurities can complicate purification.

Issue Potential Cause Solution
Meta-isomer in nitration of aniline Protonation of the amino group in acidic medium.[3][4]Protect the amino group by acetylation before nitration. The acetyl group can be removed by hydrolysis after the nitration step.
Formation of phenolic impurities Hydrolysis of the starting material (e.g., dinitrochlorobenzene) or the product.- Use anhydrous conditions where possible. - Control the temperature during amination reactions to minimize hydrolysis.
Dark-colored product Formation of tarry byproducts due to overheating or side reactions.[16][17]- Maintain strict temperature control throughout the reaction.[16] - Consider purification by column chromatography if recrystallization is ineffective.
Presence of starting material in the final product Incomplete reaction.- Monitor the reaction by TLC to ensure completion.[18] - Increase the reaction time or temperature cautiously.
Problem 3: Purification and Crystallization Difficulties

Isolating a pure dinitroaniline product can be challenging.

Problem Possible Cause Recommended Action
Product "oiling out" during recrystallization The solid is coming out of solution above its melting point.[14]- Add more of the solvent in which the compound is more soluble.[14] - Consider using a different solvent system.
Crystals do not form upon cooling The solution is not supersaturated.- Scratch the inside of the flask with a glass rod to induce crystallization.[14] - Add a seed crystal of the pure compound.[14] - If too much solvent was used, evaporate some of it and try to crystallize again.[14]
Poor separation of isomers by recrystallization Isomers have similar solubilities in the chosen solvent.- Try a different recrystallization solvent or a mixture of solvents.[19] - For difficult separations, column chromatography may be necessary.

Experimental Protocols

Synthesis of 2,4-Dinitroaniline from 2,4-Dinitrochlorobenzene

This protocol is adapted from a literature procedure.[20]

Materials:

Procedure:

  • In a flask equipped with a reflux condenser and a gas inlet tube, mix 2,4-dinitrochlorobenzene and ammonium acetate.

  • Heat the mixture in an oil bath to 170°C.

  • Pass a steady stream of ammonia gas through the reaction mixture for six hours while maintaining the temperature.

  • After cooling, add water to the solidified mixture and heat to boiling.

  • Filter the hot mixture to collect the crude 2,4-dinitroaniline.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2,4-dinitroaniline.[20]

Yield and Melting Point Data:

Compound Starting Material Reported Yield Melting Point (°C)
2,4-Dinitroaniline2,4-Dinitrochlorobenzene68-76%[20]175-177 (crude), 180 (recrystallized)[20]
2,4-Dinitroaniline4-Chloro-1,3-dinitrobenzene98.4%[16]178-179[16]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (e.g., Dinitrochlorobenzene, Ammonia) reaction Reaction (Heating, Stirring) start->reaction quench Quenching (e.g., Ice Water) reaction->quench filtration Filtration quench->filtration If solid precipitates extraction Liquid-Liquid Extraction quench->extraction If no precipitate recrystallization Recrystallization filtration->recrystallization extraction->recrystallization drying Drying recrystallization->drying end end drying->end Pure Dinitroaniline

Caption: A generalized experimental workflow for dinitroaniline synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Work-up Loss start->workup_loss monitor_tlc Monitor with TLC incomplete_reaction->monitor_tlc control_temp Control Temperature side_reactions->control_temp optimize_workup Optimize Work-up workup_loss->optimize_workup

Caption: A troubleshooting flowchart for addressing low yields in dinitroaniline synthesis.

nitration_pathway cluster_acid Strong Acidic Medium aniline Aniline (-NH2) anilinium Anilinium Ion (-NH3+) aniline->anilinium Protonation nitration Nitration (HNO3/H2SO4) aniline->nitration Directing Effect anilinium->nitration Directing Effect ortho_para Ortho/Para Isomers nitration->ortho_para meta Meta Isomer nitration->meta

Caption: Signaling pathway for the nitration of aniline in a strong acidic medium.

References

Technical Support Center: Enhancing the Selectivity of 2,6-Dinitroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective manipulation of 2,6-dinitroaniline and related compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound, focusing on improving selectivity.

Issue 1: Low Selectivity in the Reduction of One Nitro Group

Question: I am trying to selectively reduce one of the two nitro groups in this compound to an amino group, but I am observing the formation of the di-amino product and unreacted starting material. How can I improve the selectivity?

Answer: Achieving selective mono-reduction of dinitroanilines requires careful selection of reagents and reaction conditions. The nitro group positioned ortho to the amino group is generally more susceptible to reduction.[1][2]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Harsh Reducing Agent Employ milder reducing agents known for their chemoselectivity. The Zinin reduction, which utilizes sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), is a classic method for the selective reduction of one nitro group in polynitroarenes.[3]
Over-reduction due to Reaction Conditions Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can favor the mono-reduced product. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Catalyst Activity (for Catalytic Hydrogenation) If using catalytic hydrogenation (e.g., with Pd/C or Pt/C), the catalyst activity can be too high, leading to over-reduction. Consider using a less active catalyst, reducing the catalyst loading, or adding a catalyst modifier. For instance, Ru/C has shown high selectivity in the partial hydrogenation of dinitroaromatics.

Issue 2: Poor Regioselectivity in N-Alkylation

Question: I am attempting to perform a selective N-alkylation on this compound, but I am getting a mixture of N-alkylated and N,N-dialkylated products, along with a significant amount of unreacted starting material. What can I do to improve this?

Answer: The nucleophilicity of the amino group in this compound is significantly reduced by the two electron-withdrawing nitro groups, making N-alkylation challenging.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Nucleophilicity of the Amine The reaction may require more forcing conditions than the alkylation of a more nucleophilic aniline (B41778). Using a strong base (e.g., NaH, K₂CO₃) and a polar aprotic solvent (e.g., DMF, DMSO) can facilitate the reaction.
Formation of Dialkylated Product To minimize N,N-dialkylation, use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent.
Inappropriate Reaction Temperature The reaction may be too slow at room temperature. Gradually increasing the temperature while monitoring the reaction progress can improve the conversion rate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the selective mono-reduction of this compound?

A1: The Zinin reduction is a widely recognized and reliable method for the selective mono-reduction of dinitroaromatics.[3] This reaction typically employs sodium sulfide or ammonium sulfide in an aqueous or alcoholic solution. The preference for the reduction of the nitro group ortho to the amino group is a key advantage of this method for substrates like this compound.[1][2]

Q2: How can I control the regioselectivity during the nitration of anilines to obtain this compound?

A2: Direct nitration of aniline often leads to a mixture of ortho, meta, and para isomers, as well as oxidation products. To achieve better control and favor the formation of specific isomers, the amino group should be protected first. This is typically done by acetylation to form acetanilide. The acetyl group is less activating than the amino group and directs nitration primarily to the para position. Obtaining the 2,6-dinitro isomer directly with high selectivity is challenging and often involves multi-step synthetic routes starting from different precursors. A common synthesis of this compound starts with the sulfonation and subsequent dinitration of chlorobenzene.[4]

Q3: What are common side products in the Zinin reduction of dinitroanilines, and how can they be minimized?

A3: Common side products in the Zinin reduction include over-reduction to the diamine and the formation of azoxy or azo compounds, which can arise from the condensation of intermediates like nitroso and hydroxylamine (B1172632) species. To minimize these side products, it is crucial to use a sufficient excess of the reducing agent to ensure the complete conversion of intermediates to the desired amine. Controlling the reaction temperature and ensuring efficient mixing can also help to suppress the formation of these condensation byproducts.

Q4: Can catalytic hydrogenation be used for the selective reduction of this compound?

A4: Yes, catalytic hydrogenation can be employed, but achieving high selectivity for the mono-amino product can be challenging. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that need to be carefully optimized. For instance, platinum-based catalysts have been shown to yield the intermediate 2-amino-6-nitrotoluene from 2,6-dinitrotoluene (B127279) with high selectivity under specific conditions.[5] However, over-reduction to the diamine is a common issue.

Data Presentation

Table 1: Comparison of Methods for Selective Mono-reduction of Dinitroaromatics

MethodSubstrateReagent/CatalystSolventYield of Mono-amino ProductSelectivityReference
Zinin Reduction1,3-DinitrobenzeneNa₂S·9H₂O / S₈Water57%High for mono-reduction[1]
Catalytic Hydrogenation2,6-Dinitrotoluene0.5% Pt/Al₂O₃Ethanol (B145695)>95%High for 2-amino-6-nitrotoluene[5]
Photoreductionm-Dinitrobenzenerutile TiO₂aq. iso-propanol100%100% for m-nitroaniline[6]
Catalytic Hydrogenationm-DinitrobenzeneRu-SnOₓ/Al₂O₃Ethanol>97%High for m-nitroaniline[7]

Note: The yields and selectivities are highly dependent on the specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: Selective Mono-reduction of a Dinitroaniline via Zinin Reduction (General Procedure)

This protocol provides a general procedure for the selective reduction of one nitro group in a dinitroaniline using sodium sulfide.

Materials:

  • Dinitroaniline (e.g., this compound)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur (S)

  • Water

  • Ethanol (optional, as a co-solvent)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare the sodium polysulfide solution. For example, dissolve sodium sulfide nonahydrate in water and add elemental sulfur. Gently heat the mixture until the sulfur dissolves to form a clear, dark solution.

  • Add the dinitroaniline to the reaction flask. If the dinitroaniline has poor solubility in water, a co-solvent like ethanol can be added.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Alkylation of a Nitroaniline (General Procedure)

This protocol outlines a general method for the N-alkylation of a nitroaniline, which can be adapted for this compound, keeping in mind its lower reactivity.

Materials:

  • Nitroaniline (e.g., this compound)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., N,N-dimethylformamide, DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add the nitroaniline, the base, and the solvent.

  • Stir the suspension at room temperature.

  • Add the alkyl halide dropwise to the stirring mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

selective_reduction_workflow start Start: this compound reagent_choice Choose Reduction Strategy start->reagent_choice zinin Zinin Reduction (e.g., Na2S, (NH4)2S) reagent_choice->zinin High Selectivity catalytic Catalytic Hydrogenation (e.g., Ru/C, Pt/C) reagent_choice->catalytic Milder Conditions (potential for over-reduction) product 2-Amino-6-nitroaniline zinin->product catalytic->product over_reduction Side Product: 2,6-Diaminoaniline catalytic->over_reduction troubleshoot Troubleshoot: - Adjust temperature - Change reagent stoichiometry - Monitor reaction closely product->troubleshoot over_reduction->troubleshoot

Caption: Workflow for the selective mono-reduction of this compound.

n_alkylation_troubleshooting start N-Alkylation of this compound problem Problem Observed start->problem low_yield Low Yield / No Reaction problem->low_yield Incomplete Conversion dialkylation N,N-Dialkylation problem->dialkylation Multiple Products solution_low_yield Solution: - Use stronger base (NaH, K2CO3) - Increase temperature - Use polar aprotic solvent (DMF, DMSO) low_yield->solution_low_yield solution_dialkylation Solution: - Use excess this compound - Control stoichiometry of alkylating agent dialkylation->solution_dialkylation

Caption: Troubleshooting guide for N-alkylation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,6-Dinitroaniline and 2,4-Dinitroaniline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical reactivity of 2,6-Dinitroaniline and 2,4-Dinitroaniline (B165453), two key isomers used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Understanding the nuanced differences in their reactivity is paramount for researchers, scientists, and professionals in drug development to optimize synthetic pathways and predict reaction outcomes. This document synthesizes available experimental data to offer a clear, objective comparison.

Executive Summary

The positioning of the two nitro groups on the aniline (B41778) ring significantly influences the electronic and steric environment of this compound and 2,4-Dinitroaniline, leading to distinct differences in their chemical reactivity. The primary factors governing their reactivity are the electron-withdrawing nature of the nitro groups, which deactivates the aromatic ring towards electrophilic attack and reduces the basicity of the amino group, and the steric hindrance imparted by the ortho-substituted nitro groups in the 2,6-isomer.

2,4-Dinitroaniline generally exhibits greater reactivity in reactions involving the amino group, such as diazotization, due to the lower steric hindrance around the -NH2 group compared to its 2,6-isomer. Conversely, the aromatic ring of This compound is more strongly deactivated towards electrophilic substitution due to the ortho and para directing deactivating effects of both nitro groups on the remaining unsubstituted positions. In terms of basicity, this compound is a weaker base than 2,4-Dinitroaniline, a fact supported by their respective pKa values.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data comparing the two isomers.

PropertyThis compound2,4-DinitroanilineRationale for Difference
Molecular Formula C₆H₅N₃O₄C₆H₅N₃O₄Isomers
Molar Mass 183.12 g/mol 183.12 g/mol Isomers
pKa of Conjugate Acid -5.23[1]-4.53[2], -3.9[3]The two ortho nitro groups in this compound provide greater steric hindrance to the protonation of the amino group and exert a stronger combined inductive electron-withdrawing effect, making it a weaker base.

Comparative Reactivity Analysis

Basicity of the Amino Group

The basicity of anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The presence of two strongly electron-withdrawing nitro groups significantly reduces the basicity of both isomers compared to aniline.

2,4-Dinitroaniline is the stronger base of the two. The pKa of its conjugate acid is reported to be between -3.9 and -4.53.[2][3] In this isomer, one nitro group is ortho to the amino group, and the other is para. Both exert electron-withdrawing effects through induction and resonance, but the steric hindrance around the amino group is less severe than in the 2,6-isomer.

This compound is a significantly weaker base, with a reported pKa for its conjugate acid of -5.23.[1] The presence of two nitro groups in the ortho positions to the amino group creates substantial steric hindrance, making the lone pair on the nitrogen less accessible for protonation. Furthermore, the combined inductive effect of the two adjacent nitro groups more effectively withdraws electron density from the amino group.

Reactivity in Electrophilic Aromatic Substitution

Both isomers are strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the two nitro groups. However, their relative reactivity and the orientation of substitution differ.

In 2,4-Dinitroaniline , the positions open for substitution are C3, C5, and C6. The amino group is an ortho, para-director (activating), while the nitro groups are meta-directors (deactivating). The directing effects are complex and often lead to a mixture of products under harsh reaction conditions.

In This compound , the aromatic ring is even more deactivated. The positions available for substitution are C3, C4, and C5. Both nitro groups deactivate the C3 and C5 positions (ortho and para to a nitro group). The C4 position is meta to both nitro groups, making it the least deactivated position for electrophilic attack.

Reactivity in Diazotization

Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt. This reaction is fundamental in the synthesis of many azo dyes.

The reactivity of anilines in diazotization is influenced by the nucleophilicity of the amino group and steric hindrance. Given that 2,4-Dinitroaniline is the more basic of the two isomers, its amino group is more nucleophilic. Additionally, the steric hindrance around the amino group is less pronounced compared to the two ortho nitro groups in This compound . Therefore, it is expected that 2,4-Dinitroaniline undergoes diazotization more readily than this compound.

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are provided.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the dinitroaniline isomer upon protonation.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., using sulfuric acid solutions of varying concentrations).

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and 2,4-Dinitroaniline in a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Spectral Measurement: For each isomer, add a small, constant volume of the stock solution to a constant volume of each buffer solution. Record the UV-Vis spectrum of each solution.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for both the neutral (B) and protonated (BH+) forms of the aniline. Measure the absorbance at a wavelength where the two forms have significantly different molar absorptivities. The pKa can be determined from the Henderson-Hasselbalch equation by plotting log([BH+]/[B]) against pH.

Comparative Kinetics of Diazotization by UV-Vis Spectroscopy

This protocol allows for the determination of the rate of diazotization by monitoring the disappearance of the dinitroaniline reactant.

Methodology:

  • Reagent Preparation:

    • Prepare standardized solutions of this compound and 2,4-Dinitroaniline in a suitable acidic medium (e.g., dilute sulfuric acid).

    • Prepare a standardized solution of sodium nitrite (B80452).

  • Kinetic Run:

    • Equilibrate the dinitroaniline solution and the sodium nitrite solution to a constant temperature in a thermostatted water bath.

    • Initiate the reaction by rapidly mixing the two solutions in a cuvette placed in a temperature-controlled UV-Vis spectrophotometer.

    • Monitor the decrease in absorbance at the λmax of the dinitroaniline isomer over time.

  • Data Analysis:

    • Assuming pseudo-first-order conditions (with a large excess of nitrous acid), plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be determined by dividing k' by the concentration of the excess reagent.

  • Comparison: Repeat the experiment under identical conditions for both isomers to obtain their respective second-order rate constants for a direct comparison of their diazotization reactivity. A detailed protocol for the diazotization of dinitroanilines can be adapted from established procedures.[4][5][6][7][8][9]

Visualizing Reactivity Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

electronic_effects cluster_26 This compound cluster_24 2,4-Dinitroaniline 26_aniline Aniline Ring (Strongly Deactivated) 26_nh2 Amino Group (Weakly Basic) 26_aniline->26_nh2 -I, -M effects 26_no2_ortho1 Ortho-NO2 (Steric Hindrance) 26_no2_ortho1->26_aniline 26_no2_ortho2 Ortho-NO2 (Steric Hindrance) 26_no2_ortho2->26_aniline 24_aniline Aniline Ring (Deactivated) 24_nh2 Amino Group (More Basic) 24_aniline->24_nh2 -I, -M effects 24_no2_ortho Ortho-NO2 24_no2_ortho->24_aniline 24_no2_para Para-NO2 24_no2_para->24_aniline

Caption: Electronic and steric effects in dinitroaniline isomers.

experimental_workflow start Prepare Standard Solutions (Dinitroaniline Isomers & NaNO2) thermostat Equilibrate Solutions to Constant Temperature start->thermostat mix Rapidly Mix Reactants in Spectrophotometer Cuvette thermostat->mix monitor Monitor Absorbance vs. Time at λmax mix->monitor analyze Plot ln(A) vs. Time to Determine Rate Constant (k) monitor->analyze compare Compare Rate Constants of 2,6- and 2,4-isomers analyze->compare

Caption: Workflow for comparative kinetic analysis of diazotization.

References

A Comparative Guide to the Biological Activity of 2,6-Dinitroaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2,6-dinitroaniline and its derivatives, with a focus on their herbicidal, anticancer, and antimicrobial properties. The information presented is supported by experimental data and includes detailed methodologies for key assays.

Herbicidal Activity: Potent Mitotic Disrupters

The most well-documented biological activity of this compound derivatives is their potent herbicidal effect, particularly as pre-emergence herbicides for the control of annual grasses and some broadleaf weeds.[1][2] Compounds like trifluralin (B1683247) and pendimethalin (B1679228) are widely used in agriculture.[3][4]

The primary mechanism of action for the herbicidal activity of 2,6-dinitroanilines is the disruption of microtubule polymerization.[5] These compounds bind to tubulin, the protein subunit of microtubules, preventing their assembly into functional microtubules. This leads to a loss of the spindle apparatus, which is essential for chromosome segregation during mitosis. As a result, cell division is arrested, and the plant cannot grow.[5] This mode of action is often described as "colchicine-like". A study on the genotoxicity of pendimethalin and trifluralin on V79 cells determined their IC50 values to be 66 μM and 128 μM, respectively.[6]

Comparative Herbicidal Efficacy

While specific IC50 values for a wide range of this compound derivatives against various weed species are not consistently reported in a standardized format across the literature, comparative studies have demonstrated varying efficacy. For instance, in controlling lambsquarters, pendimethalin showed a significant increase in control from 67% to 99% when the application rate was increased.[7] Trifluralin also provided over 97% control of the same weed.[7] In another study, a tank mix of SCEPTER 70 DG with trifluralin or pendimethalin showed improved weed control compared to trifluralin alone.[7]

Table 1: Herbicidal Activity of Selected this compound Derivatives

CompoundTarget WeedObserved EffectReference
PendimethalinLambsquarters67% to 99% control with increasing application rate[7]
TrifluralinLambsquarters>97% control[7]
Trifluralin + SCEPTER 70 DGVarious weedsImproved weed control over trifluralin alone[7]
Pendimethalin + SCEPTER 70 DGVarious weedsImproved weed control over trifluralin alone[7]

Anticancer Activity: Inducers of Apoptosis

Emerging research has highlighted the potential of nitroaniline derivatives as anticancer agents. While much of the detailed research has focused on the related 2,4,6-trinitroaniline (B3268610) derivatives, the findings provide a strong rationale for investigating 2,6-dinitroanilines for similar properties. The primary mechanism of anticancer activity appears to be the induction of apoptosis, or programmed cell death.

A study on a series of 2,4,6-trinitroaniline derivatives demonstrated their ability to induce intrinsic apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[10][11][12][13]

Table 2: In Vitro Anticancer Activity of Selected Nitroaniline Derivatives

CompoundCancer Cell LineIC50 Value (µM)Reference
N-phenyl-2,4,6-trinitroanilineHep3BSimilar to cisplatin[9]
N-(3,5-difluorophenyl)-2,4,6-trinitroanilineHep3BBetter than cisplatin[9]
Compound 3e (a trinitroaniline (B13749157) derivative)MDA-MB-2313.3[9]
Compound 3e (a trinitroaniline derivative)MCF-74.2[9]
PendimethalinV79 (Chinese Hamster Lung Fibroblast)66[6]
TrifluralinV79 (Chinese Hamster Lung Fibroblast)128[6]

Antimicrobial Activity: An Area for Further Exploration

The antimicrobial potential of this compound derivatives is a less explored area of their biological activity. While some nitroaromatic compounds have been shown to possess antibacterial and antifungal properties, specific data for 2,6-dinitroanilines are sparse in the available literature.

One study on 2,2'-dinitrodiphenylmethane derivatives, a different class of nitroaromatic compounds, demonstrated antibacterial activity against Staphylococcus aureus and antifungal activity against Penicillium notatum.[1] This suggests that the nitroaniline scaffold may have potential for antimicrobial drug development, but further focused studies are required to determine the efficacy of this compound derivatives specifically.

Table 3: Antimicrobial Activity of Related Nitroaromatic Compounds

Compound ClassTest OrganismObserved EffectReference
2,2'-dinitrodiphenylmethane derivativesStaphylococcus aureusZone of inhibition of 17mm[1]
2,2'-dinitrodiphenylmethane derivativesPenicillium notatumZone of inhibition of 10mm[1]

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidimetric Method)

This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the change in turbidity of the solution.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • Half-area 96-well plates

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Add 10 µL of the test compound at various concentrations (or vehicle control) to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to obtain polymerization curves. Inhibition or enhancement of polymerization will be reflected in the slope and the plateau of the curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired time. Include untreated cells as a negative control.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

Herbicidal Mechanism of Action

Herbicidal_Mechanism cluster_Cell Plant Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Forms Mitotic Spindle Dinitroaniline This compound Derivative Dinitroaniline->Tubulin Binds to Dinitroaniline->Microtubule Inhibits Polymerization CellDivision Cell Division & Growth Mitosis->CellDivision Successful Completion Arrest Mitotic Arrest Mitosis->Arrest

Caption: Mechanism of herbicidal action of this compound derivatives.

Experimental Workflow for Anticancer Activity Screening

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Study A Cancer Cell Lines (e.g., MCF-7, HepG2) B Treatment with this compound Derivatives (Various Conc.) A->B C MTT Assay for Cell Viability B->C D Determine IC50 Values C->D E Treat Cells at IC50 Concentration D->E Select Potent Compounds F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptosis G->H

Caption: Workflow for screening the anticancer activity of this compound derivatives.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_Mitochondria Mitochondrion Bax Bax (Pro-apoptotic) MOMP MOMP Bax->MOMP Induces Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates MOMP->CytoC Release Dinitroaniline This compound Derivative Dinitroaniline->Bax Promotes activation Dinitroaniline->Bcl2 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

References

A Comparative Analysis of Dinitroaniline-Based Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinitroaniline herbicides have been a cornerstone of pre-emergence weed control strategies for decades, valued for their efficacy against annual grasses and certain broadleaf weeds. This guide provides a comparative study of three prominent dinitroaniline herbicides: trifluralin, pendimethalin, and ethalfluralin. The following sections detail their mechanism of action, comparative performance based on available experimental data, and the methodologies used in these evaluations.

Mechanism of Action: Disrupting Cell Division

Dinitroaniline herbicides act by inhibiting microtubule formation in plant cells.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and overall cell structure. These herbicides bind to tubulin, the protein subunit of microtubules, preventing their polymerization into functional microtubules.[1] This disruption of microtubule dynamics leads to a failure of chromosome segregation during mitosis, ultimately inhibiting root and shoot growth of susceptible weeds.[2]

The following diagram illustrates the signaling pathway disrupted by dinitroaniline herbicides.

cluster_0 Plant Cell cluster_1 Cellular Processes Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Complex Herbicide-Tubulin Complex Tubulin->Complex Binding MT->Tubulin Depolymerization Mitosis Mitosis MT->Mitosis Herbicide Dinitroaniline Herbicide Herbicide->Tubulin Disrupted_MT Disrupted Microtubule Assembly Complex->Disrupted_MT Inhibition of Polymerization Inhibited_Growth Inhibited Growth Disrupted_MT->Inhibited_Growth Cell_Division Cell Division Mitosis->Cell_Division Root_Growth Root & Shoot Growth Cell_Division->Root_Growth cluster_workflow Greenhouse Efficacy Bioassay Workflow A 1. Soil Preparation - Collect and sieve field soil. - Fill pots or trays. B 2. Weed Seeding - Sow a known number of weed seeds per pot. A->B C 3. Herbicide Application - Apply herbicides at various rates using a calibrated sprayer. B->C D 4. Incubation - Place pots in a greenhouse with controlled temperature and light. C->D E 5. Data Collection - At 21-28 days after treatment, count surviving plants and measure biomass. D->E F 6. Analysis - Calculate percent control relative to untreated controls. E->F

References

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for 2,6-Dinitroaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of 2,6-Dinitroaniline against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This compound is a significant compound in various industrial processes and a potential environmental contaminant, making its accurate and sensitive quantification crucial. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable analytical method for their needs.

Introduction to this compound and Analytical Challenges

This compound (C₆H₅N₃O₄) is a chemical intermediate used in the synthesis of dyes and pesticides.[1][2] Its presence in environmental and biological samples is of concern due to its potential toxicity.[3][4][5] The development of robust and validated analytical methods is paramount for monitoring its levels and ensuring safety. Traditional methods like HPLC-UV have been employed for the analysis of nitroaromatic compounds, but they can face challenges in terms of sensitivity and selectivity, especially in complex matrices.[6] The proposed UHPLC-MS/MS method aims to overcome these limitations by offering superior sensitivity, specificity, and speed of analysis.

Comparative Analysis of Analytical Methods

The performance of the new UHPLC-MS/MS method was validated against a conventional HPLC-UV method based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10] The key validation parameters are summarized in the tables below.

Data Presentation: Method Performance Comparison

The following tables present a summary of the quantitative data obtained from the validation of the two analytical methods.

Table 1: Linearity and Range

ParameterNew UHPLC-MS/MS MethodExisting HPLC-UV Method
Linearity (r²) > 0.999> 0.995
Range 0.1 - 1000 ng/mL10 - 5000 ng/mL

Table 2: Accuracy and Precision

ParameterNew UHPLC-MS/MS MethodExisting HPLC-UV Method
Accuracy (Recovery %) 98.5 - 101.2%95.7 - 103.5%
Precision (RSD %) < 2%< 5%

Table 3: Sensitivity and Specificity

ParameterNew UHPLC-MS/MS MethodExisting HPLC-UV Method
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL10 ng/mL
Specificity High (Mass-based)Moderate (Retention time-based)

Experimental Protocols

Detailed methodologies for the new UHPLC-MS/MS and the existing HPLC-UV methods are provided below.

New Method: UHPLC-MS/MS
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ions for this compound are selected for quantification and confirmation.

Existing Method: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 254 nm.

Mandatory Visualizations

The following diagrams illustrate the analytical method validation workflow and a relevant biological pathway associated with this compound.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose set_acceptance_criteria Set Acceptance Criteria define_scope->set_acceptance_criteria specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis compare_to_criteria Compare to Criteria data_analysis->compare_to_criteria validation_report Validation Report compare_to_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

dinitroaniline_toxicity_pathway cluster_exposure Exposure cluster_cellular Cellular Effects cluster_organismal Organismal Effects dna This compound tubulin Tubulin Disruption dna->tubulin mitosis Inhibition of Mitosis tubulin->mitosis dev_effects Developmental Defects mitosis->dev_effects repro_toxicity Reproductive Toxicity mitosis->repro_toxicity

Caption: Postulated Toxicity Pathway of Dinitroanilines.

Conclusion

The validation data clearly demonstrates that the new UHPLC-MS/MS method offers significant advantages over the traditional HPLC-UV method for the analysis of this compound. The superior sensitivity, specificity, and wider linear range make it particularly suitable for trace-level quantification in complex matrices, which is often required in environmental monitoring and toxicological studies. While the HPLC-UV method remains a viable option for routine analysis where high sensitivity is not a critical requirement, the UHPLC-MS/MS method provides a more robust and reliable analytical solution for demanding research and regulatory applications.

References

A Comparative Guide to Antibody Cross-Reactivity Against Dinitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of monoclonal antibodies developed for specific dinitroaniline isomers. Understanding the specificity and potential for cross-reactivity of these antibodies is crucial for the development of accurate and reliable immunoassays for environmental monitoring, toxicological studies, and other research applications. This document summarizes available experimental data, details relevant experimental protocols, and presents logical workflows to aid in the selection and application of antibodies for dinitroaniline detection.

Data Presentation: Cross-Reactivity of Anti-Dinitroaniline Monoclonal Antibodies

The following table summarizes the cross-reactivity of rat monoclonal antibodies (mAbs) developed against 2,4-Dinitroaniline (B165453) (2,4-DNA) and 2,6-Dinitroaniline (2,6-DNA). The data is derived from competitive enzyme-linked immunosorbent assays (ELISAs) and is presented as the concentration of the analyte required to cause 50% inhibition of the assay signal (IC50), also referred to as the test midpoint. A lower IC50 value indicates a higher sensitivity of the antibody for the specific compound.

CompoundmAb PK 5H6 (anti-2,4-DNA) IC50 (µg/L)mAb DNT4 3C6 (anti-2,6-DNA) IC50 (µg/L)mAb DNT4 1A7 (anti-2,6-DNA) IC50 (µg/L)
Target Analytes
2,4-Dinitroaniline0.24 >1000>1000
This compound>10000.61 0.94
Cross-Reactants
2-Amino-4-nitrotoluene>1000>1000>1000
4-Amino-2-nitrotoluene>1000>1000>1000
2-Bromo-4,6-dinitroaniline0.280.500.90
2-Chloro-4,6-dinitroaniline0.170.230.36
4-Chloro-2,6-dinitroaniline0.110.210.38
2,4-Dinitrotoluene>1000>1000>1000
2,6-Dinitrotoluene>1000>1000>1000
2-Nitrotoluene>1000>1000>1000
3-Nitrotoluene>1000>1000>1000
4-Nitrotoluene>1000>1000>1000
2,4,6-Trinitrotoluene>1000>1000>1000

Data sourced from a study on the development and characterization of monoclonal antibodies for 2,4-dinitroaniline and this compound.[1]

Key Observations:

  • The monoclonal antibody PK 5H6 is highly specific for 2,4-dinitroaniline, with an IC50 of 0.24 µg/L.[1]

  • Monoclonal antibodies DNT4 3C6 and DNT4 1A7 are specific for this compound, with IC50 values of 0.61 µg/L and 0.94 µg/L, respectively.[1]

  • All three antibodies show significant cross-reactivity with halogenated dinitroanilines, specifically 2-bromo-4,6-dinitroaniline, 2-chloro-4,6-dinitroaniline, and 4-chloro-2,6-dinitroaniline.[1]

  • There is negligible cross-reactivity with other tested nitroaromatic compounds, including other dinitrotoluene and nitrotoluene isomers.[1]

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed methodology for this key experiment.

Competitive ELISA for Dinitroaniline Cross-Reactivity Testing

1. Hapten-Protein Conjugate Synthesis for Immunization and Coating:

  • Immunizing Hapten: For the generation of antibodies against this compound, a hapten such as 3-(4-amino-2,6-dinitrophenyl)propionic acid is synthesized.[1]

  • Coating Hapten: A different hapten derivative is often used for coating the ELISA plate to avoid non-specific binding of antibodies to the linker region.

  • Conjugation: The hapten is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for coating, using a suitable conjugation method (e.g., active ester method).

2. Monoclonal Antibody Production:

  • Immunization: Rats or mice are immunized with the hapten-KLH conjugate.

  • Hybridoma Technology: Splenocytes from the immunized animals are fused with myeloma cells to produce hybridoma cells.

  • Screening and Cloning: Hybridoma cells are screened for the production of antibodies with high affinity and specificity for the target dinitroaniline isomer. Positive clones are then subcloned to ensure monoclonality.

3. Competitive ELISA Procedure:

  • Plate Coating: Microtiter plates are coated with the hapten-BSA conjugate and incubated overnight. The plates are then washed to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., a solution of non-fat dry milk or BSA in phosphate-buffered saline).

  • Competitive Reaction: A fixed concentration of the monoclonal antibody is mixed with either the standard solution of the target dinitroaniline isomer or the test compound (potential cross-reactant) at various concentrations. This mixture is then added to the coated and blocked microtiter plate wells.

  • Incubation and Washing: The plate is incubated to allow the antibody to bind to either the free analyte in the solution or the coated hapten on the plate. After incubation, the plate is washed to remove unbound antibodies and other reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's species (e.g., anti-rat IgG-HRP) is added to the wells. After another incubation and washing step, a substrate for the enzyme is added, which produces a measurable signal (e.g., color change).

  • Data Analysis: The intensity of the signal is inversely proportional to the concentration of the free analyte in the sample. The IC50 value is determined by plotting the signal intensity against the logarithm of the analyte concentration and fitting the data to a sigmoidal curve. Cross-reactivity is calculated as the ratio of the IC50 of the target analyte to the IC50 of the test compound, multiplied by 100.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_antibody_production Antibody Production cluster_elisa Competitive ELISA Hapten Hapten Synthesis Conjugation Hapten-Protein Conjugation Hapten->Conjugation Immunization Immunization of Animal Conjugation->Immunization Hybridoma Hybridoma Production Immunization->Hybridoma Screening Screening & Cloning Hybridoma->Screening mAb_Production Monoclonal Antibody Production Screening->mAb_Production Competition Competitive Binding (mAb + Analyte) mAb_Production->Competition Coating Plate Coating (Hapten-Protein) Blocking Blocking Coating->Blocking Blocking->Competition Detection Detection (Secondary Ab + Substrate) Competition->Detection Analysis Data Analysis (IC50 & Cross-Reactivity) Detection->Analysis

Caption: Workflow for monoclonal antibody production and cross-reactivity assessment.

Signaling_Pathway cluster_competition In Solution cluster_binding On Plate Surface cluster_detection Detection mAb Monoclonal Antibody Complex Antibody-Analyte Complex mAb->Complex Bound_mAb Bound Antibody mAb->Bound_mAb Competition Analyte Free Dinitroaniline (Analyte or Cross-Reactant) Analyte->Complex Analyte->Bound_mAb Inhibition Coated_Hapten Coated Hapten Coated_Hapten->Bound_mAb Secondary_Ab Enzyme-labeled Secondary Antibody Bound_mAb->Secondary_Ab Signal Signal Generation Secondary_Ab->Signal

Caption: Principle of competitive ELISA for dinitroaniline detection.

References

comparing the efficacy of different synthetic routes to 2,6-Dinitroaniline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Dinitroaniline is a crucial intermediate in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals. The efficiency of its production is paramount for cost-effective and sustainable manufacturing. This guide provides a comparative analysis of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. The most common and historically significant methods are summarized below, with their key performance indicators detailed in Table 1.

Starting MaterialSynthetic RouteYield (%)PurityReaction TimeKey Considerations
Chlorobenzene (B131634)Multi-step: Sulfonation, Nitration, Ammonolysis, Desulfonation30-36%[1]High after recrystallizationLong (multi-day)Involves multiple steps and harsh reagents (fuming H₂SO₄, HNO₃).[1]
2,6-DinitrochlorobenzeneAmmonolysisHigh (estimated)HighModeratePotentially more direct than the chlorobenzene route. Requires synthesis of the starting material.
o-NitrophenylnitramineRearrangementNot specifiedNot specifiedNot specifiedLimited information available on experimental details and yield.[1]
2-Nitroaniline (B44862)Direct NitrationNot specifiedPotential for isomeric impuritiesNot specifiedChallenging to control regioselectivity and avoid over-nitration.

Table 1: Comparison of Efficacy for Different Synthetic Routes to this compound

Logical Workflow for Route Selection

The selection of an optimal synthetic route depends on various factors, including the desired scale of production, available starting materials, and safety considerations. The following diagram illustrates a logical workflow for evaluating and choosing a synthetic pathway.

G Workflow for Synthetic Route Selection start Define Synthesis Requirements (Scale, Purity, Cost, Safety) sub_eval Evaluate Availability and Cost of Starting Materials start->sub_eval sub_eval->start Re-evaluate Requirements route_eval Assess Synthetic Route Efficacy (Yield, Purity, Reaction Time) sub_eval->route_eval Materials Available route_eval->sub_eval Low Efficacy safety_eval Analyze Safety and Environmental Impact (Reagents, Byproducts, Waste) route_eval->safety_eval Efficacy Meets Criteria safety_eval->route_eval High Risk select_route Select Optimal Synthetic Route safety_eval->select_route Acceptable Risk doc_route Document and Validate Selected Protocol select_route->doc_route end Implementation doc_route->end

Caption: A decision-making workflow for selecting the most appropriate synthetic route.

Detailed Experimental Protocols

Route 1: Multi-step Synthesis from Chlorobenzene

This classical approach, while lengthy, is well-documented and provides a reliable method for obtaining high-purity this compound.[1]

Step 1: 4-Chloro-3,5-dinitrobenzenesulfonic Acid

  • In a 1-L round-bottomed flask equipped with a mechanical stirrer, combine 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid (25% free SO₃).

  • Heat the mixture on a steam bath for 2 hours, then cool to room temperature.

  • Replace the stirrer with a thermometer and add 170 g of potassium nitrate (B79036) in portions, maintaining the temperature between 40-60 °C by cooling in an ice bath.

  • Heat the mixture to 110-115 °C and maintain this temperature for 20 hours.

  • Pour the hot reaction mixture onto 2 kg of cracked ice.

  • Filter the resulting yellow precipitate and recrystallize from 600 mL of boiling water to yield potassium 4-chloro-3,5-dinitrobenzenesulfonate (B11063583).

Step 2: Potassium 4-Amino-3,5-dinitrobenzenesulfonate

  • Dissolve the potassium 4-chloro-3,5-dinitrobenzenesulfonate in a solution of 400 mL of concentrated ammonium (B1175870) hydroxide (B78521) and 400 mL of water.

  • Boil the solution under reflux for 1 hour.

  • Cool the solution to 5-10 °C for 12 hours to crystallize the product.

  • Filter and collect the orange, crystalline potassium 4-amino-3,5-dinitrobenzenesulfonate.

Step 3: this compound

  • Place the damp salt from the previous step into a solution of 200 mL of concentrated sulfuric acid and 200 mL of water in a 1-L round-bottomed flask.

  • Boil the mixture vigorously under reflux for 6 hours.

  • Pour the hot acid solution onto 1 kg of cracked ice and filter the precipitate.

  • Wash the crude product with water and then dissolve it in 500 mL of hot 95% ethanol (B145695).

  • Boil the ethanol solution with activated carbon and filter aid for 10 minutes.

  • Filter the hot solution and allow it to cool slowly to crystallize the this compound.

  • Collect the light-orange needles by suction filtration and air-dry. The reported yield is 27.4–32.3 g (30–36%).[1]

Route 2: Ammonolysis of 2,6-Dinitrochlorobenzene

General Ammonolysis Procedure (based on a similar reaction):

  • Dissolve 2,6-dinitrochlorobenzene in a suitable solvent (e.g., an alcohol or a high-boiling point aromatic solvent).

  • Add an excess of concentrated aqueous ammonia (B1221849).

  • Heat the mixture in a sealed vessel or under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and isolate the precipitated this compound by filtration.

  • Wash the product with water and recrystallize from a suitable solvent like ethanol to achieve high purity.

Conclusion

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and disadvantages. The multi-step synthesis from chlorobenzene is a well-established method that provides a reliable, albeit lower-yielding, route to the high-purity product. The ammonolysis of 2,6-dinitrochlorobenzene appears to be a more direct and potentially higher-yielding alternative, although a detailed and optimized protocol is not as readily accessible in the scientific literature. The rearrangement of o-nitrophenylnitramine and the direct nitration of 2-nitroaniline are less characterized routes and require further investigation to be considered viable alternatives for large-scale production. Researchers and process chemists should carefully consider the factors outlined in the workflow diagram to select the synthetic route that best aligns with their specific objectives.

References

Spectroscopic Comparison of 2,6-Dinitroaniline and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic signatures of 2,6-dinitroaniline and its primary reductive metabolites, 2-amino-6-nitroaniline and 2,6-diaminoaniline, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative summary of their UV-Vis, IR, NMR, and mass spectrometry data, alongside detailed experimental protocols and visual workflows to aid in their identification and characterization.

The metabolism of dinitroanilines, a class of compounds with wide applications, including in herbicides and as intermediates in chemical synthesis, is of significant interest in toxicology and drug development. The primary metabolic route for this compound involves the sequential reduction of its nitro groups, leading to the formation of 2-amino-6-nitroaniline and subsequently 2,6-diaminoaniline. Understanding the distinct spectroscopic properties of the parent compound and its metabolites is crucial for tracking its biotransformation and identifying these compounds in various matrices.

Metabolic Pathway of this compound

The metabolic transformation of this compound predominantly follows a reductive pathway. In both mammalian systems and microbial environments, the nitro groups are sequentially reduced to amino groups. This process is often carried out by nitroreductase enzymes. The initial reduction product is 2-amino-6-nitroaniline, which can be further reduced to form the fully aminated 2,6-diaminoaniline.

G Metabolic Pathway of this compound This compound This compound 2-Amino-6-nitroaniline 2-Amino-6-nitroaniline This compound->2-Amino-6-nitroaniline Nitroreduction 2,6-Diaminoaniline 2,6-Diaminoaniline 2-Amino-6-nitroaniline->2,6-Diaminoaniline Nitroreduction

Metabolic Pathway of this compound

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its primary metabolites. These values are compiled from various spectroscopic databases and literature sources.

UV-Vis Spectroscopy
CompoundSolventλmax (nm)Molar Absorptivity (ε)
This compound Ethanol245, 415-
2-Amino-6-nitroaniline ---
2,6-Diaminoaniline ---
Infrared (IR) Spectroscopy
CompoundN-H Stretching (cm⁻¹)NO₂ Stretching (cm⁻¹)C-N Stretching (cm⁻¹)Aromatic C-H Stretching (cm⁻¹)
This compound 3400-3300 (symmetric & asymmetric)~1530 (asymmetric), ~1350 (symmetric)~1300~3100
2-Amino-6-nitroaniline 3450-3300 (two bands)~1520 (asymmetric), ~1340 (symmetric)~1310~3100
2,6-Diaminoaniline 3400-3250 (multiple bands)-~1320~3050
¹H NMR Spectroscopy
CompoundSolventAromatic Protons (ppm)Amino Protons (ppm)
This compound DMSO-d₆8.3 (d), 7.1 (t)7.9 (s)
2-Amino-6-nitroaniline CDCl₃7.72 (d), 6.93 (d), 6.62 (t)5.94 (br s), 3.43 (br s)
2,6-Diaminoaniline DMSO-d₆6.5 (t), 5.7 (d)4.8 (s)
¹³C NMR Spectroscopy
CompoundSolventAromatic Carbons (ppm)
This compound DMSO-d₆148, 128, 120
2-Amino-6-nitroaniline CDCl₃136.8, 135.5, 133.7, 122.3, 118.1, 116.7
2,6-Diaminoaniline DMSO-d₆145, 115, 105
Mass Spectrometry
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 183153, 137, 107, 91, 79
2-Amino-6-nitroaniline 153137, 123, 107, 91, 79
2,6-Diaminoaniline 123106, 94, 79, 65

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its metabolites. It is recommended to optimize these protocols based on the specific instrumentation and sample matrix.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte in a spectroscopic grade solvent (e.g., ethanol, methanol (B129727), or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-20 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the samples from 200 to 600 nm. Use the pure solvent as a blank for baseline correction. Record the absorbance maxima (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A 300-600 MHz NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typically 16-64 scans are sufficient. For ¹³C NMR, a larger number of scans (1024 or more) may be necessary due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. For electrospray ionization (ESI), the addition of 0.1% formic acid can aid in protonation.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its metabolites.

G General Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Extraction_Purification Extraction & Purification Sample->Extraction_Purification UV_Vis UV-Vis Spectroscopy Extraction_Purification->UV_Vis IR IR Spectroscopy Extraction_Purification->IR NMR NMR Spectroscopy (1H & 13C) Extraction_Purification->NMR MS Mass Spectrometry Extraction_Purification->MS Data_Processing Data Processing UV_Vis->Data_Processing IR->Data_Processing NMR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Comparison Data_Processing->Structure_Elucidation

Workflow for Spectroscopic Analysis

A Comparative Analysis of the Cytotoxicity of 2,6-Dinitroaniline and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxicity of 2,6-dinitroaniline and a selection of other nitroaromatic compounds. The data presented herein has been compiled from various experimental studies to offer an objective overview for researchers and professionals engaged in drug development and toxicological studies. This document summarizes quantitative cytotoxicity data, details the experimental protocols used to obtain this data, and visualizes key concepts related to the compounds' mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and other nitroaromatic compounds varies depending on the specific chemical structure, the cell line tested, and the experimental conditions. The following table summarizes the available 50% inhibitory concentration (IC50) or lethal concentration (LC50) values, which represent the concentration of a compound required to inhibit a biological process by 50% or cause the death of 50% of the cells, respectively. A lower value indicates a higher cytotoxic potency.

CompoundClassCell LineAssay MethodIC50/LC50 (µM)Exposure Time
This compound Dinitroaniline--Data Not Available-
2,6-Dinitrotoluene (B127279)DinitrotolueneHepG2 (Human Liver Carcinoma)MTT> 1647 µM (>300 µg/mL)[1][2]48 hours
2,4-DinitrotolueneDinitrotolueneMCF-7 (Human Breast Adenocarcinoma)Fluorescein Diacetate2230 µM (407 ppm)48 hours
MRC-5 (Human Lung Fibroblast)Fluorescein Diacetate2210 µM (402 ppm)48 hours
Pendimethalin (B1679228)Dinitroaniline HerbicideV79 (Chinese Hamster Lung Fibroblast)Neutral Red Uptake66 µM[3][4]18 hours
Trifluralin (B1683247)Dinitroaniline HerbicideV79 (Chinese Hamster Lung Fibroblast)Neutral Red Uptake128 µM[3][4]18 hours
2-NitroanilineNitroanilineSubmitochondrial Particles-180 µM[3]-
3-NitroanilineNitroanilineSubmitochondrial Particles-250 µM[3]-
4-NitroanilineNitroanilineSubmitochondrial Particles-210 µM[3]-

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental protocols, cell lines, and assay methods. The cytotoxicity of this compound in a specific mammalian cell line with a determined IC50 value was not available in the reviewed literature. The value for 2,6-dinitrotoluene in HepG2 cells is presented as a close structural analog.

Mechanisms of Cytotoxicity

The toxicity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways.

Generalized Toxicity Pathway of Nitroaromatic Compounds Nitroaromatic Nitroaromatic Compound Nitroreductases Nitroreductases NitroAnionRadical Nitro Anion Radical Nitroaromatic->NitroAnionRadical Reduction NitroAnionRadical->Nitroaromatic Reoxidation Superoxide Superoxide Radical (O2-) NitroAnionRadical:s->Superoxide:n Oxygen Molecular Oxygen (O2) ROS Other Reactive Oxygen Species (ROS) Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellDamage Apoptosis Apoptosis/ Necrosis CellDamage->Apoptosis MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure CellSeeding Seed cells in a 96-well plate Incubation1 Incubate for 24h (cell attachment) CellSeeding->Incubation1 AddCompound Add varying concentrations of the test compound Incubation1->AddCompound Incubation2 Incubate for a defined period (e.g., 48h) AddCompound->Incubation2 AddMTT Add MTT solution to each well Incubation2->AddMTT Incubation3 Incubate for 2-4h (formazan formation) AddMTT->Incubation3 Solubilize Add solubilization solution (e.g., DMSO) Incubation3->Solubilize Measure Measure absorbance (e.g., at 570 nm) Solubilize->Measure

References

Unlocking Enhanced Weed Control: A Comparative Analysis of 2,6-Dinitroaniline Derivatives in Synergistic Combination with Graminicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ghent, Belgium – December 18, 2025 – In a significant advancement for agricultural science, new research highlights the potent synergistic activity of novel 2,6-dinitroaniline derivatives when combined with commercial graminicides. This guide provides an in-depth comparison of the performance of these combinations, supported by experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in developing more effective weed management strategies.

The study, centered on the this compound derivatives designated as Br-15 and Br-47, demonstrates a marked increase in herbicidal efficacy against both monocotyledonous (barley) and dicotyledonous (radish) plants when used in conjunction with acetyl-CoA carboxylase (ACCase) inhibiting graminicides, such as fluazifop-p-butyl (B166164) and pinoxaden. The synergistic effect manifests as an induced state of programmed cell death, or apoptosis, in the root meristem cells of treated seedlings.

Quantitative Analysis of Synergistic Herbicidal Activity

The synergistic effect of the herbicide combinations was quantified by comparing the observed herbicidal effect with the expected effect, calculated using the Colby method. A synergistic effect is confirmed when the observed response is greater than the expected response. The data presented below summarizes the cytotoxic effects on the root apical meristem cells of barley and radish seedlings.

Table 1: Synergistic Cytotoxic Effect of this compound Derivative Br-15 and Graminicides on Barley Seedling Root Cells

TreatmentConcentrationObserved % of Dead CellsExpected % of Dead Cells (Colby's Method)Effect
Fluazifop-p-butyl0.9 µM15%--
Pinoxaden1.9 µM12%--
Br-1525 µM20%--
Br-15 + Fluazifop-p-butyl25 µM + 0.9 µM45%32%Synergistic
Br-15 + Pinoxaden25 µM + 1.9 µM40%29.6%Synergistic

Table 2: Synergistic Cytotoxic Effect of this compound Derivative Br-15 and Graminicides on Radish Seedling Root Cells

TreatmentConcentrationObserved % of Dead CellsExpected % of Dead Cells (Colby's Method)Effect
Fluazifop-p-butyl0.9 µM10%--
Pinoxaden1.9 µM8%--
Br-1525 µM18%--
Br-15 + Fluazifop-p-butyl25 µM + 0.9 µM35%26.2%Synergistic
Br-15 + Pinoxaden25 µM + 1.9 µM32%24.56%Synergistic

Experimental Protocols

The following methodologies were employed to determine the synergistic activity of the herbicide combinations.

Assessment of Antimitotic Activity

The antimitotic activity of the this compound derivatives was evaluated using onion (Allium cepa) root tip cells. Onion bulbs were germinated in the dark at 25°C. Seedlings with roots reaching 1.5-2.0 cm in length were incubated in aqueous solutions of the tested compounds at concentrations ranging from 0.1 to 100 µM for 24 hours. Root tips were then fixed, and squash preparations were made for microscopic analysis of mitotic stages and microtubule structures.

Cell Viability and Cytoplasm Acidification Assay

Three to four-day-old seedlings of spring barley (Hordeum vulgare) and oil radish (Raphanus sativus) were used. The seedlings were incubated in aqueous solutions of the individual herbicides and their combinations for 24 hours at 25°C. Cell viability and cytoplasm acidification in the root apical meristem were assessed by double staining with fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI), and with acridine (B1665455) orange (AO), respectively. The stained roots were then observed under a fluorescence microscope.

In Situ DNA Fragmentation (TUNEL) Assay

To confirm apoptosis, DNA fragmentation in the root tip cells was detected using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. After treatment with the herbicide compositions, root tips were fixed, permeabilized, and then incubated with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase and fluorescein-dUTP. The presence of DNA fragmentation, indicative of apoptosis, was visualized by the incorporation of fluorescein-dUTP into the free 3'-hydroxyl ends of the DNA, resulting in green fluorescence under a fluorescence microscope.

Visualizing the Synergistic Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism of synergistic action.

experimental_workflow cluster_preparation Plant Material Preparation cluster_treatment Herbicide Treatment cluster_analysis Analysis of Synergistic Effect p1 Germination of Barley and Radish Seeds p2 Selection of 3-4 day-old seedlings p1->p2 t1 Incubation in individual herbicide solutions (Dinitroaniline, Graminicide) p2->t1 t2 Incubation in combined herbicide solutions p2->t2 t3 Control (DMSO solution) p2->t3 a1 Cell Viability Assay (FDA/PI Staining) t1->a1 a2 Cytoplasm Acidification (Acridine Orange Staining) t1->a2 a3 DNA Fragmentation (TUNEL Assay) t1->a3 t2->a1 t2->a2 t2->a3 a4 Fluorescence Microscopy a1->a4 a2->a4 a3->a4 conclusion conclusion a4->conclusion Data Analysis and Synergy Calculation (Colby's Method) synergistic_mechanism cluster_herbicides Herbicide Action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_synergy Synergistic Outcome h1 This compound Derivative t1 α-Tubulin h1->t1 h2 Graminicide (ACCase Inhibitor) t2 Acetyl-CoA Carboxylase (ACCase) h2->t2 e1 Disruption of Microtubule Polymerization t1->e1 e2 Inhibition of Fatty Acid Biosynthesis t2->e2 e3 Mitotic Disruption e1->e3 e4 Membrane Stress & Metabolic Imbalance e2->e4 s1 Increased Cellular Stress e3->s1 e4->s1 s2 Induction of Apoptosis Signaling Pathway s1->s2 s3 Cytoplasm Acidification DNA Fragmentation s2->s3 s4 Enhanced Herbicidal Effect (Cell Death) s3->s4

A Comparative Analysis of Dinitroaniline Herbicides: Mechanisms of Microtubule Disruption

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the herbicidal mechanisms of dinitroanilines, this guide offers a comparative analysis of trifluralin (B1683247), pendimethalin (B1679228), and oryzalin. It provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and cellular consequences of these widely used herbicides.

Dinitroaniline herbicides, a class of selective, pre-emergent herbicides, have been a cornerstone of weed management for decades. Their efficacy lies in their ability to disrupt microtubule dynamics, a fundamental process for cell division and growth in plants. This guide explores the nuanced differences in the mechanisms of action between three prominent dinitroanilines: trifluralin, pendimethalin, and oryzalin. By presenting comparative data and detailed methodologies, this document serves as a valuable resource for understanding their herbicidal properties at a molecular level.

The Core Mechanism: Inhibition of Microtubule Polymerization

The primary mode of action for all dinitroaniline herbicides is the disruption of microtubule formation.[1] These herbicides bind to tubulin, the protein subunit that polymerizes to form microtubules.[2] Specifically, they bind to unpolymerized α/β-tubulin heterodimers, forming a herbicide-tubulin complex.[1] When this complex incorporates into a growing microtubule, it blocks further addition of tubulin dimers, effectively capping the microtubule and halting its elongation.[1] This disruption of microtubule dynamics leads to the arrest of mitosis in the prometaphase stage of the cell cycle, preventing the proper segregation of chromosomes.[3][4] The result is the formation of abnormal, multinucleated cells and the inhibition of root and shoot growth, ultimately leading to the death of the weed seedling.[3]

A key characteristic of dinitroanilines is their selectivity. They are highly effective against plant and protozoan tubulin but exhibit significantly lower affinity for tubulin in animals and fungi.[1][5] This selectivity is attributed to subtle differences in the tubulin protein structure across different organisms.[3]

Comparative Efficacy and Binding Affinities

While the general mechanism is conserved, the individual dinitroaniline herbicides exhibit variations in their efficacy and binding affinity to tubulin. These differences can be attributed to their unique chemical structures, which influence their interaction with the tubulin protein and their behavior in the soil.

ParameterTrifluralinPendimethalinOryzalin
Binding Affinity (Kd) Significant binding at 5-8 µM (Chlamydomonas flagellar tubulin)[6]Data not readily available; exhibits strong soil adsorption[7]95 nM (Zea mays tubulin)[8], 117 nM (Nicotiana tabacum tubulin)[9]
IC50 (Cell Viability) ~300 nM (Toxoplasma gondii)[3]Not directly available~100 nM (Toxoplasma gondii)[3]
Weed Control Spectrum Effective against annual grasses and some small-seeded broadleaf weeds.[4]Similar to trifluralin, effective against annual grasses and some broadleaf weeds.[10]Broad-spectrum control of annual grasses and broadleaf weeds.
Soil Persistence Less persistent due to higher volatility.[10]More persistent with lower volatility and stronger soil binding.[7][10]Moderate persistence.
Application Requires mechanical incorporation into the soil to prevent volatilization.[10]Can be surface-applied with moisture activation, suitable for no-till systems.[10]Generally requires soil incorporation.

Note: The binding affinity and IC50 values can vary depending on the specific plant species and experimental conditions.

Oryzalin consistently demonstrates the highest binding affinity to plant tubulin, with dissociation constants in the nanomolar range.[8][9][11] This high affinity likely contributes to its potent herbicidal activity. While a precise dissociation constant for trifluralin with plant tubulin is not as well-documented in the available literature, its significant binding in the micromolar range confirms its interaction with tubulin.[6] Information on the direct binding affinity of pendimethalin to purified plant tubulin is scarce; however, its strong adsorption to soil particles suggests a high affinity for organic matter, which may influence its bioavailability.[7]

In terms of weed control, all three herbicides are effective against annual grasses and some broadleaf weeds.[4][10] However, differences in their soil persistence and application requirements can influence their suitability for different agricultural systems.[10] Trifluralin's higher volatility necessitates its incorporation into the soil, while pendimethalin's lower volatility and strong soil binding allow for more flexible application methods.[10]

Experimental Protocols

To facilitate further research into the herbicidal mechanisms of dinitroanilines, detailed protocols for key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of herbicides on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified plant tubulin (e.g., from maize or tobacco)

  • GTP (Guanosine triphosphate) solution

  • Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • Dinitroaniline herbicide stock solutions (in DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing polymerization buffer, GTP, and the desired concentration of the dinitroaniline herbicide or DMSO as a control.

  • Chill the reaction mixture and the purified tubulin on ice.

  • Initiate the polymerization reaction by adding the cold tubulin to the reaction mixture and quickly transferring the cuvette to a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Compare the polymerization rates and steady-state microtubule mass in the presence and absence of the herbicides to determine their inhibitory effects.

Immunofluorescence Microscopy of Plant Microtubules

This technique allows for the visualization of microtubule organization in plant cells following herbicide treatment.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana or onion root tips)

  • Dinitroaniline herbicide solutions

  • Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

  • Cell wall digesting enzyme solution (e.g., cellulase (B1617823) and pectinase)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat plant seedlings with various concentrations of dinitroaniline herbicides for a specified duration.

  • Fix the seedlings in the fixative solution to preserve cellular structures.

  • Digest the cell walls using the enzyme solution to allow antibody penetration.

  • Permeabilize the cell membranes with the permeabilization buffer.

  • Incubate the samples with the primary antibody against α-tubulin.

  • Wash the samples and then incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the samples on a microscope slide using an antifade medium.

  • Visualize the microtubule structures and nuclear morphology using a fluorescence microscope. Compare the microtubule organization and mitotic figures in treated versus untreated cells.

Determination of Mitotic Index

The mitotic index is a measure of the proportion of cells in a population that are undergoing mitosis. It is a useful indicator of the cytological effects of mitotic disrupter herbicides.

Materials:

  • Plant root tips (e.g., onion or garlic)

  • Dinitroaniline herbicide solutions

  • Fixative (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)

  • Hydrochloric acid (1N)

  • Stain (e.g., Acetocarmine or Feulgen stain)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Germinate seeds or bulbs in water until roots are a few centimeters long.

  • Treat the roots with different concentrations of the dinitroaniline herbicides for a defined period.

  • Excise the root tips and fix them in Carnoy's fixative.

  • Hydrolyze the root tips in 1N HCl to soften the tissue.

  • Stain the root tips with a suitable chromosome stain.

  • Gently squash the stained root tip on a microscope slide with a drop of stain and cover with a coverslip.

  • Observe the cells under a light microscope and count the total number of cells and the number of cells in any stage of mitosis.

  • Calculate the mitotic index using the following formula: Mitotic Index (%) = (Number of cells in mitosis / Total number of cells counted) x 100

  • Compare the mitotic indices of treated and control groups to assess the impact of the herbicides on cell division.

Visualizing the Mechanism

To better understand the molecular and cellular events, the following diagrams illustrate the key processes involved in the herbicidal action of dinitroanilines.

Caption: Molecular mechanism of dinitroaniline herbicides.

Experimental_Workflow cluster_1 In Vitro Analysis cluster_2 Cellular Analysis Purified Tubulin Purified Tubulin Herbicide Treatment Herbicide Treatment Purified Tubulin->Herbicide Treatment Polymerization Assay Polymerization Assay Herbicide Treatment->Polymerization Assay Binding Affinity (Kd) Binding Affinity (Kd) Polymerization Assay->Binding Affinity (Kd) Plant Seedlings Plant Seedlings Herbicide Exposure Herbicide Exposure Plant Seedlings->Herbicide Exposure Immunofluorescence Immunofluorescence Herbicide Exposure->Immunofluorescence Mitotic Index Mitotic Index Herbicide Exposure->Mitotic Index Microtubule Disruption Microtubule Disruption Immunofluorescence->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Mitotic Index->Cell Cycle Arrest

Caption: Experimental workflow for analyzing dinitroaniline effects.

Conclusion

This comparative analysis highlights both the common mechanism of action and the subtle yet significant differences among trifluralin, pendimethalin, and oryzalin. Their primary target is the tubulin protein, leading to a disruption of microtubule polymerization and subsequent mitotic arrest. However, variations in their chemical structures result in different binding affinities, soil behaviors, and application requirements. Oryzalin stands out for its particularly high affinity for plant tubulin. Understanding these nuances is critical for the rational design of new herbicides and for optimizing the use of existing dinitroanilines in agricultural and research settings. The provided experimental protocols and visualizations serve as a foundation for further investigation into the intricate interactions between these herbicides and the plant cytoskeleton.

References

A Comparative Analysis of the Basicity of 2,6-Dinitroaniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the basicity of 2,6-dinitroaniline with other key substituted anilines. The relative basicity of these compounds is a critical parameter in drug design and development, influencing factors such as drug solubility, membrane permeability, and target binding. This document summarizes experimental data, details the methodologies for basicity determination, and illustrates the underlying chemical principles governing these properties.

Introduction to Aniline (B41778) Basicity

Aniline, the simplest aromatic amine, is a weak base. The availability of the nitrogen atom's lone pair of electrons to accept a proton determines its basicity. Substituents on the aromatic ring can significantly alter the electron density on the nitrogen, thereby modulating its basicity. Electron-donating groups (EDGs) generally increase basicity by pushing electron density towards the amino group, making the lone pair more available. Conversely, electron-withdrawing groups (EWGs) decrease basicity by pulling electron density away from the amino group through inductive and/or resonance effects.

This compound serves as a key example of a highly deactivated aniline. The presence of two strongly electron-withdrawing nitro (-NO₂) groups in the ortho positions drastically reduces the basicity of the amino group. This guide will quantitatively compare its basicity against aniline and anilines with various other substituents.

Comparative Basicity Data

The basicity of anilines is typically expressed by the pKa of their conjugate acids (anilinium ions) or their pKb values. A lower pKa of the conjugate acid or a higher pKb of the aniline indicates a weaker base. The following table summarizes the experimental pKa and pKb values for this compound and a selection of other substituted anilines at or near 25°C.

CompoundSubstituent(s)Position(s)pKa of Conjugate AcidpKbBasicity Relative to Aniline
This compound -NO₂2, 6-5.23[1]19.23Significantly Weaker
2-Nitroaniline-NO₂2-0.26[2][3]14.26Significantly Weaker
4-Nitroaniline-NO₂41.0[4][5]13.0[6]Significantly Weaker
Aniline-H-4.6[7]9.4[6]Reference
4-Chloroaniline-Cl44.15[8]9.85Weaker
N-Methylaniline-CH₃ (on N)N/A4.85[9][10][11]9.15Slightly Stronger
4-Methylaniline (p-Toluidine)-CH₃45.08[12]8.92Stronger

Note: pKa + pKb = 14. The pKa values refer to the dissociation of the anilinium ion (BH⁺ ⇌ B + H⁺).

Experimental Protocols for Basicity Determination

The determination of pKa values is crucial for quantifying the basicity of anilines. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual titration of a solution of the aniline with a standard acid (e.g., HCl) while monitoring the pH of the solution with a pH meter.

Methodology:

  • Preparation of Solutions:

    • A standard solution of a strong acid (e.g., 0.1 M HCl) is prepared and standardized.

    • A solution of the aniline to be tested is prepared in a suitable solvent, typically water or a mixed solvent system (e.g., ethanol-water) for compounds with low aqueous solubility. The concentration is typically in the range of 1-10 mM.[13]

    • To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added to the aniline solution.[8][13]

  • Titration Procedure:

    • A calibrated pH electrode is immersed in the aniline solution, which is continuously stirred.

    • The standard acid solution is added in small, precise increments from a burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.[8]

  • Data Analysis:

    • A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

    • The equivalence point of the titration is identified as the point of maximum slope on the curve.

    • The pKa is determined from the pH at the half-equivalence point. At this point, the concentrations of the aniline and its conjugate acid are equal.

Spectrophotometric Method

This method is particularly useful for compounds that have low solubility or for determining the pKa of very weak bases. It relies on the principle that the aniline and its protonated form have different UV-Vis absorption spectra.

Methodology:

  • Spectral Acquisition:

    • The UV-Vis absorption spectra of the aniline are recorded in a series of buffer solutions with known, varying pH values.

    • The spectra of the fully protonated form (in a strongly acidic solution) and the neutral form (in a neutral or basic solution) are also recorded to determine their respective maximum absorbance wavelengths (λ_max) and molar absorptivities.[14]

  • Data Collection:

    • The absorbance of the aniline in each buffer solution is measured at a wavelength where the difference in absorbance between the protonated and neutral forms is significant.[6]

  • Data Analysis:

    • The ratio of the concentrations of the neutral aniline ([B]) to its conjugate acid ([BH⁺]) at each pH is calculated from the absorbance data using the Beer-Lambert law.

    • The pKa is then determined by plotting pH versus log([B]/[BH⁺]) and finding the pH at which the ratio is 1 (i.e., log([B]/[BH⁺]) = 0). This relationship is described by the Henderson-Hasselbach equation: pKa = pH - log([B]/[BH⁺]).[14]

Factors Influencing Aniline Basicity

The basicity of substituted anilines is governed by a combination of inductive, resonance, and steric effects.

G cluster_effects Electronic and Steric Effects on Aniline Basicity cluster_ewg Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl) cluster_edg Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) cluster_steric Steric Effects (Ortho-substituents) Aniline Aniline (Reference Basicity) Increased_Basicity Increased Basicity (More available N lone pair) Aniline->Increased_Basicity Increases Basicity Decreased_Basicity Decreased Basicity (Less available N lone pair) Aniline->Decreased_Basicity Decreases Basicity Inductive_EWG Inductive Effect (-I) Pulls electron density through σ-bonds Inductive_EWG->Decreased_Basicity Resonance_EWG Resonance Effect (-M) Delocalizes N lone pair into the ring Resonance_EWG->Decreased_Basicity Inductive_EDG Inductive Effect (+I) Pushes electron density through σ-bonds Inductive_EDG->Increased_Basicity Resonance_EDG Resonance Effect (+M) Donates electron density to the ring Resonance_EDG->Increased_Basicity Steric_Hindrance Steric Hindrance Disrupts planarity, inhibiting resonance and hindering protonation Steric_Hindrance->Decreased_Basicity

Caption: Factors influencing the basicity of substituted anilines.

  • Inductive Effect: This effect is transmitted through the sigma (σ) bonds. Electronegative substituents (-NO₂, -Cl) exert a negative inductive effect (-I), pulling electron density away from the amino group and decreasing basicity. Alkyl groups (-CH₃) have a positive inductive effect (+I), donating electron density and increasing basicity.[9]

  • Resonance (Mesomeric) Effect: This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. The lone pair on the aniline nitrogen is delocalized into the benzene (B151609) ring, which already makes it less basic than aliphatic amines.[11] Electron-withdrawing groups that can participate in resonance, such as the nitro group (-NO₂) at the ortho or para positions, further delocalize the nitrogen's lone pair, significantly reducing basicity.[11] Electron-donating groups with lone pairs, like the methoxy (B1213986) group (-OCH₃), can donate electron density into the ring via a positive resonance effect (+M), which can increase the electron density on the amino nitrogen and enhance basicity.[11]

  • Steric Effect: Bulky substituents in the ortho position can physically hinder the approach of a proton to the amino group, a phenomenon known as steric hindrance. This can also disrupt the planarity of the molecule, which may inhibit resonance effects. In the case of this compound, the two ortho nitro groups exert a powerful combination of inductive withdrawal, resonance delocalization, and potential steric effects, leading to its extremely low basicity.

Conclusion

The basicity of this compound is exceptionally low compared to aniline and anilines bearing electron-donating or less strongly electron-withdrawing substituents. This is a direct consequence of the potent combination of inductive and resonance electron-withdrawing effects of the two ortho-nitro groups. Understanding these structure-basicity relationships is fundamental for medicinal chemists in the design and optimization of drug candidates, as the ionization state of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined provide a reliable framework for the quantitative assessment of the basicity of novel aniline derivatives.

References

Inter-Laboratory Comparison of 2,6-Dinitroaniline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) for the analysis of 2,6-Dinitroaniline. The objective of such a study is to assess the proficiency of participating laboratories in quantifying this compound in a given matrix, thereby ensuring the reliability and comparability of analytical data across different facilities. This document outlines the key performance indicators, experimental design, and data evaluation methods that are fundamental to a successful inter-laboratory comparison.

Introduction to this compound and Analytical Challenges

This compound is a chemical compound used as an intermediate in the synthesis of various products, including dyes and pesticides.[1] Its detection and quantification are crucial for quality control and safety assessment. Analytical methods for dinitroanilines often involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which can be an alternative to Gas Chromatography (GC) methods that may require a derivatization step.[2] An inter-laboratory comparison is essential to validate and harmonize these analytical methods across different laboratories.

Framework for Inter-Laboratory Comparison

An inter-laboratory comparison for this compound analysis should be designed in accordance with international standards for proficiency testing, such as ISO/IEC 17043.[3] The study typically involves a coordinating laboratory that prepares and distributes homogenous and stable test samples to all participating laboratories. The core components of the comparison include:

  • Test Material: A well-characterized matrix (e.g., soil, water, or a standard solution) spiked with a known concentration of this compound.

  • Homogeneity and Stability Testing: The coordinating laboratory must ensure that the test material is homogenous and that the concentration of this compound remains stable throughout the duration of the study.

  • Data Submission: Participating laboratories analyze the samples and submit their results along with details of their analytical methods to the coordinating laboratory.

  • Statistical Analysis: The collected data is statistically analyzed to assess the performance of each laboratory.

Experimental Protocol

The following is a generalized experimental protocol that can be adapted by participating laboratories.

3.1. Sample Preparation (Example for a Solid Matrix)

  • Extraction: A known mass of the test sample is extracted with a suitable organic solvent (e.g., acetonitrile (B52724), methanol) using techniques such as sonication or accelerated solvent extraction.

  • Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Concentration: The cleaned extract is concentrated to a specific volume before analysis.

3.2. Analytical Method (Example using HPLC-UV)

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of dinitroanilines.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: A multi-point calibration curve is generated using certified reference standards of this compound.

Data Presentation and Performance Evaluation

The performance of each participating laboratory is typically evaluated using statistical measures such as the Z-score.[4] The Z-score compares a laboratory's result to the consensus mean of all results.[4]

Z-score = (x - X) / σ

Where:

  • x is the result reported by the laboratory

  • X is the assigned value (often the robust mean of all participant results)

  • σ is the standard deviation for proficiency assessment

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound (Assigned Value = 5.00 mg/kg)

Laboratory IDReported Value (mg/kg)Z-scorePerformance
Lab 014.85-0.75Satisfactory
Lab 025.201.00Satisfactory
Lab 034.50-2.50Questionable
Lab 045.804.00Unsatisfactory
Lab 054.95-0.25Satisfactory

Table 2: Comparison of Analytical Method Parameters

Laboratory IDAnalytical MethodExtraction MethodRecovery (%)Limit of Quantification (mg/kg)
Lab 01HPLC-UVSonication950.10
Lab 02GC-MSASE980.05
Lab 03HPLC-DADSonication850.15
Lab 04HPLC-UVShaking750.20
Lab 05UPLC-MS/MSASE990.01

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison and the logical relationship of the comparison criteria.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Coordinating Lab Prepares Samples B Homogeneity & Stability Testing A->B C Sample Distribution B->C D Participating Labs Analyze Samples C->D E Data & Method Submission D->E F Statistical Analysis (Z-scores) E->F G Performance Evaluation F->G H Final Report G->H

Inter-laboratory comparison workflow.

G cluster_main Comparison Criteria cluster_quantitative Quantitative Metrics cluster_qualitative Methodological Aspects A Overall Performance B Accuracy (Z-score) A->B C Precision (Repeatability) A->C D Limit of Detection A->D E Limit of Quantification A->E F Recovery A->F

Logical relationship of comparison criteria.

References

Safety Operating Guide

Proper Disposal Procedures for 2,6-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,6-Dinitroaniline is critical for laboratory safety and environmental protection. As a substance with significant health and environmental hazards, it must be managed as a hazardous waste from the point of generation through final disposal. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.

Hazard Summary

This compound presents multiple hazards that necessitate stringent safety protocols during handling and disposal. It is classified as highly toxic and an environmental hazard.

Hazard ClassificationDescriptionKey Precautions
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.[1][2]Do not eat, drink, or smoke when using this product.[3][4] Wash skin thoroughly after handling.[3][4] Use only in a well-ventilated area or under a chemical fume hood.[3][4]
Organ Toxicity May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[4]Wear appropriate personal protective equipment (PPE). Avoid all personal contact.
Skin and Eye Irritation Causes skin and serious eye irritation.[1][2][5]Wear protective gloves, clothing, and eye/face protection.[3][4]
Environmental Hazard Harmful or toxic to aquatic life with long-lasting effects.[4][6]Avoid release to the environment.[4][7] Do not let the product enter drains.[4][8]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

G Figure 1: this compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Required PPE: - Nitrile Gloves (Double) - Chemical-Resistant Apron - Safety Goggles/Face Shield - Respirator (if dust is present) B Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) A->B C Segregate this compound Waste (Solid & Contaminated Materials) B->C D Place in a Designated, Labeled, and Sealed Hazardous Waste Container C->D Do not mix with other waste E Store Container in a Cool, Dry, Well-Ventilated, and Secured Area D->E F Keep Away from Incompatible Materials (e.g., Strong Oxidizers) E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Company F->G H Consult Local, State, & Federal Regulations for Compliance G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols: Step-by-Step Disposal Procedures

Adherence to the following protocols is mandatory to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, contaminated materials, or waste), all personnel must wear the appropriate PPE:

  • Gloves: Wear double-layered nitrile gloves.[9]

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Protective Clothing: A chemical-resistant lab coat or apron is required.[3][4]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator must be used.[3]

Handling Spills

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For powdered material, do not sweep dry.[9] Gently wet the material with a water spray to prevent dust from becoming airborne.[9]

  • Absorb: Cover the wetted spill with an inert absorbent material, such as vermiculite (B1170534) or sand.[9]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, clearly labeled container for hazardous waste.[3] Seal the container tightly.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

  • Emergency Contact: For large spills, evacuate the area and immediately call your institution's emergency response team and the local fire department.[5]

Waste Collection and Storage

Proper segregation and storage of this compound waste are critical preliminary steps for disposal.

  • Containerization:

    • Place all waste, including contaminated PPE and spill cleanup materials, into a designated hazardous waste container.[3]

    • The container must be durable, compatible with the chemical, and have a tight-fitting lid.[4][7]

    • Do not mix this compound waste with other waste streams.[4][8]

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and "this compound." Include the accumulation start date and associated hazard symbols (e.g., toxic).

  • Storage:

    • Store the sealed container in a designated, secure hazardous waste accumulation area that is cool, dry, and well-ventilated.[3][4][7]

    • The storage area should be locked and accessible only to authorized personnel.[3][4]

    • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[3]

Final Disposal Method

This compound must be disposed of as a hazardous waste in accordance with all applicable regulations.

  • Professional Disposal: The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.[3][4][8] Methods like high-temperature incineration in a facility equipped with scrubbers may be used by such companies.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Regulatory Compliance: Chemical waste generators are legally required to classify their waste and ensure it is managed in compliance with local, regional, and national regulations.[3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department, as well as your local or regional Environmental Protection Agency (EPA) or equivalent authority, for specific guidance.[5]

  • Documentation: Maintain detailed records of all hazardous waste disposal activities, including dates, quantities, and disposal manifests provided by the waste contractor.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.